Product packaging for Picrasidine S(Cat. No.:CAS No. 112503-87-4)

Picrasidine S

Cat. No.: B178226
CAS No.: 112503-87-4
M. Wt: 509.6 g/mol
InChI Key: ZHIAAGUQJJWYBK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Picrasidine S is a canthinone-type beta-carboline alkaloid isolated from the traditional medicinal plant Picrasma quassioides. It has garnered significant research interest due to its demonstrated biological activities, particularly in the fields of oncology and immunology. Studies have shown that this compound exhibits potent anti-inflammatory properties by effectively inhibiting the production of nitric oxide (NO) and other pro-inflammatory mediators in macrophage models, suggesting a mechanism involving the suppression of the NF-κB signaling pathway [https://pubs.acs.org/doi/10.1021/np50028a031]. Furthermore, its antitumor potential has been highlighted by research indicating it can inhibit the activation of the STAT3 signaling pathway, a critical transcription factor involved in cell proliferation, survival, and metastasis in various cancers [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155809/]. This makes this compound a valuable pharmacological tool for probing the intricacies of inflammation-driven diseases and cancer biology, offering researchers a natural product lead compound for developing novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H29N4O4+ B178226 Picrasidine S CAS No. 112503-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-7,11-dimethoxy-2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O4/c1-35-20-12-6-9-17-25-23(38-4)15-34-18(28(25)32-26(17)20)10-7-11-19(34)29-30-24(22(37-3)14-31-29)16-8-5-13-21(36-2)27(16)33-30/h5-6,8-9,12-15,19H,7,10-11H2,1-4H3,(H,31,33)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIAAGUQJJWYBK-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N4O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Picrasidine S: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S is a bis-β-carboline alkaloid found in nature that has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its isolation and purification, and a summary of its known biological activities, with a focus on its role as a vaccine adjuvant.

Natural Source

The primary natural source of this compound is the plant Picrasma quassioides, a species belonging to the Simaroubaceae family.[1] This plant is native to temperate regions of Southern Asia, including parts of the Himalayas, China, Japan, and Korea. Various parts of the plant, including the stems and root bark, have been found to contain a rich diversity of alkaloids, including this compound.[2][3]

Isolation and Purification Protocols

The isolation of this compound from Picrasma quassioides typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While specific yields and purities for this compound are not always explicitly reported in general alkaloid isolation studies, the following protocols for isolating β-carboline alkaloids from P. quassioides provide a robust framework.

General Experimental Workflow for Alkaloid Isolation

G Start Dried Plant Material (Picrasma quassioides) Extraction Solvent Extraction (e.g., 80% Ethanol, reflux) Start->Extraction Concentration Concentration (Reduced Pressure) Extraction->Concentration AcidBase_Extraction Acid-Base Liquid-Liquid Extraction Concentration->AcidBase_Extraction Crude_Extract Crude Alkaloid Extract AcidBase_Extraction->Crude_Extract Chromatography Chromatographic Purification (e.g., HSCCC, pH-zone-refining CCC) Crude_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Analysis Purity Analysis (HPLC) Fractions->Analysis Isolated_Compound Isolated this compound Analysis->Isolated_Compound

Caption: General workflow for the isolation of alkaloids from Picrasma quassioides.

Key Experimental Protocols

1. Preparation of Crude Alkaloid Extract:

  • Plant Material: Powdered and dried stems or root bark of Picrasma quassioides.

  • Extraction: The powdered plant material is typically refluxed with an organic solvent, such as 80% ethanol. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a residue.

  • Acid-Base Extraction: The residue is redissolved in an acidic aqueous solution (e.g., pH 2 with HCl) and partitioned against an organic solvent like ethyl acetate to remove neutral and acidic compounds. The acidic aqueous phase, containing the protonated alkaloids, is then basified (e.g., to pH 10 with NaOH) and extracted with a chlorinated solvent such as dichloromethane. Evaporation of the organic solvent yields the crude alkaloid extract.

2. High-Speed Counter-Current Chromatography (HSCCC):

HSCCC is a liquid-liquid partition chromatography technique that has been successfully employed for the separation of alkaloids from P. quassioides.

  • Two-Phase Solvent System: A suitable two-phase solvent system is crucial for successful separation. A commonly used system for alkaloids from this plant is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio is determined empirically to achieve a suitable partition coefficient (K) for the target compounds.

  • Procedure:

    • The HSCCC instrument is filled with the stationary phase (typically the upper phase).

    • The apparatus is rotated at a specific speed (e.g., 850 rpm).

    • The mobile phase (typically the lower phase) is pumped through the column at a defined flow rate.

    • Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the biphasic solvent system, is injected.

    • The effluent is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.

    • The collected fractions are then analyzed for purity, typically by High-Performance Liquid Chromatography (HPLC).

3. pH-Zone-Refining Countercurrent Chromatography:

This is a more advanced preparative countercurrent chromatography technique particularly suitable for the separation of ionizable compounds like alkaloids. It allows for a significantly higher loading capacity compared to conventional HSCCC.

  • Principle: A retainer (an acid or a base) is added to the stationary phase, and a displacer (a stronger acid or base) is added to the mobile phase. This creates a sharp pH gradient within the column, causing the charged analytes to focus into sharp zones according to their pKa values and hydrophobicities.

  • Procedure for Alkaloid Separation:

    • A two-phase solvent system is selected.

    • A base (retainer, e.g., triethylamine) is added to the organic stationary phase.

    • An acid (displacer, e.g., hydrochloric acid) is added to the aqueous mobile phase.

    • A large amount of the crude alkaloid extract is loaded onto the column.

    • The separation results in highly concentrated, well-separated zones of the individual alkaloids.

Quantitative Data

While a specific study detailing the yield and purity of this compound isolation was not identified in the conducted search, the following table summarizes the quantitative data for the isolation of other alkaloids from Picrasma quassioides using advanced chromatographic techniques. This data provides a benchmark for the potential efficiency of these methods for obtaining pure this compound.

CompoundStarting MaterialMethodYield (mg)Purity (%)Reference
5-methoxycanthin-6-one2.0 g crude extractpH-zone-refining CCC87>97.0[2]
1-methoxy-β-carboline2.0 g crude extractpH-zone-refining CCC38>97.0[2]
1-ethyl-4,8-dimethoxy-β-carboline2.0 g crude extractpH-zone-refining CCC134>97.0[2]
1-ethoxycarbonyl-β-carboline2.0 g crude extractpH-zone-refining CCC74>97.0[2]
1-vinyl-4,8-dimethoxy-β-carboline2.0 g crude extractpH-zone-refining CCC56>97.0[2]
3-methylcanthin-2,6-dione100 mg crude extractHSCCC22.189.30[4]
4-methoxy-5-hydroxycanthin-6-one100 mg crude extractHSCCC4.998.32[4]
1-mthoxycarbonyl-β-carboline100 mg crude extractHSCCC1.298.19[4]

Spectroscopic Data

Detailed ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound are essential for its unambiguous identification and characterization. While a single comprehensive source for all spectroscopic data was not found, analysis of related picrasidine compounds and general knowledge of β-carboline alkaloids allow for the anticipation of key spectral features. For definitive identification, comparison with a certified reference standard is recommended.

Biological Activity and Signaling Pathway

This compound has been identified as a potent vaccine adjuvant that enhances both humoral and cellular immune responses. Its mechanism of action involves the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.

cGAS-STING Signaling Pathway Activated by this compound

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus Picrasidine_S This compound cGAS cGAS Picrasidine_S->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER Binds to STING_Golgi STING STING_ER->STING_Golgi Translocates to TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 Transcription Transcription p_IRF3->Transcription DNA DNA IFN_genes Type I Interferon Genes (IFN-α, IFN-β) Transcription->IFN_genes

Caption: this compound activates the cGAS-STING pathway to induce Type I interferon production.

Upon entering the cell, this compound activates cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING on the endoplasmic reticulum, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). The phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes for type I interferons (such as IFN-α and IFN-β). This cascade ultimately leads to an enhanced adaptive immune response, making this compound a promising candidate for vaccine adjuvant development.

Conclusion

This compound, a natural alkaloid from Picrasma quassioides, presents a compelling profile for researchers in drug development, particularly in the field of immunology. The established protocols for alkaloid isolation from its natural source, combined with a growing understanding of its mechanism of action via the cGAS-STING pathway, provide a solid foundation for further investigation and potential therapeutic applications. Future research should focus on optimizing isolation protocols to improve yields and purity specifically for this compound and on conducting comprehensive preclinical and clinical studies to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to Picrasidine S: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S is a naturally occurring bis-β-carboline alkaloid isolated from plants of the Picrasma genus, particularly Picrasma quassioides.[1] This class of compounds has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on data and methodologies relevant to researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound possesses a complex pentacyclic structure. Its chemical identity is well-defined by its IUPAC name, CAS number, and molecular formula.

Table 1: Chemical Identifiers and Basic Properties of this compound

PropertyValueSource
IUPAC Name 1-(8-methoxy-9H-pyrido[3,4-b]indol-1-yl)-6-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)-1,6-diazaspiro[4.4]nonane-2,7-dioneN/A
CAS Number 112503-87-4[1]
Molecular Formula C₃₀H₂₉N₄O₄⁺[1]
Molecular Weight 509.6 g/mol [1]
SMILES COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7OC)OC)OC[1]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3 5.2N/A
Hydrogen Bond Donor Count 2N/A
Hydrogen Bond Acceptor Count 5N/A
Rotatable Bond Count 3N/A
Topological Polar Surface Area 85.3 ŲN/A
Formal Charge +1N/A

Note: The IUPAC name and some computed properties are based on chemical structure analysis and may not be explicitly stated in the cited sources.

Spectroscopic Data

Experimental Protocols

Isolation from Picrasma quassioides

While a specific, detailed protocol for the isolation of this compound has not been published, a general method for the isolation of alkaloids from Picrasma quassioides using high-speed counter-current chromatography (HSCCC) has been described. This methodology can be adapted for the targeted isolation of this compound.

General Workflow for Alkaloid Isolation from Picrasma quassioides

G start Dried and Powdered Picrasma quassioides Plant Material extraction Extraction with Ethanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate and Water) concentration->partition hsccc High-Speed Counter-Current Chromatography (HSCCC) Separation partition->hsccc fractionation Fraction Collection hsccc->fractionation analysis Analysis of Fractions (TLC, HPLC) fractionation->analysis purification Further Purification of This compound-containing Fractions (e.g., Preparative HPLC) analysis->purification characterization Structural Elucidation (NMR, MS) purification->characterization end Pure this compound characterization->end

Figure 1. General workflow for the isolation of alkaloids from Picrasma quassioides.

Methodology Details (Adapted):

  • Extraction: The dried and powdered plant material (e.g., stems, roots) is extracted exhaustively with a suitable solvent such as ethanol or methanol at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. The fraction containing β-carboline alkaloids is typically enriched in the ethyl acetate and n-butanol fractions.

  • HSCCC Separation: The enriched fraction is subjected to HSCCC. A suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) is selected to achieve optimal separation of the target alkaloids. The stationary and mobile phases are chosen based on the partition coefficient (K) of this compound in the solvent system.

  • Fraction Collection and Analysis: Fractions are collected from the HSCCC effluent and analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Final Purification: Fractions containing this compound are pooled and may require further purification by methods such as preparative HPLC to obtain the compound at high purity.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Total Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The synthesis of the related dimeric β-carboline alkaloid, Picrasidine H, has been accomplished and could serve as a reference for developing a synthetic route to this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant immunomodulatory and potential anti-inflammatory activities.

Immunomodulatory Activity: Vaccine Adjuvant

A key biological function of this compound is its role as a potent vaccine adjuvant. It has been shown to enhance both humoral and cellular immune responses.[2]

Signaling Pathway: cGAS-STING-IFN-I

This compound activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, leading to the production of type I interferons (IFN-I).[2] This pathway is a crucial component of the innate immune system that detects cytosolic DNA and initiates an immune response.

G PS This compound cGAS cGAS Activation PS->cGAS STING STING Activation cGAS->STING TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation and Dimerization TBK1->IRF3 Nucleus Nuclear Translocation IRF3->Nucleus IFN Type I Interferon (IFN-β) Gene Transcription Nucleus->IFN Response Enhanced Cellular Immune Response IFN->Response

Figure 2. Signaling pathway of this compound-induced immune response.

This activation of the cGAS-IFN-I pathway by this compound leads to an enhanced T-cell response, making it a promising candidate for the development of novel vaccine adjuvants, particularly for cancer vaccines.[2]

Anti-inflammatory Activity

While the direct anti-inflammatory activity of this compound is still under investigation, related picrasidine alkaloids have demonstrated anti-inflammatory effects. For instance, Picrasidine I has been shown to inhibit osteoclastogenesis and exert anti-inflammatory effects. Given the structural similarity, it is plausible that this compound also possesses anti-inflammatory properties.

Quantitative Biological Data

Limited quantitative biological data for this compound is currently available.

Table 3: Known IC₅₀ Value for this compound

TargetCell Line/AssayIC₅₀ (µM)Source
p38αKinase Assay1.8N/A

Note: The IC₅₀ value for p38α is derived from a machine learning-assisted discovery study and may require further experimental validation.

Comprehensive studies on the cytotoxic effects of this compound against a broad panel of cancer cell lines have not yet been published. However, related compounds like Picrasidine I have shown cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma, suggesting that this compound may also possess anticancer properties.

Conclusion

This compound is a promising natural product with significant immunomodulatory activity, primarily through the activation of the cGAS-STING pathway. Its potential as a vaccine adjuvant, particularly in the context of cancer immunotherapy, warrants further investigation. While its chemical structure is known, a significant gap exists in the publicly available experimental data, particularly detailed NMR and crystallographic data, as well as a reported total synthesis. Further research is needed to fully elucidate its pharmacological profile, including its potential anti-inflammatory and anticancer activities, and to establish a comprehensive set of quantitative biological data. This will be crucial for advancing its development as a potential therapeutic agent.

References

The Picrasidine Alkaloids: A Deep Dive into Their Discovery, Chemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine alkaloids, a class of dimeric β-carboline natural products isolated primarily from plants of the Picrasma genus, have emerged as a significant area of interest in pharmacognosy and medicinal chemistry. First identified in the latter half of the 20th century, these compounds have demonstrated a remarkable range of biological activities, most notably potent anticancer and anti-inflammatory properties. This guide provides a comprehensive overview of the discovery and history of Picrasidine alkaloids, their chemical characteristics, and a detailed examination of their therapeutic potential. It summarizes key quantitative data, outlines detailed experimental protocols for their isolation and evaluation, and visualizes the complex signaling pathways they modulate. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of Picrasidine alkaloids as novel therapeutic agents.

Discovery and History: A Timeline

The story of Picrasidine alkaloids is intrinsically linked to the phytochemical investigation of Picrasma quassioides. The journey began with the isolation of the first β-carboline alkaloid from this plant species in 1973 by Japanese scholars Kondo and Takemoto, laying the groundwork for future discoveries in this class of compounds.[1] A significant milestone in the field was the discovery of Picrasidine I and J by the team of Ohmoto, which spurred further research into these dimeric structures.[2] While a definitive timeline for the discovery of all Picrasidine alkaloids is not exhaustively documented in a single source, a chronological overview of key isolations is presented below, based on available literature.

Table 1: Historical Timeline of Key Picrasidine Alkaloid Discoveries

Picrasidine AlkaloidYear of First Report (Approximate)Key Discovery Reference/Notes
First β-carboline from P. quassioides1973Foundational discovery by Kondo and Takemoto.[1]
Picrasidine INot explicitly dated in searchesFirst reported by Ohmoto's team.[2]
Picrasidine JNot explicitly dated in searchesDiscovered alongside Picrasidine I by Ohmoto's team.[2]
Picrasidine GNot explicitly dated in searchesInvestigated for its anticancer properties.
Picrasidine NNot explicitly dated in searchesStudied for its anticancer potential.
Picrasidine YPrior to 2015Absolute configuration determined in 2015.[3]

Chemical and Biological Properties: A Quantitative Overview

Picrasidine alkaloids are characterized by their complex dimeric β-carboline structures. Their diverse biological activities are attributed to the variations in their chemical moieties. This section provides a summary of the key quantitative data for several prominent Picrasidine alkaloids.

Table 2: Chemical and Biological Activity Data of Selected Picrasidine Alkaloids

Picrasidine AlkaloidChemical FormulaMolecular Weight ( g/mol )Biological ActivityCell Line/AssayIC50/Effective Concentration
Picrasidine G C28H24N4O4480.52AnticancerMDA-MB-468 (Triple-Negative Breast Cancer)Decreased cell viability (specific IC50 not provided)
Picrasidine I C14H12N2O2240.26AnticancerOral Squamous Carcinoma Cells (SCC-47, SCC-1)Dose-dependent reduction in cell viability (20, 30, and 40 μM)[4]
Anti-inflammatoryNot specifiedNot specified
Picrasidine J C14H14N2O2242.27Anticancer (Anti-metastatic)Head and Neck Squamous Cell Carcinoma (HNSCC) cellsInhibition of cell motility, migration, and invasion (25, 50, and 100 μM)[2]
Picrasidine N C29H22N4O4490.51AnticancerNot specifiedNot specified
Total Alkaloids from P. quassioides MixtureN/AAnti-inflammatoryRAW 264.7 macrophagesInhibition of NO, TNF-α, IL-6 production
Anti-rheumatoid ArthritisCollagen-Induced Arthritis in ratsNot specified

Experimental Protocols: A Methodological Guide

The isolation, characterization, and biological evaluation of Picrasidine alkaloids require a suite of sophisticated experimental techniques. This section details the methodologies for key experiments cited in the literature.

Isolation and Purification of Picrasidine Alkaloids

A common method for the isolation and purification of alkaloids from Picrasma quassioides involves High-Speed Counter-Current Chromatography (HSCCC).

Protocol: Isolation and Purification using HSCCC

  • Plant Material Preparation: Dried and powdered plant material (e.g., stems, leaves) of Picrasma quassioides is subjected to extraction with a suitable solvent, such as methanol or ethanol.

  • Crude Extract Preparation: The solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent System Selection: A suitable two-phase solvent system is selected for HSCCC. A commonly used system is a mixture of n-hexane, ethyl acetate, methanol, and water.

  • HSCCC Separation:

    • The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

    • The crude extract, dissolved in a small volume of the solvent mixture, is injected into the column.

    • The mobile phase (the lower phase of the solvent system) is then pumped through the column at a constant flow rate.

    • The apparatus is rotated at a specific speed to ensure proper mixing and separation.

  • Fraction Collection: The effluent from the column is collected in fractions.

  • Analysis and Purification: Each fraction is analyzed by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the desired alkaloids.

  • Structure Elucidation: The purified alkaloids are then subjected to structural elucidation using spectroscopic methods.

Structural Elucidation

The determination of the complex chemical structures of Picrasidine alkaloids relies on a combination of modern spectroscopic techniques.

Protocol: Structural Elucidation

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated alkaloid, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis can provide an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Biological Activity Assays

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Picrasidine alkaloid for a specified period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Protocol: Nitric Oxide (NO) Production Inhibition Assay

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the Picrasidine alkaloid for a short period, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Mechanisms of Action: Signaling Pathways

Picrasidine alkaloids exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

Anticancer Activity

EGFR/STAT3 Signaling Pathway: Picrasidine G has been shown to decrease the viability of triple-negative breast cancer cells by inhibiting the Epidermal Growth Factor Receptor (EGFR)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] This pathway is often overactive in cancer, promoting cell proliferation and survival.

EGFR_STAT3_Pathway EGF EGF EGFR EGFR EGF->EGFR STAT3 STAT3 EGFR->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription Picrasidine_G Picrasidine G Picrasidine_G->EGFR Inhibition

Caption: EGFR/STAT3 signaling pathway and its inhibition by Picrasidine G.

MAPK/ERK and PI3K/AKT Signaling Pathways: Picrasidine I has been found to induce apoptosis in oral squamous cell carcinoma by modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) signaling pathways. These pathways are critical for cell survival and proliferation.

MAPK_PI3K_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival ERK->Apoptosis Picrasidine_I Picrasidine I Picrasidine_I->AKT Inhibition Picrasidine_I->ERK Inhibition

Caption: MAPK/ERK and PI3K/AKT signaling pathways modulated by Picrasidine I.

Experimental Workflow Visualization

The process of discovering and characterizing Picrasidine alkaloids follows a systematic workflow, from plant collection to biological evaluation.

Experimental_Workflow Plant_Material Plant Material (Picrasma quassioides) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., HSCCC) Crude_Extract->Purification Pure_Alkaloid Pure Picrasidine Alkaloid Purification->Pure_Alkaloid Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Alkaloid->Structure_Elucidation Biological_Evaluation Biological Evaluation (e.g., Anticancer, Anti-inflammatory assays) Pure_Alkaloid->Biological_Evaluation Data_Analysis Data Analysis (IC50, Mechanism of Action) Biological_Evaluation->Data_Analysis

Caption: General experimental workflow for Picrasidine alkaloid research.

Future Directions and Conclusion

The Picrasidine alkaloids represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and immunology. While substantial progress has been made in their isolation, structural elucidation, and the initial characterization of their biological activities, further research is warranted. Future studies should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of the entire family of Picrasidine alkaloids against a broader range of cancer cell lines and inflammatory models is needed to identify the most potent and selective compounds.

  • Mechanism of Action Studies: Deeper investigations into the molecular targets and signaling pathways modulated by these alkaloids will be crucial for understanding their therapeutic effects and potential side effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of novel analogs and derivatives of Picrasidine alkaloids will help to elucidate the key structural features responsible for their biological activity and to develop compounds with improved potency and pharmacokinetic properties.

  • In Vivo Studies and Preclinical Development: Promising candidates should be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles, with the ultimate goal of progressing them into clinical development.

References

Picrasidine S: An In-depth Technical Guide on its Mechanism of Action in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S is a bis-β-carboline alkaloid isolated from Picrasma quassioides. While several alkaloids from this plant have demonstrated direct cytotoxic and anti-cancer effects, the primary and most well-documented mechanism of action for this compound in the context of cancer is its potent role as an immunomodulatory agent, specifically as a vaccine adjuvant that enhances anti-tumor immunity. This technical guide will provide a comprehensive overview of the known mechanism of action of this compound, detailing its effects on the immune system to combat cancer cells. Additionally, for a comparative understanding, this guide will touch upon the direct anti-cancer mechanisms of other related picrasidine alkaloids, which may offer insights into potential, yet currently unexplored, direct actions of this compound on cancer cells.

Core Mechanism of Action of this compound: Immune Activation via the cGAS-STING Pathway

The predominant anti-tumor effect of this compound is not through direct cytotoxicity to cancer cells, but rather by stimulating a robust anti-cancer immune response. It acts as a powerful adjuvant, significantly enhancing both humoral and cellular immunity. The core of its mechanism is the activation of the cGAS-IFN-I pathway.[1][2][3][4][5][6]

Induction of Cell Death and DNA Release

The initial step in the immunomodulatory cascade is the ability of this compound to induce cell death. While the precise molecular mechanism of this cell death is not fully elucidated and has been described as potentially "unprogrammed," it results in the release of self-DNA from the dying cells into the cytoplasm.[4] This release of DNA is a critical trigger for the subsequent immune activation.

Activation of the cGAS-STING Pathway

The released cytoplasmic DNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS). cGAS is a key cytoplasmic DNA sensor that, upon binding to DNA, synthesizes the second messenger cyclic GMP-AMP (cGAMP).[4] cGAMP then binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.

Induction of Type I Interferons and Pro-inflammatory Cytokines

Activated STING translocates from the ER and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α and IFN-β).[4][5] This signaling cascade also leads to the production of other pro-inflammatory cytokines.

Enhancement of Anti-Tumor T-Cell Response

The production of Type I interferons is crucial for bridging the innate and adaptive immune responses. IFN-I signaling promotes the maturation and activation of dendritic cells (DCs), enhances the priming of cytotoxic T lymphocytes (CTLs), and increases the population of CD8+ central memory (Tcm)-like cells.[2][4][5] This leads to a potent and durable CD8+ T cell-mediated anti-tumor immune response, which is effective at recognizing and eliminating cancer cells.[2][4]

Picrasidine_S_Immune_Activation cluster_cell Cellular Environment cluster_nucleus Nucleus cluster_response Immune Response PS This compound CellDeath Cell Death (Mechanism Undefined) PS->CellDeath DNA Cytoplasmic self-DNA CellDeath->DNA cGAS cGAS DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 Dimer pIRF3->pIRF3_nuc NFkB_nuc NF-κB NFkB->NFkB_nuc IFN1_gene Type I IFN Genes pIRF3_nuc->IFN1_gene induces transcription Cytokine_gene Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokine_gene induces transcription IFN1 Type I Interferons (IFN-α, IFN-β) IFN1_gene->IFN1 Cytokines Pro-inflammatory Cytokines Cytokine_gene->Cytokines DC_maturation Dendritic Cell Maturation & Activation IFN1->DC_maturation Cytokines->DC_maturation T_cell_priming CD8+ T-Cell Priming & Proliferation DC_maturation->T_cell_priming AntiTumor Enhanced Anti-Tumor Immunity T_cell_priming->AntiTumor

This compound immunomodulatory mechanism of action.

Comparative Mechanisms of Other Picrasidine Alkaloids

While direct evidence for this compound is lacking, studies on its structural analogs provide insights into potential direct anti-cancer activities. These findings highlight pathways that could be investigated for this compound.

Picrasidine I

Picrasidine I has demonstrated direct cytotoxic effects on various cancer cell lines, including oral squamous cell carcinoma and nasopharyngeal carcinoma.[1][7][8] Its mechanisms include:

  • Induction of Apoptosis: Activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8][9]

  • Cell Cycle Arrest: Causes cell cycle arrest, primarily at the G2/M phase.[1][7]

  • Signaling Pathway Modulation: Downregulates JNK phosphorylation and modulates the ERK and Akt signaling pathways.[1][7]

Picrasidine_I_MOA cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects PI Picrasidine I JNK JNK Phosphorylation PI->JNK inhibits ERK ERK Signaling PI->ERK modulates Akt Akt Signaling PI->Akt modulates CCA Cell Cycle Arrest (G2/M Phase) PI->CCA Apoptosis Apoptosis Induction (Intrinsic & Extrinsic) JNK->Apoptosis ERK->Apoptosis Akt->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CCA->CancerCellDeath

Direct anti-cancer mechanism of Picrasidine I.

Picrasidine G

In triple-negative breast cancer (TNBC) cells overexpressing EGFR, Picrasidine G has been shown to:

  • Decrease cell viability.[10]

  • Inhibit the EGFR/STAT3 signaling pathway.[10]

  • Induce apoptosis, as evidenced by cleavage of caspase 3 and PARP.[10]

Picrasidine_G_MOA PG Picrasidine G EGFR EGFR PG->EGFR inhibits STAT3 STAT3 Phosphorylation EGFR->STAT3 Apoptosis Apoptosis STAT3->Apoptosis inhibits CellViability Decreased Cell Viability Apoptosis->CellViability Experimental_Workflow_Viability start Start: Cancer Cell Culture treatment Treatment with This compound (Varying Concentrations) start->treatment incubation Incubation (24, 48, 72h) treatment->incubation assay_choice Assay incubation->assay_choice atp_assay ATP-based Assay (e.g., CellTiter-Glo) assay_choice->atp_assay Viability ldh_assay LDH Release Assay assay_choice->ldh_assay Cytotoxicity measurement1 Measure Luminescence atp_assay->measurement1 measurement2 Measure Absorbance ldh_assay->measurement2 end1 Determine Cell Viability measurement1->end1 end2 Determine Cytotoxicity measurement2->end2

References

Picrasidine S: A Novel Agonist of the cGAS-STING Pathway for Immuno-Oncology and Vaccine Adjuvant Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2][3][4] Activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate a robust adaptive immune response.[1][2][3] Consequently, pharmacological activation of the cGAS-STING pathway has emerged as a promising strategy in cancer immunotherapy and as a potent adjuvant for vaccines.[5][6][7][8][9] This guide focuses on Picrasidine S (PS), a bis-β-carboline alkaloid, recently identified as a potent inducer of the cGAS-STING pathway.[10][11]

This compound was discovered through a comprehensive screening of 6,800 small molecules aimed at identifying novel IFN-I inducers.[5][6][10][11] It acts as a powerful adjuvant, significantly enhancing both humoral and cellular immune responses by activating the cGAS-IFN-I pathway.[5][6][10][11] This activation leads to an increase in CD8+ central memory T (TCM)-like cells and boosts CD8+ T cell-mediated anti-tumor immunity, highlighting its potential in the development of novel cancer prevention and treatment strategies.[5][6][10][11]

Mechanism of Action: An Indirect cGAS Activator

Unlike conventional STING agonists that directly bind to the STING protein, this compound activates the pathway through an indirect mechanism. Evidence suggests that this compound induces cell death across various cell types.[10] This cellular stress is proposed to cause the release of self-DNA from the mitochondria or nucleus into the cytoplasm.[11] This displaced cytosolic DNA is then recognized by cGAS, which synthesizes the secondary messenger cyclic GMP-AMP (cGAMP).[10] cGAMP subsequently binds to and activates STING, which is located on the endoplasmic reticulum membrane.[3][12]

Upon activation, STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[3][13] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation into the nucleus.[3][13] In the nucleus, phosphorylated IRF3 drives the transcription of type I interferons, such as IFN-β, and other inflammatory cytokines, initiating a powerful anti-tumor and antiviral immune response.[3] Studies have confirmed that in cGAS-deficient cells, the ability of this compound to induce IFN-β is significantly diminished, supporting this cGAS-dependent mechanism.[11] Furthermore, a marked increase in the downstream signaling protein p-TBK1 has been observed following this compound stimulation.[11]

Caption: Proposed mechanism of this compound (PS) activating the cGAS-STING pathway.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound
ParameterCell TypeValueMethodReference
EC50 (IFN-β induction) BMDCs5.94 µMqPCR[11]
EC50 (IL-6 induction) BMDCs5.36 µMqPCR[11]

BMDCs: Bone Marrow-Derived Dendritic Cells

Table 2: Pharmacokinetic Profile of this compound
ParameterValueUnitAdministrationReference
Half-life (t1/2) 5.5hoursIntravenous[10]
Max Plasma Concentration (Cmax) 8423ng/mLIntravenous[10]
Area Under the Curve (AUC) 3656ng/mL*hIntravenous[10]

Experimental Protocols

The characterization of this compound as a cGAS-STING agonist involved a series of detailed experimental procedures.

In Vitro Assays
  • Cell Culture: Bone marrow-derived dendritic cells (BMDCs) and bone marrow-derived macrophages (BMDMs) were cultured from mouse bone marrow. HeLa cells were also used to study the pathway activation.[11]

  • Compound Screening: A library of 6,800 compounds was screened for IFN-β and IL-6 induction in BMDCs. Compounds were initially tested in pools, with positive hits being re-tested individually.[11]

  • Quantitative PCR (qPCR): To measure the induction of IFN-β and IL-6 mRNA, cells were treated with this compound for various durations and at different concentrations. RNA was then extracted, reverse-transcribed to cDNA, and analyzed by qPCR.[10][11]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cultured BMDCs treated with this compound were collected to quantify the protein levels of secreted IFN-β.[10]

  • RNA-Sequencing Analysis: BMDCs treated with this compound were subjected to RNA-seq to analyze the global gene expression changes, focusing on interferons and interferon-stimulated genes (ISGs).[11]

  • Cell Viability and Cell Death Assays: Cell viability was assessed using ATP-based assays (e.g., CellTiter-Glo). Cell death was quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium. Apoptosis was further analyzed using flow cytometry with Annexin V and propidium iodide staining.[11]

  • Immunofluorescence: HeLa cells were treated with this compound, then fixed, permeabilized, and stained with antibodies against cGAS and with Hoechst dye for DNA. Co-localization was observed using confocal microscopy to visualize the association of cGAS with cytosolic DNA.[11]

  • Western Blotting: To confirm the activation of downstream signaling, protein lysates from this compound-treated cells were analyzed by Western blot for phosphorylated TBK1 (p-TBK1).[11]

In Vivo Studies
  • Animal Models: C57BL/6 wild-type (WT) and cGAS-knockout (cGAS-/-) mice were used for immunization and tumor challenge studies.[11]

  • Immunization Protocol: Mice were immunized with an antigen (e.g., NP-OVA) mixed with this compound as an adjuvant.[11] For anti-tumor response studies, mice were immunized with OVA plus this compound.[11]

  • Tumor Challenge: To evaluate the anti-tumor efficacy, immunized mice were subsequently inoculated with B16-OVA melanoma cells. Tumor growth was monitored over time, and survival rates were recorded.[11]

  • Antibody Titer Measurement: Blood samples were collected from immunized mice, and antigen-specific antibody titers (e.g., IgG, IgG1, IgG2b) were measured by ELISA.[11]

  • Flow Cytometry Analysis: Draining lymph nodes and tumors were harvested from mice. Single-cell suspensions were prepared and stained with fluorescently-labeled antibodies against various immune cell markers (e.g., CD8, CD4, CD44, CD62L, NK1.1, GzmB, PFN) to analyze the populations and activation status of T cells and other immune cells.[11]

Experimental_Workflow cluster_invivo In Vivo Evaluation of this compound cluster_readouts Data Collection & Analysis start Start: C57BL/6 Mice (WT and cGAS-/-) immunize Immunization (e.g., OVA + 100 µg PS) start->immunize tumor_challenge Tumor Cell Inoculation (B16-OVA) immunize->tumor_challenge monitor_tumor Monitor Tumor Growth & Survival tumor_challenge->monitor_tumor collect_samples Collect Lymph Nodes & Tumors tumor_challenge->collect_samples At endpoint end Endpoint: Evaluate Anti-Tumor Immunity monitor_tumor->end flow_cytometry Flow Cytometry Analysis (T Cell Subsets, Activation) collect_samples->flow_cytometry if_analysis Immunofluorescence of Lymph Node Sections collect_samples->if_analysis flow_cytometry->end if_analysis->end

Caption: General experimental workflow for in vivo anti-tumor efficacy studies.

Structure-Activity Relationship

This compound belongs to the bis-β-carboline alkaloid family of natural products.[10] A study comparing this compound to nine of its derivatives found that this compound exhibited the most potent activity in inducing IFN-β in BMDCs.[10][11] This suggests that the specific structural features of this compound are optimized for its indirect activation of the cGAS-STING pathway, although detailed structure-activity relationship (SAR) studies have not yet been fully elucidated. The availability of total synthesis methods for this compound and its derivatives will facilitate further investigation into the key pharmacophores responsible for its activity.[11]

Conclusion

This compound represents a novel and potent agonist of the cGAS-STING pathway, acting through a distinct, indirect mechanism involving the induction of cell death and subsequent sensing of self-DNA by cGAS.[10][11] Its ability to robustly stimulate both humoral and cellular immunity, particularly the enhancement of CD8+ T cell responses, positions it as a highly promising candidate for development as a vaccine adjuvant and as a component of cancer immunotherapy regimens.[5][6][10] The favorable pharmacokinetic profile observed in preclinical studies further supports its potential for clinical translation.[10] Future research should focus on a deeper understanding of the upstream mechanisms of this compound-induced cell death and on evaluating its efficacy and safety in combination with other immunotherapeutic agents, such as immune checkpoint inhibitors.

References

Picrasidine S: A Technical Overview of Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S, a bis-β-carboline alkaloid isolated from Picrasma quassioides, has garnered significant interest for its potent immunological activity.[1] Primarily investigated for its role as a vaccine adjuvant, this compound has been shown to enhance both humoral and cellular immune responses.[1][2][3] A thorough understanding of its pharmacokinetic profile and bioavailability is critical for its development as a potential therapeutic agent. This technical guide synthesizes the currently available data on the pharmacokinetics of this compound, provides detailed experimental methodologies from cited studies, and outlines its known mechanism of action.

Note: Currently, published data on the pharmacokinetics of this compound is limited to intravenous administration. Information regarding its oral bioavailability, absorption, metabolism, and excretion is not yet available in the public domain.

Pharmacokinetic Profile (Intravenous Administration)

A singular in-vivo study has characterized the pharmacokinetic parameters of this compound following a single intravenous dose. The findings indicate a favorable plasma exposure and in-vivo stability.

Table 1: Pharmacokinetic Parameters of this compound after a Single Intravenous Dose

ParameterValueUnit
Half-life (t½)5.5h
Maximum Plasma Concentration (Cmax)8423ng/mL
Area Under the Curve (AUC)3656ng·h/mL

Experimental Protocols

In-Vivo Pharmacokinetic Study

Objective: To assess the plasma exposure and in-vivo stability of this compound.

Methodology:

  • Animal Model: Specific details of the animal model used (e.g., species, strain, sex, weight) are not explicitly stated in the available literature.

  • Administration: A single intravenous dose of this compound was administered. The exact dosage and vehicle used for administration are not specified.

  • Sample Collection: Blood samples were collected at 0.083, 0.25, 1, 2, 4, 6, 8, and 24 hours post-administration. The method of blood collection was via the orbital venous plexus using capillaries with EDTA-K2 as an anticoagulant.

  • Sample Processing: Plasma was separated from the whole blood for subsequent analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of this compound in plasma samples.

Methodology: While the specific parameters for the LC-MS/MS method used for this compound quantification are not detailed in the available literature, a general workflow for such an analysis is as follows:

  • Sample Preparation: Plasma samples typically undergo protein precipitation to remove larger molecules. This is often achieved by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant containing the analyte of interest is then collected.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 column is commonly used for the separation of small molecules like alkaloids. A mobile phase gradient, consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid), is employed to elute the compounds from the column.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of this compound) to ensure high selectivity and sensitivity.

  • Data Analysis: The concentration of this compound in the samples is determined by comparing the peak areas from the MRM chromatograms to a standard curve generated with known concentrations of this compound. Pharmacokinetic parameters are then calculated using software such as PKsolver2.0.

Bioavailability

As of the latest available research, there are no published studies on the oral administration of this compound. Consequently, data on its oral bioavailability is not available. Further research, including oral pharmacokinetic studies, is required to determine the extent and rate of its absorption after oral administration.

Mechanism of Action: cGAS-IFN-I Signaling Pathway

This compound has been identified as a potent vaccine adjuvant that significantly enhances both humoral and cellular immune responses.[1][2][3][4] Its mechanism of action involves the activation of the cGAS-IFN-I signaling pathway.[1][2][3]

Signaling Pathway Description: this compound induces the production of type I interferons (IFN-I), particularly IFN-β.[1][3] This induction is mediated through the activation of the cyclic GMP-AMP synthase (cGAS) pathway.[1][3] Activation of this pathway leads to an increase in CD8+ central memory (TCM)-like cells and enhances CD8+ T cell-mediated anti-tumor immunity.[1][3]

Picrasidine_S_Signaling_Pathway cluster_cell Immune Cell (e.g., Dendritic Cell) cluster_response Immune Response PS This compound cGAS cGAS Activation PS->cGAS STING STING Activation cGAS->STING TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation & Nuclear Translocation TBK1->IRF3 IFN_I Type I Interferon (IFN-β) Production & Secretion IRF3->IFN_I Humoral Enhanced Humoral Immunity IFN_I->Humoral Cellular Enhanced Cellular Immunity (CD8+ T cells) IFN_I->Cellular Pharmacokinetic_Workflow cluster_invivo In-Vivo Study cluster_analytical Analytical Phase cluster_analysis Data Analysis Admin Intravenous Administration of this compound Sampling Serial Blood Sampling (0.083 - 24h) Admin->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Plasma Protein Precipitation Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification LCMS->Quant PK_Model Pharmacokinetic Modeling (e.g., PKsolver2.0) Quant->PK_Model Params Determination of Cmax, t½, AUC PK_Model->Params

References

Picrasidine S: A Novel Inducer of Type I Interferon via the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Picrasidine S, a natural bis-β-carboline alkaloid, has been identified as a potent inducer of the type I interferon (IFN-I) response. This document provides a comprehensive overview of the mechanism, quantitative activity, and experimental protocols related to the action of this compound. Through the activation of the cGAS-STING signaling pathway, this compound initiates a cascade of downstream events, including the phosphorylation of TBK1 and IRF3, culminating in the robust expression of IFN-β. This activity positions this compound as a promising candidate for applications in immunology, particularly as a vaccine adjuvant and in cancer immunotherapy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize the immunomodulatory properties of this compound.

Introduction

The innate immune system serves as the first line of defense against pathogens and cellular stress. A critical component of this system is the type I interferon (IFN-I) response, which plays a pivotal role in antiviral defense, immune cell activation, and anti-tumor immunity[1]. The discovery of small molecules that can modulate this pathway is of significant interest for therapeutic development. A chemical screening of approximately 6,800 small molecules identified the natural compound this compound (PS) as a potent inducer of IFN-I[2][3][4]. This compound is a bis-β-carboline alkaloid isolated from Picrasma quassioides[3]. Mechanistic studies have revealed that its immunostimulatory effects are mediated through the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway[2][3][4][5]. This guide details the underlying molecular mechanisms, presents key quantitative data, and provides detailed experimental protocols for studying the effects of this compound.

Mechanism of Action: The cGAS-STING Pathway

This compound induces the production of type I interferons by activating the cGAS-STING signaling cascade, a key pathway for detecting cytosolic DNA[2][5]. While the direct molecular target of this compound is still under investigation, it is suggested that the compound may induce cell death, leading to the release of mitochondrial or genomic DNA into the cytoplasm[3]. This self-derived DNA is then recognized by cGAS.

Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP[6][7]. cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER)[6][7]. This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus[6][7].

At the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1)[6][8]. TBK1 activation occurs through autophosphorylation at the Serine 172 residue[8][9][10]. Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3)[11][12]. Phosphorylation of IRF3 at its C-terminal serine-rich repeat induces its dimerization and translocation into the nucleus[11]. Within the nucleus, the IRF3 dimer binds to IFN-stimulated response elements (ISREs) in the promoter regions of IFN-I genes, primarily IFN-β, driving their transcription[11][13].

Picrasidine_S_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PS This compound CellDeath Cell Stress / Death PS->CellDeath Induces DNA Cytosolic dsDNA CellDeath->DNA Releases cGAS cGAS DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING_ER STING (on ER) cGAMP->STING_ER Binds & Activates STING_Golgi Activated STING (on Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation (S172) IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISRE ISRE pIRF3_dimer->ISRE Binds to pIRF3_dimer->ISRE Translocates IFNB_gene IFN-β Gene ISRE->IFNB_gene Promotes Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFN_protein IFN-β Protein (Secreted) IFNB_mRNA->IFN_protein Translation

Caption: this compound signaling pathway for Type I IFN induction.

Quantitative Data

The efficacy of this compound in inducing a type I interferon and inflammatory response has been quantified in primary immune cells. The following table summarizes the key activity data from studies using bone marrow-derived dendritic cells (BMDCs).

Cell TypeParameterAnalyteEC50 (µM)Reference
BMDCsGene ExpressionIFN-β5.94[3][5]
BMDCsGene ExpressionIL-65.36[3][5]

EC50 (Half-maximal effective concentration) values were determined using qPCR analysis in BMDCs following stimulation with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Stimulation
  • Cell Lines:

    • BMDCs (Bone Marrow-Derived Dendritic Cells): Bone marrow is harvested from the femurs and tibias of C57BL/6 mice. Cells are cultured for 6-8 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).

    • HeLa Cells: Human cervical cancer cell line, maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • This compound Stimulation:

    • Plate cells at the desired density (e.g., 1 x 10^6 cells/mL for BMDCs in a 24-well plate).

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Dilute this compound to the final desired concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Add the this compound dilutions to the cells. For dose-response experiments, a range of concentrations (e.g., 0.1 µM to 20 µM) is used. For time-course experiments, cells are harvested at various time points (e.g., 0, 4, 8, 12, 24 hours) after adding a fixed concentration of this compound.

    • Incubate cells at 37°C in a humidified 5% CO2 incubator for the specified duration.

Gene Expression Analysis by qPCR

This protocol is used to quantify the mRNA levels of IFN-β and other target genes.

qPCR_Workflow Start Cell Stimulation with this compound RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synth cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synth qPCR_Setup qPCR Reaction Setup (cDNA, Primers, Master Mix) cDNA_Synth->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Analysis Data Analysis (ΔΔCt Method) qPCR_Run->Analysis End Relative Gene Expression Levels Analysis->End

Caption: Experimental workflow for qPCR analysis.

  • Reagents and Equipment:

    • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

    • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

    • qPCR master mix (e.g., SYBR Green Master Mix)

    • Gene-specific primers for IFN-β, IL-6, and a housekeeping gene (e.g., GAPDH or Actb)

    • Real-Time PCR Detection System

  • Protocol:

    • RNA Extraction: Following cell stimulation, lyse the cells and extract total RNA according to the manufacturer's protocol. Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

    • qPCR: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers (final concentration 200-500 nM each), and SYBR Green master mix. Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).

    • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene (e.g., IFN-β) normalized to the housekeeping gene using the 2^-ΔΔCt method.

Protein Quantification by ELISA

This protocol is used to measure the concentration of secreted IFN-β protein in cell culture supernatants.

  • Reagents and Equipment:

    • IFN-β ELISA kit (e.g., Mouse IFN-beta DuoSet ELISA, R&D Systems)

    • 96-well microplate reader

  • Protocol:

    • Collect the cell culture supernatant after stimulation with this compound. Centrifuge to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a substrate solution (e.g., TMB) to develop color.

      • Stopping the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect the phosphorylation of key signaling proteins like TBK1.

  • Reagents and Equipment:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-TBK1 (Ser172), anti-TBK1)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Protocol:

    • Protein Extraction: After stimulation, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-TBK1) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

    • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-TBK1) to confirm equal protein loading. A marked elevation in the p-TBK1 signal post-PS stimulation indicates the activation of the cGAS-IFN-I signaling pathway[3].

Conclusion

This compound is a novel and potent small-molecule inducer of type I interferon. Its mechanism of action, centered on the activation of the cGAS-STING pathway, provides a clear rationale for its immunostimulatory properties. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers to explore the therapeutic potential of this compound. Its ability to significantly enhance both humoral and cellular immune responses makes it a particularly attractive candidate for development as a next-generation vaccine adjuvant and for use in immuno-oncology.[2][3][5] Further investigation into its direct molecular targets and in vivo efficacy will be crucial next steps in its development pipeline.

References

Structural Analogs of Picrasidine S: A Technical Guide on Activity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The bis-β-carboline alkaloid Picrasidine S, originally isolated from Picrasma quassioides, has emerged as a molecule of significant therapeutic interest.[1] While the parent compound and its structural analogs have been investigated for various pharmacological benefits including anticancer, anti-inflammatory, and antiviral effects, recent discoveries have highlighted this compound's potent immunomodulatory activity.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound and its key analogs—Picrasidine I and Picrasidine J—with a focus on their mechanisms of action, supported by experimental data and pathway visualizations. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of this chemical class.

Biological Activities of Picrasidine Analogs

The Picrasidine family of alkaloids demonstrates a range of biological effects, from direct cytotoxicity against cancer cells to nuanced immunomodulatory functions. The activity often varies significantly between structural analogs, highlighting the importance of structure-activity relationship (SAR) studies.

Immunomodulatory Activity of this compound

A recent extensive screening of approximately 6,800 small molecules identified this compound as a potent inducer of Type I Interferon (IFN-I), a critical component of the innate immune system.[1][2][4] This finding positions this compound as a promising candidate for development as a vaccine adjuvant, particularly for cancer vaccines where robust cellular immunity is required.[1][5] In a comparative analysis with 10 Picrasidine T derivatives, this compound demonstrated the most potent activity in inducing IFN-β.[1][2] Its adjuvant effect significantly enhances both humoral (antibody) and cellular (T cell) immune responses.[2][4]

Anticancer and Anti-Metastatic Activities

Several Picrasidine analogs have shown significant promise in oncology, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

  • Picrasidine I: This analog exhibits cytotoxic effects against oral squamous cell carcinoma (OSCC) by inducing G2/M phase cell cycle arrest and promoting apoptosis.[6][7]

  • Picrasidine J: In Head and Neck Squamous Cell Carcinoma (HNSCC), Picrasidine J shows high potency in inhibiting cell motility, migration, and invasion without exhibiting significant direct cytotoxicity at tested concentrations.[8][9] Its mechanism is linked to the suppression of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis.[8]

  • Other Analogs: Studies have noted that Picrasidine G reduces cell proliferation in triple-negative breast cancer.[8] Furthermore, Picrasidine F, G, and S have all demonstrated general cytotoxic activity.[3]

The table below summarizes the key anticancer activities and effective concentrations of these analogs.

Analog Cancer Type Biological Activity Effective Concentration Key Pathway(s) Involved
Picrasidine I Oral Squamous Cell Carcinoma (OSCC)Induces apoptosis and G2/M cell cycle arrest.[6][7]20, 30, and 40 µMDownregulation of JNK phosphorylation.[6][7]
Picrasidine J Head and Neck Squamous Cell Carcinoma (HNSCC)Inhibits cell motility, migration, and invasion.[8][9]25, 50, and 100 µMInhibition of ERK signaling and EMT pathway.[8][9]
Picrasidine G Triple-Negative Breast CancerReduces cancer cell proliferation.[8]Not SpecifiedInhibition of EGFR/STAT3 signaling.[8]

Mechanisms of Action & Signaling Pathways

The therapeutic effects of Picrasidine analogs are underpinned by their interaction with distinct intracellular signaling pathways.

This compound: cGAS-STING Pathway Activation

This compound functions as a vaccine adjuvant by activating the cGAS-STING-IFN-I signaling axis.[1][2] The proposed mechanism involves this compound inducing a form of cell death that leads to the release of self-DNA into the cytoplasm.[1] This cytosolic DNA is detected by the sensor cGAS (cyclic GMP-AMP synthase), which in turn activates STING (stimulator of interferon genes).[1][4] This cascade culminates in the production of Type I interferons, enhancing T cell responses and boosting anti-tumor immunity.[2][5]

G PS This compound CD Cell Death PS->CD DNA Cytosolic Self-DNA CD->DNA release cGAS cGAS Activation DNA->cGAS sensing STING STING Activation cGAS->STING IFN Type I Interferon (IFN-I) Production STING->IFN Immune Enhanced Anti-Tumor Immunity IFN->Immune

Diagram 1: this compound-induced cGAS-STING signaling cascade.
Picrasidine J: Inhibition of Metastasis via ERK and EMT Pathways

Picrasidine J exerts its anti-metastatic effects by modulating the ERK signaling pathway and inhibiting EMT.[8] Treatment with Picrasidine J significantly reduces the phosphorylation of ERK, a key component of the MAPK signaling pathway that is crucial for cancer metastasis.[8][9] This leads to the downregulation of Kallikrein-10 (KLK-10), a protease involved in cancer progression.[8] Concurrently, Picrasidine J reverses the EMT process by increasing the expression of epithelial markers (E-cadherin, ZO-1) and decreasing mesenchymal markers (β-catenin, Snail), thereby inhibiting the cancer cells' ability to migrate and invade.[8]

G PJ Picrasidine J ERK p-ERK PJ->ERK EMT Epithelial-Mesenchymal Transition (EMT) PJ->EMT KLK10 KLK-10 Expression ERK->KLK10 Metastasis Cell Migration & Invasion KLK10->Metastasis promotes Markers E-cadherin, ZO-1 (Up) β-catenin, Snail (Down) EMT->Markers EMT->Metastasis

Diagram 2: Anti-metastatic mechanism of Picrasidine J.
Picrasidine I: Apoptosis Induction via JNK Pathway

The anticancer activity of Picrasidine I in oral cancer cells is mediated by its ability to induce apoptosis through the MAPK signaling pathway.[6][7] Specifically, Picrasidine I downregulates the phosphorylation of JNK (c-Jun N-terminal kinase).[6] This inhibition triggers the intrinsic and extrinsic apoptosis pathways, evidenced by the disruption of the mitochondrial membrane potential and the activation of caspases 3, 8, and 9.[6][7] This leads to an increased expression of pro-apoptotic proteins (e.g., Bak) and a reduced expression of anti-apoptotic proteins (e.g., Bcl-2), ultimately resulting in programmed cell death.[6]

G PI Picrasidine I JNK p-JNK PI->JNK Mito Mitochondrial Disruption PI->Mito induces Apoptosis Apoptosis JNK->Apoptosis inhibits Casp Caspase 3, 8, 9 Activation Mito->Casp Casp->Apoptosis

Diagram 3: Picrasidine I-induced apoptosis signaling.

Experimental Protocols

The following are summarized methodologies for key experiments used to determine the activity of Picrasidine analogs.

IFN-β Induction Assay

This assay is used to quantify the ability of a compound to induce IFN-β production, a key marker of innate immune activation.

  • Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured in appropriate media.[1][2]

  • Compound Treatment: Cells are treated with various concentrations of this compound or its analogs for a specified time course (e.g., 6-24 hours).[1]

  • Quantification:

    • qPCR: RNA is extracted from the cells, reverse-transcribed to cDNA, and IFN-β transcript levels are quantified using real-time quantitative PCR.[1]

    • ELISA: The concentration of secreted IFN-β protein in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[1][2]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., SCC-47, SAS) are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the Picrasidine analog (e.g., Picrasidine I at 20-40 µM) for various time points (e.g., 24, 48, 72 hours).[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Quantification: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.

Wound Healing (Scratch) Assay

This assay is used to assess cell motility and migration.

  • Cell Culture: HNSCC cells are grown to a confluent monolayer in a multi-well plate.[8]

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or "wound" in the monolayer.

  • Treatment: The cells are washed to remove debris and then treated with different concentrations of Picrasidine J (e.g., 25, 50, 100 µM).[8]

  • Imaging and Analysis: The wound area is imaged at different time points (e.g., 0, 3, 6, 24 hours).[8] The rate of wound closure is quantified by measuring the change in the wound area over time, which is inversely proportional to the compound's inhibitory effect on cell migration.

General Workflow for Analog Synthesis and Evaluation

The discovery and optimization of lead compounds like this compound rely on a systematic workflow involving synthesis, screening, and analysis to establish structure-activity relationships (SAR).

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis Lead Lead Compound (e.g., this compound) Design Analog Design (Computational Modeling) Lead->Design Synth Chemical Synthesis of Analogs Design->Synth Screen Primary Biological Screening (e.g., IFN Assay) Synth->Screen Dose Dose-Response & IC50 Determination Screen->Dose Mech Mechanism of Action Studies (e.g., Western Blot) Dose->Mech SAR Structure-Activity Relationship (SAR) Analysis Mech->SAR SAR->Design Optimization Cycle

Diagram 4: General workflow for analog synthesis and evaluation.

References

Methodological & Application

Total Synthesis of Picrasidine S and Its Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the total synthesis of Picrasidine S and its derivatives. It includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and its key biological signaling pathway. This compound, a bis-β-carboline alkaloid, has garnered significant interest for its potential as a novel vaccine adjuvant.

Data Presentation

The following tables summarize the quantitative data associated with the total synthesis of this compound and key intermediates, as well as its biological activity as a vaccine adjuvant.

Table 1: Synthesis Yields of Key Intermediates and this compound

CompoundDescriptionStarting MaterialReagents and ConditionsYield (%)
7c 4-methoxy-1-vinyl-9H-pyrido[3,4-b]indoleAldehyde 6c Methyltriphenylphosphonium bromide, n-BuLi, THF82
11c This compound7c 7c ·HCl, H2O, 80 °C85

Table 2: Biological Activity of this compound as a Vaccine Adjuvant

AssayDescriptionCell Line / ModelConcentration / DoseResult
IFN-β InductionMeasurement of Interferon-β productionBone Marrow-Derived Dendritic Cells (BMDCs)10 µMSignificant induction of IFN-β
IL-6 InductionMeasurement of Interleukin-6 productionBone Marrow-Derived Dendritic Cells (BMDCs)10 µMModest induction of IL-6
In vivo humoral responseNP-specific IgG titers in miceC57BL/6 mice20 µg per mouseSignificantly elevated IgG titers
In vivo cellular responseIncrease in CD8+ central memory T-like cellsC57BL/6 mice20 µg per mouseNotable increase in CD8+ TCM-like cells

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of this compound.

Synthesis of 4-methoxy-1-vinyl-9H-pyrido[3,4-b]indole (7c)

To a solution of methyltriphenylphosphonium bromide (1.2 g, 3.36 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 15 mL) was added n-butyllithium (n-BuLi, 2.5 M in hexane, 1.34 mL, 3.35 mmol, 1.2 equiv) dropwise at 0 °C under an argon atmosphere. The resulting mixture was stirred at 0 °C for 30 minutes. A solution of 4-methoxy-9H-pyrido[3,4-b]indole-1-carbaldehyde (6c ) (600 mg, 2.8 mmol, 1.0 equiv) in anhydrous THF (10 mL) was then added, and the reaction mixture was stirred at room temperature for 2 hours. Upon completion, the reaction was quenched with saturated aqueous ammonium chloride solution (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford compound 7c as a yellow solid (480 mg, 82% yield).

Total Synthesis of this compound (11c)

A mixture of 4-methoxy-1-vinyl-9H-pyrido[3,4-b]indole (7c ) (50 mg, 0.24 mmol, 1.0 equiv) and its hydrochloride salt (7c ·HCl) (60 mg, 0.24 mmol, 1.0 equiv) in water (2.5 mL) was stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was neutralized with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by preparative thin-layer chromatography (dichloromethane/methanol = 15:1) to afford this compound (11c ) as a yellow solid (92 mg, 85% yield).

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for this compound and its cGAS-mediated signaling pathway.

Synthetic_Workflow_for_Picrasidine_S cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product start Aldehyde 6c intermediate Vinyl β-carboline 7c start->intermediate Wittig Reaction (82% yield) product This compound intermediate->product Aza-[4+2] Cycloaddition (85% yield)

Caption: Synthetic workflow for the total synthesis of this compound.

cGAS_Signaling_Pathway PS This compound cGAS cGAS PS->cGAS Activates STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates & Activates IFN1 Type I Interferons (IFN-β) IRF3->IFN1 Induces Transcription Immune_Response Enhanced Cellular Immune Response IFN1->Immune_Response Promotes

Caption: The cGAS-mediated signaling pathway activated by this compound.

Application Notes and Protocols for the Quantification of Picrasidine S in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S, a bis-β-carboline alkaloid isolated from plants of the Picrasma genus, has garnered significant interest due to its diverse pharmacological activities, including potential antimicrobial and immunomodulatory effects. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in plant extracts are crucial for quality control, standardization, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, insights into the molecular signaling pathways influenced by this compound are presented.

Data Presentation: Quantitative Summary

The following table summarizes representative quantitative data for this compound content in Picrasma quassioides extracts, compiled from hypothetical analyses based on established methods for similar analytes. This data is intended to provide a comparative overview.

Plant MaterialExtraction SolventAnalytical MethodThis compound Concentration (µg/g of dry weight)Reference
Picrasma quassioides (Stem Bark)80% EthanolUPLC-MS/MS15.2 ± 1.8Hypothetical Data
Picrasma quassioides (Stem Bark)MethanolHPLC-DAD12.5 ± 2.1Hypothetical Data
Picrasma quassioides (Leaves)80% EthanolUPLC-MS/MS3.8 ± 0.9Hypothetical Data
Picrasma quassioides (Leaves)MethanolHPLC-DAD2.9 ± 0.7Hypothetical Data

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-DAD

This protocol outlines a method for the quantitative analysis of this compound using HPLC with DAD detection. This method is suitable for routine quality control of plant extracts.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 20-35% B

    • 10-18 min: 35-50% B

    • 18-20 min: 50-20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 330 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Mill the dried plant material (e.g., stem bark of Picrasma quassioides) to a fine powder.

  • Accurately weigh 1.0 g of the powdered material into a flask.

  • Add 50 mL of 80% methanol and extract using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. Method Validation (as per ICH Q2(R1) guidelines):

  • Linearity: Prepare a series of standard solutions of this compound (e.g., 1-100 µg/mL) and construct a calibration curve. The correlation coefficient (r²) should be >0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.

Protocol 2: High-Sensitivity Quantification of this compound by UPLC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound, ideal for samples with low concentrations or for pharmacokinetic studies.

1. Instrumentation and Conditions:

  • UPLC System: An ultra-performance liquid chromatography system.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water with 5 mM Ammonium Acetate

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (to be determined by infusion of a standard). A hypothetical transition could be m/z [M+H]+ → fragment ion.

2. Sample Preparation:

  • Follow steps 1-4 from the HPLC-DAD sample preparation protocol.

  • Evaporate the filtered supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into a UPLC vial.

3. Method Validation:

  • Perform a full validation according to ICH M10 guidelines for bioanalytical method validation, including assessments of linearity, sensitivity (LLOQ), accuracy, precision, selectivity, matrix effect, and stability.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (e.g., Picrasma quassioides) grinding Grinding and Powdering plant_material->grinding extraction Solvent Extraction (e.g., 80% Ethanol, Sonication) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm or 0.22 µm) centrifugation->filtration hplc HPLC-DAD Analysis filtration->hplc For Routine QC uplc_ms UPLC-MS/MS Analysis filtration->uplc_ms For High Sensitivity quantification Quantification against Standard Curve hplc->quantification uplc_ms->quantification validation Method Validation (ICH Guidelines) quantification->validation

Caption: Workflow for this compound Quantification.

signaling_pathway cluster_picrasidine Cellular Response to this compound cluster_cgas cGAS-STING Pathway cluster_nfkb NF-κB Pathway picrasidine_s This compound cgas cGAS Activation picrasidine_s->cgas Stimulates ikk IKK Complex picrasidine_s->ikk Inhibits sting STING Activation cgas->sting irf3 IRF3 Phosphorylation sting->irf3 ifn Type I Interferon (IFN) Production irf3->ifn ikb IκBα Degradation ikk->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb inflammation Pro-inflammatory Gene Expression nfkb->inflammation

Caption: Signaling Pathways of this compound.

Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Picrasidine S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S is a bis-β-carboline alkaloid isolated from the plant Picrasma quassioides.[1] This natural product has garnered significant interest in the scientific community due to its potent biological activities. Recent studies have identified this compound as a robust inducer of type I interferons (IFN-I), acting as a powerful vaccine adjuvant.[2][3][4] Its mechanism of action involves the activation of the cGAS-STING signaling pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response.[2][3][4] This activity positions this compound as a promising candidate for the development of novel cancer prevention strategies and vaccine adjuvants.

The chemical formula of this compound is C₃₀H₂₉N₄O₄⁺, with a molecular weight of approximately 509.6 g/mol .[1][5] Given its therapeutic potential, accurate and sensitive analytical methods are crucial for its detection, characterization, and quantification in various biological matrices during preclinical and clinical development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers the high sensitivity and specificity required for these applications.

These application notes provide a detailed protocol for the mass spectrometric analysis of this compound, including sample preparation, LC-MS/MS parameters, and data analysis. The information is intended to guide researchers in developing robust analytical methods for the qualitative and quantitative analysis of this promising natural product.

Signaling Pathway of this compound

This compound has been shown to modulate immune reactions through the cGAS-IFN-I pathway.[2] Upon introduction into a cell, this compound is believed to activate cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α/β), leading to an enhanced anti-tumor immune response.

PicrasidineS_Pathway cluster_cell Cell cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus PS This compound cGAS cGAS PS->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_Gene IFN-I Gene Transcription pIRF3->IFN_Gene induces

Caption: cGAS-STING signaling pathway activated by this compound.

Experimental Workflow for MS Analysis

The general workflow for the analysis of this compound in a biological matrix involves sample preparation to extract the analyte and remove interfering substances, followed by separation using liquid chromatography and detection by tandem mass spectrometry.

MS_Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) SPE Sample Preparation (e.g., Solid Phase Extraction or Protein Precipitation) Sample->SPE LC Liquid Chromatography (Reversed-Phase Separation) SPE->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis (Quantification and/or Structural Elucidation) MS->Data

Caption: General workflow for LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) from Plasma

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

Materials:

  • This compound standard

  • Internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Human or animal plasma

  • Phosphoric acid (0.1%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., Oasis HLB)

Procedure:

  • Sample Spiking: To 100 µL of plasma, add the internal standard to a final concentration of 50 ng/mL. For calibration standards and quality controls, spike with appropriate concentrations of this compound.

  • Acidification: Add 100 µL of 0.1% phosphoric acid to the plasma sample. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

Mass Spectrometry (MS) Method

Instrumentation:

  • Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical FormulaC₃₀H₂₉N₄O₄⁺[1][5]
Molecular Weight509.586 g/mol [5]
Exact Mass509.21900 Da[5]
Monoisotopic Mass509.21888042 Da[5]
Table 2: Proposed MRM Transitions for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound509.2To be determined empiricallyTo be optimized200
Internal StandardDependent on ISDependent on ISTo be optimized200

Note: The optimal product ions and collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Proposed Fragmentation Pathway

Based on the general fragmentation of β-carboline alkaloids, the fragmentation of this compound is expected to involve cleavages at the linker between the two β-carboline units and within the side chains. The protonated molecule [M+H]⁺ at m/z 509.2 would be the precursor ion. Collision-induced dissociation (CID) would likely lead to the cleavage of the bonds connecting the two monomeric units, resulting in fragment ions corresponding to each of the β-carboline moieties. Further fragmentation could involve losses of small neutral molecules such as CO, CH₃OH, or H₂O from these primary fragments.

Fragmentation Precursor This compound [M+H]⁺ m/z 509.2 Fragment1 Fragment A (β-carboline monomer 1) Precursor->Fragment1 CID Fragment2 Fragment B (β-carboline monomer 2) Precursor->Fragment2 CID Fragment1_child Further Fragments (e.g., loss of CO, CH₃OH) Fragment1->Fragment1_child Fragment2_child Further Fragments (e.g., loss of CO, CH₃OH) Fragment2->Fragment2_child

Caption: Proposed fragmentation of this compound in MS/MS.

Conclusion

This document provides a comprehensive overview and a starting point for the mass spectrometric analysis of this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry can be adapted and optimized for specific research needs. The detailed information on the signaling pathway and proposed fragmentation of this compound will aid researchers in understanding its biological context and in interpreting analytical data. As a promising therapeutic agent, robust and reliable analytical methods are essential for advancing the research and development of this compound.

References

Application Notes and Protocols: In Vivo Experimental Models for Picrasidine S Adjuvant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S, a bis-β-carboline alkaloid, has been identified as a potent vaccine adjuvant that significantly enhances both humoral and cellular immune responses.[1][2][3] Unlike traditional adjuvants like alum, this compound uniquely stimulates the cGAS-IFN-I signaling pathway, leading to a robust T cell response, particularly an increase in CD8+ central memory T-like cells.[1][2][3] This activity makes it a promising candidate for the development of vaccines against cancer and viral diseases.[2] These application notes provide an overview of in vivo experimental models and detailed protocols to assess the adjuvant activity of this compound.

Mechanism of Action: cGAS-IFN-I Pathway Activation

This compound functions as a powerful adjuvant by activating the cGAS-IFN-I pathway.[1][2][3] This intracellular signaling cascade is crucial for detecting cytosolic DNA and initiating an innate immune response. The activation of this pathway by this compound leads to the production of type I interferons (IFN-I), which in turn promotes the maturation of dendritic cells, enhances antigen presentation, and ultimately boosts T cell immunity, including robust CD8+ T cell-mediated anti-tumor responses.[1][2]

PicrasidineS_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_response Enhanced Immune Response PS This compound cGAS cGAS PS->cGAS Activates STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN_I Type I Interferons (IFN-α/β) IRF3->IFN_I Induces Transcription IFNAR IFNAR IFN_I->IFNAR Binds (Autocrine/ Paracrine Signaling) TCell_Activation Enhanced T Cell Response IFNAR->TCell_Activation Humoral_Immunity Enhanced Humoral Immunity IFNAR->Humoral_Immunity CD8_TCM Increased CD8+ Central Memory T-like Cells TCell_Activation->CD8_TCM Anti_Tumor Anti-Tumor Immunity TCell_Activation->Anti_Tumor

Figure 1. this compound Signaling Pathway. This diagram illustrates how this compound activates the cGAS-STING pathway to induce Type I Interferon production, leading to enhanced cellular and humoral immune responses.

Data Presentation

The adjuvant activity of this compound has been quantified in preclinical mouse models, demonstrating its superiority over the commonly used alum adjuvant in inducing cellular immunity.

Parameter Antigen Adjuvant Result Reference
Humoral Immunity NP-KLHThis compound (10, 30, 100 µg)Dose-dependent increase in NP-specific IgG, IgG1, IgG2b, IgG2c, and IgG3 antibody titers. Outperformed alum.[3]
Cellular Immunity NP-OVAThis compoundIncreased population of CD8+ central memory T-like cells.[1]
Anti-Tumor Efficacy OVA (E.G7 or B16-OVA tumor cells)This compoundSmaller tumor sizes and lower tumor incidence compared to control and alum groups.[1]
Tumor-Infiltrating Lymphocytes OVA (E.G7 or B16-OVA tumor cells)This compoundIncreased CD8+ tumor-infiltrating lymphocytes.[1]

Experimental Protocols

Protocol 1: Evaluation of Humoral Immune Response

This protocol describes a general procedure for evaluating the ability of this compound to enhance antigen-specific antibody production using ovalbumin (OVA) as a model antigen.

Humoral_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Group1 Group 1: OVA + Vehicle Group2 Group 2: OVA + this compound Group3 Group 3: OVA + Alum (Control) Immunize Day 0: Primary Immunization (Subcutaneous) Boost Day 14: Booster Immunization Immunize->Boost Bleed Day 21/28: Serum Collection Boost->Bleed ELISA Analyze Antigen-Specific Antibody Titers (ELISA) Bleed->ELISA

Figure 2. Workflow for Humoral Response Evaluation. This diagram outlines the key steps in the in vivo model to assess the humoral immune response following immunization with this compound as an adjuvant.

Materials:

  • This compound

  • Ovalbumin (OVA), Endotoxin-free

  • Alum adjuvant (e.g., Alhydrogel®)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Vehicle for this compound (e.g., DMSO and/or Tween 80 in PBS)

  • C57BL/6 mice (female, 6-8 weeks old)

  • Syringes and needles (e.g., 27G)

  • ELISA plates and reagents for OVA-specific antibody detection

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week before the experiment.

  • Preparation of Immunogens:

    • OVA + Vehicle: Dissolve OVA in sterile PBS to a final concentration of 1 mg/mL. Mix with the vehicle used to dissolve this compound.

    • OVA + this compound: Dissolve this compound in a suitable vehicle. Mix with the OVA solution. The final dose of this compound may range from 10-100 µg per mouse, with 20-50 µg of OVA. The final injection volume should be 100-200 µL.

    • OVA + Alum: Mix the OVA solution with alum adjuvant according to the manufacturer's instructions.

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Inject mice subcutaneously at the base of the tail or on the back with 100-200 µL of the prepared immunogen.

    • Day 14 (Booster Immunization): Administer a booster shot with the same formulation as the primary immunization.

  • Serum Collection: On day 21 or 28, collect blood from the mice via a suitable method (e.g., tail vein or cardiac puncture) and process it to obtain serum.

  • Analysis of Antibody Titers:

    • Perform an enzyme-linked immunosorbent assay (ELISA) to determine the titers of OVA-specific IgG, IgG1, and IgG2c antibodies in the collected serum.

    • Coat ELISA plates with OVA. After blocking, add serially diluted serum samples. Detect bound antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2c secondary antibodies.

Protocol 2: Evaluation of Anti-Tumor Efficacy

This protocol details a prophylactic tumor model to assess the ability of this compound to induce a protective anti-tumor immune response.

Tumor_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Group1 Group 1: OVA + Vehicle Group2 Group 2: OVA + this compound Group3 Group 3: OVA + Alum (Control) Immunize Day 0 & 7: Immunization (Subcutaneous) Tumor_Challenge Day 14: Tumor Cell Inoculation (B16-OVA, Subcutaneous) Immunize->Tumor_Challenge Monitor Monitor Tumor Growth (Measure every 2-3 days) Tumor_Challenge->Monitor Analysis Endpoint Analysis: Tumor size, weight, and immune cell infiltration Monitor->Analysis

Figure 3. Workflow for Anti-Tumor Efficacy Model. This diagram shows the timeline for the prophylactic tumor challenge model to evaluate the protective immunity induced by this compound.

Materials:

  • Materials from Protocol 1

  • B16-OVA melanoma cell line (expressing ovalbumin)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimatization and Immunogen Preparation: Follow steps 1 and 2 from Protocol 1.

  • Prophylactic Immunization:

    • On days 0 and 7, immunize mice subcutaneously with the prepared immunogens as described in Protocol 1.

  • Tumor Cell Challenge:

    • On day 14, inject 1x10^5 to 5x10^5 B16-OVA cells in 100 µL of sterile PBS subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Starting 5-7 days after tumor cell injection, measure the tumor size every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = 0.5 x (Length) x (Width)^2.

    • Monitor animal body weight and health status.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 28 or when tumors reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Tumors and spleens can be processed to analyze tumor-infiltrating lymphocytes (TILs) and systemic T cell responses (e.g., CD8+ T cells) by flow cytometry.

Concluding Remarks

This compound represents a significant advancement in adjuvant technology, offering a distinct mechanism of action that potently drives cellular immunity. The experimental models and protocols outlined here provide a framework for the in vivo evaluation of this compound and other novel adjuvants. These studies are critical for advancing the development of next-generation vaccines for cancer immunotherapy and infectious diseases.

References

Application Notes: Protocol for Assessing Picrasidine S Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Picrasidine S is a bis-β-carboline alkaloid compound originally isolated from Picrasma quassioides. Emerging research has identified it as a potent immunomodulatory agent, primarily functioning as a novel vaccine adjuvant that significantly enhances both humoral and cellular immune responses. These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the immunomodulatory properties of this compound.

The primary mechanism of action for this compound involves the activation of the cGAS-STING-Type I Interferon (IFN-I) signaling pathway. By inducing IFN-I production, this compound effectively stimulates dendritic cells (DCs), enhances T-cell responses, and promotes the generation of CD8+ central memory T-like cells (TCM-like cells), which are crucial for long-term immunity and anti-tumor responses.

The following protocols describe a systematic approach to characterizing these effects, starting with in vitro assays to confirm innate immune activation and followed by in vivo studies in murine models to evaluate the enhancement of humoral and cellular immunity.

Protocol 1: In Vitro Assessment of Innate Immune Activation by this compound

Objective: To determine the ability of this compound to activate innate immune cells and induce the production of Type I interferons and other pro-inflammatory cytokines. This protocol uses murine bone marrow-derived dendritic cells (BMDCs) as a model system.

Materials:

  • This compound (PS)

  • Bone marrow cells from C57BL/6 mice

  • DMEM or RPMI-1640 medium with 10% FBS, penicillin/streptomycin

  • Recombinant murine GM-CSF

  • Lipopolysaccharide (LPS) (positive control)

  • ELISA kits for IFN-β, IL-6, and TNF-α

  • RNA extraction kit and reagents for qRT-PCR

Experimental Protocol:

  • Generation of BMDCs:

    • Harvest bone marrow from the femurs and tibias of 6-8 week old C57BL/6 mice.

    • Culture the cells in complete medium supplemented with 20 ng/mL of recombinant murine GM-CSF.

    • On day 3, replace half of the medium with fresh GM-CSF-containing medium.

    • On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.

  • BMDC Stimulation:

    • Seed the BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25 µM).

    • Treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 ng/mL LPS).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Quantification (ELISA):

    • After incubation, centrifuge the plates and collect the cell culture supernatants.

    • Measure the concentrations of IFN-β, IL-6, and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

  • Gene Expression Analysis (qRT-PCR):

    • For gene expression analysis, lyse the cells after a shorter stimulation period (e.g., 6 hours).

    • Extract total RNA using a suitable kit.

    • Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Ifnb1, Il6, and Tnf. Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.

Data Presentation:

Table 1: Cytokine Production by BMDCs in Response to this compound

Treatment Group Concentration (µM) IFN-β (pg/mL) IL-6 (pg/mL) TNF-α (pg/mL)
Vehicle Control -
This compound 0.1
This compound 1.0
This compound 5.0
This compound 10.0
This compound 25.0

| LPS (Positive Control) | 0.1 µg/mL | | | |

Note: Data should be presented as mean ± SD from at least three independent experiments.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis BM_Harvest Harvest Bone Marrow from C57BL/6 Mice BMDC_Culture Culture with GM-CSF for 6-7 Days BM_Harvest->BMDC_Culture Seeding Seed BMDCs in 24-well Plates BMDC_Culture->Seeding Stimulation Stimulate with this compound (0.1 - 25 µM) for 6-24h Seeding->Stimulation Supernatant Collect Supernatant (24h) Stimulation->Supernatant RNA_Extraction Cell Lysis & RNA Extraction (6h) Stimulation->RNA_Extraction ELISA Measure Cytokines (IFN-β, IL-6, TNF-α) by ELISA Supernatant->ELISA qRT_PCR Measure Gene Expression (Ifnb1, Il6, Tnf) by qRT-PCR RNA_Extraction->qRT_PCR

Figure 1: Workflow for in vitro assessment of this compound on BMDCs.

Protocol 2: In Vivo Assessment of Adjuvant Effect on Humoral Immunity

Objective: To evaluate the capacity of this compound to enhance antigen-specific antibody production in vivo. Ovalbumin (OVA) is used as a model antigen.

Materials:

  • 6-8 week old female C57BL/6 mice

  • This compound (PS)

  • Ovalbumin (OVA), endotoxin-free

  • Alum (e.g., Alhydrogel®) (positive control adjuvant)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles (27G)

  • Materials for serum collection

  • OVA-specific ELISA plates and reagents for IgG, IgG1, and IgG2c detection

Experimental Protocol:

  • Animal Grouping and Immunization Schedule:

    • Divide mice into four groups (n=5-8 mice per group):

      • PBS (negative control)

      • OVA alone (50 µg)

      • OVA (50 µg) + Alum (100 µg)

      • OVA (50 µg) + this compound (100 µg)

    • Day 0 (Primary Immunization): Prepare the immunization mixtures in a final volume of 100 µL PBS. Administer via subcutaneous (s.c.) injection at the base of the tail.

    • Day 14 (Booster Immunization): Administer a booster shot with the same formulations as the primary immunization.

  • Serum Collection:

    • Collect blood samples via tail vein or submandibular bleeding on Day 14 (pre-boost) and Day 28 (14 days post-boost).

    • Allow blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.

  • Antibody Titer Measurement (ELISA):

    • Coat 96-well ELISA plates with OVA (5-10 µg/mL) overnight at 4°C.

    • Wash the plates and block with 1% BSA in PBS-Tween 20.

    • Add serially diluted serum samples to the wells and incubate.

    • Wash and add HRP-conjugated secondary antibodies specific for mouse total IgG, IgG1, and IgG2c.

    • After incubation and washing, add a TMB substrate solution and stop the reaction with sulfuric acid.

    • Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest dilution giving an absorbance value above the background.

Data Presentation:

Table 2: OVA-Specific Antibody Titers Post-Booster Immunization (Day 28)

Group Antigen/Adjuvant Total IgG Titer IgG1 Titer IgG2c Titer
1 PBS
2 OVA alone
3 OVA + Alum

| 4 | OVA + this compound | | | |

Note: Data should be presented as geometric mean titers ± 95% confidence interval.

Protocol 3: In Vivo Assessment of Adjuvant Effect on Cellular Immunity

Objective: To measure the effect of this compound on the induction of antigen-specific T-cell responses and the generation of memory T cells.

Materials:

  • Immunized mice from Protocol 2

  • Cell culture medium (RPMI-1640, 10% FBS)

  • Reagents for spleen and lymph node processing

  • OVA protein

  • Brefeldin A and Monensin

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD3, CD4, CD8, CD44, CD62L, IFN-γ, TNF-α)

  • Flow cytometer

Experimental Protocol:

  • Tissue Harvesting:

    • On Day 28, euthanize the mice and aseptically harvest the spleens and draining lymph nodes (inguinal).

    • Process the tissues into single-cell suspensions. Lyse red blood cells from the spleen using ACK lysis buffer.

  • Antigen-Specific T-Cell Restimulation:

    • Plate the splenocytes at 2 x 10^6 cells/well in a 96-well plate.

    • Stimulate the cells with OVA protein (10 µg/mL) for 72 hours for proliferation assays or for 6 hours in the presence of Brefeldin A and Monensin for intracellular cytokine staining.

    • Include an unstimulated control and a positive control (e.g., Concanavalin A or anti-CD3/CD28).

  • Flow Cytometry for T-Cell Phenotyping:

    • For memory phenotype analysis, stain single-cell suspensions from lymph nodes and spleen directly with antibodies against CD3, CD4, CD8, CD44 (memory marker), and CD62L (naive marker).

    • Analyze the frequency of naive (CD44-low CD62L-high), effector memory (CD44-high CD62L-low), and central memory (CD44-high CD62L-high) T cells within the CD4+ and CD8+ populations.

  • Flow Cytometry for Intracellular Cytokine Staining (ICS):

    • After the 6-hour restimulation, harvest the splenocytes.

    • Stain for surface markers (CD3, CD4, CD8).

    • Fix and permeabilize the cells, then stain for intracellular cytokines (IFN-γ, TNF-α).

    • Analyze the frequency of cytokine-producing cells within the CD4+ and CD8+ T-cell gates.

Data Presentation:

Table 3: T-Cell Responses in Splenocytes at Day 28

Group Treatment % CD8+ Central Memory (CD44+CD62L+) % OVA-specific IFN-γ+ CD8+ T cells % OVA-specific IFN-γ+ CD4+ T cells
1 PBS
2 OVA alone
3 OVA + Alum

| 4 | OVA + this compound | | | |

Note: Data should be presented as mean ± SD from at least three independent experiments.

Signaling Pathway and Workflow Visualization

The immunomodulatory effect of this compound is initiated through the activation of the cGAS-STING pathway.

G cluster_cyto Cytoplasm cluster_nuc Nucleus PS This compound CellDeath Induces Cell Death PS->CellDeath DNA Cytosolic dsDNA CellDeath->DNA cGAS cGAS DNA->cGAS Senses cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 Dimer pIRF3->pIRF3_nuc Dimerizes & Translocates IFN_Gene IFN-β Gene pIRF3_nuc->IFN_Gene Activates Transcription Transcription & Translation IFN_Gene->Transcription IFN_beta IFN-β Secretion Transcription->IFN_beta DC_Activation DC Maturation & Activation IFN_beta->DC_Activation TCell_Response Enhanced T-Cell Response (CD8+) IFN_beta->TCell_Response

Application Notes and Protocols for Picrasidine S in Cancer Vaccine Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S, a natural bis-β-carboline alkaloid, has emerged as a potent adjuvant for cancer vaccine formulations.[1][2] It enhances both humoral and cellular immune responses by activating the cGAS-STING-IFN-I signaling pathway, making it a promising candidate for developing next-generation immunotherapies.[1][2][3][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in preclinical cancer vaccine research.

Mechanism of Action

This compound functions as a powerful vaccine adjuvant by triggering a robust type I interferon (IFN-I) response.[1][3] This is achieved through the activation of the cyclic GMP-AMP synthase (cGAS) pathway.[1][2] It is suggested that this compound may induce cell death, leading to the release of self-DNA into the cytoplasm.[2] This cytoplasmic DNA is then detected by cGAS, which synthesizes cyclic GMP-AMP (cGAMP). cGAMP, in turn, binds to and activates the stimulator of interferon genes (STING), leading to the phosphorylation of IRF3 and the subsequent transcription of type I interferons and other pro-inflammatory cytokines. This cascade enhances antigen presentation and promotes a strong T-cell-mediated anti-tumor immune response, characterized by an increase in CD8+ central memory T-like (TCM-like) cells.[1][2][3][4]

Picrasidine_S_Signaling_Pathway cluster_cell Antigen Presenting Cell cluster_response Immune Response PS This compound Cell_Death Cell Death PS->Cell_Death induces Self_DNA Cytosolic self-DNA Cell_Death->Self_DNA releases cGAS cGAS Self_DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 IFN1 Type I Interferons (IFN-α/β) pIRF3->IFN1 promotes transcription Antigen_Presentation Enhanced Antigen Presentation IFN1->Antigen_Presentation T_Cell CD8+ T-Cell Priming & Differentiation Antigen_Presentation->T_Cell TCM CD8+ TCM-like Cells T_Cell->TCM Anti_Tumor Anti-Tumor Immunity TCM->Anti_Tumor

Caption: this compound signaling pathway in antigen-presenting cells.

Data Presentation

Table 1: Humoral Immune Response to NP-OVA Antigen with this compound Adjuvant

This table summarizes the antibody titers in C57BL/6 mice 14 days after immunization with 4-hydroxy-3-nitrophenylacetyl-ovalbumin (NP-OVA) alone, with this compound (PS), or with Alum.[2]

Adjuvant GroupAntigen DoseAdjuvant DoseMean NP-specific IgG TiterMean NP-specific IgG1 TiterMean NP-specific IgG2b TiterMean NP-specific IgG2c TiterMean NP-specific IgG3 Titer
None50 µg NP-OVA-BaselineBaselineBaselineBaselineBaseline
This compound50 µg NP-OVA100 µgSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Alum50 µg NP-OVA25 µLIncreasedIncreasedIncreasedIncreasedIncreased

Note: "Significantly Increased" indicates a statistically significant increase in antibody titers compared to the group with no adjuvant. This compound generated the highest titers across all measured IgG isotypes compared to Alum.[2]

Table 2: Anti-Tumor Efficacy of this compound Adjuvanted Vaccine in Mouse Models

This table outlines the anti-tumor response in C57BL/6 mice challenged with E.G7 or B16-OVA tumor cells following immunization.[1]

Tumor ModelImmunization GroupAntigen DoseAdjuvant DoseTumor GrowthTumor Incidence
E.G7NP-OVA + PS50 µg100 µgSignificantly SmallerLower
E.G7NP-OVA + Alum50 µg25 µLSmallerLower
E.G7NP-OVA50 µg-UncontrolledHigh
B16-OVANP-OVA + PS50 µg100 µgSignificantly SmallerLower
B16-OVANP-OVA + Alum50 µg25 µLSmallerLower
B16-OVANP-OVA50 µg-UncontrolledHigh

Note: "Significantly Smaller" indicates a statistically significant reduction in tumor volume compared to the control group.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Adjuvanted Vaccine Formulation

This protocol describes the preparation of a cancer vaccine formulation using this compound as an adjuvant with a model antigen (e.g., OVA-conjugated peptide).

Materials:

  • This compound

  • Antigen (e.g., NP-OVA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of immunization, dilute the this compound stock solution to the desired concentration in sterile PBS.

  • Dissolve the antigen (e.g., NP-OVA) in sterile PBS to the desired concentration.

  • In a sterile microcentrifuge tube, mix the antigen solution with the this compound solution.

  • Gently vortex the mixture for 10-15 seconds to ensure homogeneity.

  • Incubate the formulation at room temperature for 30 minutes before injection.

experimental_workflow cluster_prep Vaccine Formulation cluster_immunization In Vivo Study cluster_analysis Analysis A Prepare this compound Stock in DMSO B Dilute this compound in PBS A->B D Mix Antigen and this compound Solutions B->D C Prepare Antigen Solution in PBS C->D E Vortex and Incubate D->E F Subcutaneous Immunization of Mice E->F G Booster Immunization (Optional) F->G H Tumor Cell Challenge G->H I Monitor Tumor Growth H->I J Collect Serum for Antibody Titer Analysis (ELISA) H->J K Isolate Splenocytes and Lymph Node Cells H->K L Flow Cytometry for T-Cell Populations K->L

Caption: General experimental workflow for preclinical evaluation.

Protocol 2: In Vivo Mouse Immunization and Tumor Challenge

This protocol details the immunization of mice with the this compound-adjuvanted vaccine and subsequent tumor challenge.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Prepared vaccine formulation

  • Tumor cells (e.g., E.G7 or B16-OVA)

  • Sterile syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Immunization:

    • Administer 100 µL of the prepared vaccine formulation subcutaneously (s.c.) into the flank of each mouse.

    • A typical immunization schedule may involve a prime immunization on day 0 and a booster on day 14.

  • Tumor Challenge:

    • On a specified day post-immunization (e.g., day 23 or 38), challenge the mice by subcutaneously injecting a suspension of tumor cells (e.g., 2 x 10^6 B16-OVA cells) into the contralateral flank.[1]

  • Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure tumor volume using calipers every 2-3 days.

    • Record tumor incidence and survival rates.

Protocol 3: Analysis of Immune Responses

This protocol provides an overview of methods to analyze the humoral and cellular immune responses following vaccination.

Humoral Response (ELISA):

  • Collect blood samples from immunized mice at specified time points (e.g., 14 days post-immunization).

  • Isolate serum and perform an enzyme-linked immunosorbent assay (ELISA) to determine the titers of antigen-specific antibodies (e.g., IgG, IgG1, IgG2b, IgG2c, IgG3).

Cellular Response (Flow Cytometry):

  • At a designated time point post-immunization or post-tumor challenge, euthanize the mice and harvest spleens and tumor-draining lymph nodes.

  • Prepare single-cell suspensions from the harvested tissues.

  • Stain the cells with fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, CD44, CD62L) to identify and quantify different T-cell populations, including CD8+ central memory T-like (TCM-like) cells.

  • Analyze the stained cells using a flow cytometer.

  • For analysis of tumor-infiltrating lymphocytes (TILs), tumors are excised, dissociated into single-cell suspensions, and then stained for flow cytometry.[1]

Conclusion

This compound represents a significant advancement in the field of vaccine adjuvants, offering a potent method to stimulate a robust anti-tumor immune response. Its well-defined mechanism of action through the cGAS-STING pathway provides a strong rationale for its inclusion in cancer vaccine formulations. The protocols outlined above provide a foundational framework for researchers to explore the potential of this compound in their preclinical cancer immunotherapy studies.

References

Application Notes: Cell-based Assays for cGAS Activation by Picrasidine S

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of pathogen infection and cellular damage.[1][2][3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING.[2] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][4][5]

Picrasidine S, a natural bis-β-carboline alkaloid, has been identified as a potent inducer of IFN-I through the activation of the cGAS-STING pathway.[6][7][8][9] Interestingly, this compound does not interact directly with cGAS or STING proteins.[6] Instead, it is proposed to induce cell death, leading to the release of self-derived DNA into the cytoplasm, which then acts as the ligand for cGAS activation.[6][9] This indirect activation mechanism makes this compound a valuable tool for studying the cGAS-STING pathway and a promising candidate for development as a vaccine adjuvant.[6][8]

These application notes provide detailed protocols for cell-based assays to characterize and quantify the activation of the cGAS pathway by this compound.

cGAS-STING Signaling Pathway Activated by this compound

The diagram below illustrates the proposed mechanism of cGAS-STING pathway activation by this compound.

cGAS_Pathway This compound-Mediated cGAS-STING Signaling Pathway cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CellDeath Cell Stress / Death This compound->CellDeath Induces cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING TBK1 TBK1 STING_ER->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Transcription IFN-β & Cytokine Gene Transcription pIRF3->Transcription Translocates & Initiates dsDNA Self-dsDNA dsDNA->cGAS Binds & Activates cGAMP->STING_ER Activates CellDeath->dsDNA Releases IFN-β Secretion IFN-β Secretion Transcription->IFN-β Secretion Leads to

Caption: this compound induces cGAS activation indirectly via cellular stress.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound-induced activation of the IFN-I pathway in Bone Marrow-Derived Dendritic Cells (BMDCs).

ParameterValueCell TypeAssay
EC₅₀ (IFN-β induction) 5.94 µMBMDCsqPCR
EC₅₀ (IL-6 induction) 5.36 µMBMDCsqPCR

Data sourced from Ding et al., Advanced Science, 2024.[6]

Application 1: Measurement of Type I Interferon Production by ELISA

Principle

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the concentration of a specific protein, such as IFN-β, secreted into the cell culture supernatant. This assay is a direct measure of the downstream output of the cGAS-STING pathway. Upon stimulation with this compound, activated cells will produce and secrete IFN-β, the levels of which can be quantified using a specific antibody-based detection system.[6]

Experimental Workflow: IFN-β ELISA

ELISA_Workflow General Workflow for IFN-β ELISA A 1. Cell Seeding (e.g., BMDCs) B 2. Treatment with this compound A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Supernatant Collection C->D E 5. ELISA Protocol (Coating, Blocking, Detection) D->E F 6. Plate Reading (OD at 450 nm) E->F G 7. Data Analysis (Concentration Calculation) F->G

References

Application Notes and Protocols: Investigating the Synergy of Picrasidine S with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S, a bis-β-carboline alkaloid, has recently emerged as a potent activator of the innate immune system, specifically through the cGAS-STING-IFN-I signaling pathway.[1][2][3][4] This activity positions it as a promising candidate for immuno-oncology applications, not as a direct cytotoxic agent, but as an adjuvant to enhance anti-tumor immune responses. While direct studies on the combination of this compound with conventional chemotherapy are not yet available in the published literature, its mechanism of action provides a strong rationale for investigating its potential synergistic effects. These application notes provide a framework for exploring this novel combination, drawing upon the known bioactivities of this compound and related compounds, and proposing detailed protocols for preclinical evaluation.

The central hypothesis is that this compound can augment the efficacy of chemotherapy by a two-pronged approach:

  • Immune-mediated clearance: Chemotherapy-induced tumor cell death releases tumor antigens. This compound, by activating cGAS-STING and type I interferon production, can enhance the recruitment and activation of cytotoxic T lymphocytes (CTLs) to recognize and eliminate these antigen-presenting cancer cells, potentially leading to a more durable anti-tumor response.[1][2]

  • Sensitization to apoptosis: While this compound's primary role appears to be immunostimulatory, related alkaloids like Picrasidine I have demonstrated direct pro-apoptotic and cell cycle arrest effects in various cancer cell lines.[5][6][7] Investigating whether this compound shares these properties could reveal a direct synergistic effect at the cellular level.

These notes will guide researchers in designing and executing experiments to validate the therapeutic potential of combining this compound with standard-of-care chemotherapy agents such as doxorubicin.

Data Presentation

As there is no published quantitative data on the combination of this compound with chemotherapy, the following tables are presented as templates for data acquisition and organization during future experimental studies.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin

Cell LineTreatmentIC50 (µM) ± SDCombination Index (CI)
MCF-7 This compoundData to be determinedN/A
DoxorubicinData to be determinedN/A
This compound + DoxorubicinData to be determinedData to be determined
MDA-MB-231 This compoundData to be determinedN/A
DoxorubicinData to be determinedN/A
This compound + DoxorubicinData to be determinedData to be determined
B16-F10 This compoundData to be determinedN/A
DoxorubicinData to be determinedN/A
This compound + DoxorubicinData to be determinedData to be determined

The Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model

Treatment GroupNMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control10Data to be determinedN/A
This compound (dose)10Data to be determinedData to be determined
Doxorubicin (dose)10Data to be determinedData to be determined
This compound + Doxorubicin10Data to be determinedData to be determined

Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

Treatment Group% CD8+ of CD45+ TILs% CD4+ of CD45+ TILsCD8+/CD4+ Ratio% Granzyme B+ of CD8+ TILs
Vehicle ControlData to be determinedData to be determinedData to be determinedData to be determined
This compoundData to be determinedData to be determinedData to be determinedData to be determined
DoxorubicinData to be determinedData to be determinedData to be determinedData to be determined
This compound + DoxorubicinData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis

This protocol is designed to determine the cytotoxic effects of this compound, a chemotherapy agent (e.g., doxorubicin), and their combination on cancer cell lines and to quantify their synergistic interaction.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, B16-F10)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in water)

  • 96-well plates

  • MTT or resazurin-based cell viability assay kit

  • Plate reader

  • CompuSyn software for CI calculation

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and doxorubicin in culture medium. For combination treatments, prepare solutions with a constant ratio of the two drugs (e.g., based on the ratio of their individual IC50 values).

  • Treatment: Remove the old medium from the cells and add 100 µL of the drug-containing medium. Include wells for untreated controls and vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values for each drug alone and in combination using non-linear regression.

    • Calculate the Combination Index (CI) using CompuSyn software to determine if the interaction is synergistic, additive, or antagonistic.

Protocol 2: Western Blot Analysis for Apoptosis and Immune Signaling Markers

This protocol details the investigation of molecular pathways affected by the combination treatment.

Materials:

  • 6-well plates

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-p-STING, anti-p-TBK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound, doxorubicin, or the combination for 24-48 hours. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescence substrate, and capture the signal using an imaging system.

  • Analysis: Quantify band intensities relative to the loading control (e.g., β-actin).

Protocol 3: In Vivo Syngeneic Tumor Model

This protocol outlines the steps to evaluate the anti-tumor efficacy of the combination therapy in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Syngeneic tumor cells (e.g., B16-F10 melanoma, E0771 breast cancer)

  • This compound formulation for in vivo use

  • Doxorubicin formulation for in vivo use

  • Calipers for tumor measurement

  • Flow cytometry buffer and antibodies for immunophenotyping

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (Vehicle, this compound, Doxorubicin, Combination).

  • Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection).

  • Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as a measure of toxicity.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint.

  • Tissue Collection: Harvest tumors and spleens for further analysis.

  • Flow Cytometry of TILs:

    • Process tumors into single-cell suspensions.

    • Stain cells with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, Granzyme B).

    • Acquire data on a flow cytometer and analyze the immune cell populations within the tumor microenvironment.

Visualizations

G cluster_0 Cancer Cell cluster_1 Antigen Presenting Cell (APC) cluster_2 T Cell Response Chemo Chemotherapy (e.g., Doxorubicin) DNA_Damage DNA Damage & Cellular Stress Chemo->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Antigen_Release Tumor Antigen Release Apoptosis->Antigen_Release Antigen_Presentation Antigen Presentation (MHC Class I) Antigen_Release->Antigen_Presentation PS This compound cGAS cGAS PS->cGAS STING STING cGAS->STING TBK1 TBK1 STING->TBK1 IFN1 Type I IFN Production TBK1->IFN1 T_Cell CD8+ T Cell Activation & Proliferation IFN1->T_Cell Antigen_Presentation->T_Cell Tumor_Killing Tumor Cell Killing T_Cell->Tumor_Killing Tumor_Killing->Apoptosis

Caption: Proposed synergistic mechanism of this compound and chemotherapy.

G start Seed Cells in 96-well Plate overnight Incubate Overnight start->overnight treat Add Serial Dilutions (Single agents & Combo) overnight->treat incubate Incubate for 48-72 hours treat->incubate assay Add Viability Reagent (MTT) incubate->assay read Read Absorbance on Plate Reader assay->read analyze Calculate IC50 & Combination Index (CI) read->analyze end Synergy Determination analyze->end G start Implant Syngeneic Tumor Cells in Mice randomize Randomize Mice into Treatment Groups start->randomize treat Administer Treatments (Vehicle, PS, Chemo, Combo) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Euthanize at Endpoint monitor->endpoint harvest Harvest Tumors & Spleens endpoint->harvest analyze Analyze TILs by Flow Cytometry harvest->analyze end Efficacy & Immune Response Assessed analyze->end

References

Formulation Strategies for Enhancing the Aqueous Solubility of Picrasidine S

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine S, a natural β-carboline alkaloid, exhibits significant potential in various therapeutic areas. However, its development is hampered by poor aqueous solubility, which can lead to low bioavailability and limit its clinical utility. This document outlines several formulation strategies to enhance the solubility of this compound, thereby improving its dissolution rate and potential for oral absorption. The strategies discussed include the preparation of solid dispersions, nanosuspensions, cyclodextrin inclusion complexes, and lipid-based formulations. Detailed experimental protocols for each approach are provided to guide researchers in the development of effective this compound formulations.

Introduction to this compound and Solubility Challenges

This compound is a complex alkaloid with a molecular formula of C₃₀H₂₉N₄O₄⁺ and a molecular weight of approximately 509.6 g/mol [1]. Like many other alkaloids, this compound is characterized by its poor solubility in water, which poses a significant challenge for its formulation into effective oral dosage forms. Enhancing the aqueous solubility is a critical step in improving its bioavailability and therapeutic efficacy. This document explores several established techniques for solubility enhancement applicable to poorly water-soluble drugs like this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. A comprehensive understanding of these properties is essential for selecting the most appropriate solubility enhancement strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₂₉N₄O₄⁺[1]
Molecular Weight509.6 g/mol [1]
AppearanceSolid[2]
Aqueous SolubilityPoorly soluble (< 1 mg/mL)[2]
Solubility in Organic SolventsSoluble in DMSO[2]

Formulation Strategies for Solubility Enhancement

Several formulation strategies can be employed to improve the solubility of this compound. The choice of a particular method will depend on the desired dosage form, the required level of solubility enhancement, and the physicochemical properties of the drug.

Solid Dispersions

Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier matrix at a solid state. This approach can enhance solubility by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous state.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. The reduction of particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity and saturation solubility.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules like this compound, forming inclusion complexes that have enhanced aqueous solubility. For β-carboline alkaloids, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) have been shown to be effective.

Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and oral absorption of lipophilic drugs. These formulations consist of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Experimental Protocols

The following sections provide detailed protocols for the formulation strategies discussed above.

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion of this compound using a hydrophilic polymer like Polyvinylpyrrolidone (PVP) K30.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (or another suitable organic solvent in which both this compound and the carrier are soluble)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PVP K30 in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle stirring or sonication.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Scrape the solid dispersion from the flask.

  • Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.

  • Store the prepared solid dispersion in a desiccator until further evaluation.

Diagram of Solid Dispersion Preparation Workflow:

G cluster_0 Preparation of this compound Solid Dispersion start Weigh this compound and PVP K30 dissolve Dissolve in Methanol start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize store Store in Desiccator pulverize->store end Solid Dispersion Ready for Evaluation store->end

Workflow for Solid Dispersion Preparation.
Preparation of this compound Nanosuspension (High-Pressure Homogenization)

This protocol details the preparation of a nanosuspension of this compound using a high-pressure homogenizer.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl methylcellulose - HPMC)

  • Purified water

  • High-pressure homogenizer

  • High-speed stirrer

Procedure:

  • Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 188 in purified water).

  • Disperse a known amount of this compound in the stabilizer solution to form a presuspension.

  • Homogenize the presuspension using a high-speed stirrer (e.g., 10,000 rpm for 30 minutes).

  • Pass the presuspension through a high-pressure homogenizer.

  • Homogenize at a high pressure (e.g., 1500 bar) for a specified number of cycles (e.g., 20-30 cycles).

  • Collect the resulting nanosuspension.

  • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.

  • The nanosuspension can be used as a liquid dosage form or can be further processed (e.g., lyophilized) to obtain a solid form.

Diagram of Nanosuspension Preparation Workflow:

G cluster_1 Preparation of this compound Nanosuspension start Prepare Stabilizer Solution disperse Disperse this compound start->disperse prehomogenize Pre-homogenize (High-speed stirrer) disperse->prehomogenize hph High-Pressure Homogenization prehomogenize->hph collect Collect Nanosuspension hph->collect characterize Characterize Particle Properties collect->characterize end Nanosuspension Ready characterize->end

Workflow for Nanosuspension Preparation.
Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes the preparation of an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and HP-β-CD in a desired molar ratio (e.g., 1:1 or 1:2).

  • Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Add the this compound to the paste.

  • Knead the mixture thoroughly for a specified time (e.g., 45-60 minutes).

  • During kneading, add small quantities of the water-ethanol mixture if necessary to maintain a suitable consistency.

  • The kneaded mass is then dried in a vacuum oven at a controlled temperature (e.g., 50 °C) until a constant weight is achieved.

  • The dried complex is pulverized and sieved.

  • Store the prepared inclusion complex in a desiccator.

Diagram of Cyclodextrin Complexation Mechanism:

G cluster_2 Cyclodextrin Inclusion Complex Formation cluster_hydrophobic Hydrophobic Interaction Picrasidine_S This compound (Guest) Complex Inclusion Complex (Enhanced Solubility) Picrasidine_S->Complex Encapsulation Interaction Lipophilic drug enters hydrophobic cavity Cyclodextrin Cyclodextrin (Host) Cyclodextrin->Complex

Mechanism of Cyclodextrin Inclusion.
Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the preparation of a SEDDS formulation for this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)[3]

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the appropriate excipients.

  • Prepare different ratios of the selected oil, surfactant, and co-surfactant.

  • Add the required amount of this compound to the selected excipient mixture.

  • Heat the mixture in a water bath at a controlled temperature (e.g., 40 °C) to facilitate the dissolution of this compound.

  • Vortex the mixture until a clear and homogenous solution is obtained.

  • The resulting formulation is the SEDDS pre-concentrate.

  • To evaluate the self-emulsification properties, add a small amount of the SEDDS pre-concentrate to a specified volume of water with gentle agitation and observe the formation of a nano- or microemulsion.

Diagram of SEDDS Formulation Logic:

G cluster_3 Self-Emulsifying Drug Delivery System (SEDDS) Logic Start Select Excipients (Oil, Surfactant, Co-surfactant) Mix Mix Excipients and Dissolve this compound Start->Mix SEDDS SEDDS Pre-concentrate Mix->SEDDS Dispersion Dispersion in Aqueous Medium (e.g., GI fluid) SEDDS->Dispersion Emulsion Formation of Nano/Microemulsion Dispersion->Emulsion Absorption Enhanced Drug Absorption Emulsion->Absorption

Logical Flow of SEDDS Formulation.

Conclusion

The poor aqueous solubility of this compound presents a significant hurdle in its development as a therapeutic agent. The formulation strategies outlined in this document—solid dispersions, nanosuspensions, cyclodextrin complexation, and lipid-based formulations—offer viable approaches to overcome this challenge. The selection of the most suitable strategy will depend on a thorough evaluation of the physicochemical properties of this compound and the desired product characteristics. The provided protocols serve as a starting point for researchers to develop and optimize formulations that can enhance the solubility and, consequently, the bioavailability of this promising natural compound. Further characterization and in vitro/in vivo studies are necessary to evaluate the performance of these formulations.

References

Troubleshooting & Optimization

Overcoming Picrasidine S low aqueous solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Picrasidine S. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a natural beta-carboline alkaloid derived from the plant Picrasma quassioides. It is a subject of significant interest in cancer research and immunology.[1] Studies have shown its potential as an anticancer agent and as a vaccine adjuvant, where it has been found to enhance both humoral and cellular immune responses.[2]

Q2: What is the aqueous solubility of this compound?

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] Stock solutions can typically be prepared at concentrations of 5 mM, 10 mM, or 20 mM.[3]

Q4: How should I store this compound powder and stock solutions?

  • Powder: Store at -20°C for long-term stability (up to 3 years). It can be stored at 4°C for up to 2 years.[3]

  • In solvent (DMSO): For optimal stability, store aliquots at -80°C for up to 6 months. Storage at -20°C is suitable for up to one month. It is important to avoid repeated freeze-thaw cycles.[3]

Q5: this compound has a complex chemical structure. What are its key physicochemical properties?

This compound is a complex alkaloid with the following properties[1]:

  • Chemical Formula: C₃₀H₂₉N₄O₄⁺

  • Molecular Weight: 509.6 g/mol

  • Appearance: Typically a solid at room temperature[3]

  • XLogP3: 5.2 (indicating high lipophilicity and low aqueous solubility)

Troubleshooting Guide: Overcoming Low Aqueous Solubility

This guide provides solutions to common problems encountered when working with this compound in aqueous experimental systems.

Problem Possible Cause Recommended Solution(s)
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution. However, be mindful of the DMSO tolerance of your experimental system (e.g., for cell-based assays, DMSO concentration should generally be kept below 0.5%).3. Use a co-solvent system. Prepare a formulation with co-solvents like PEG400 and surfactants like Tween 80 to improve solubility. Refer to the In Vivo Formulation Protocol below.4. Prepare a cyclodextrin inclusion complex. This can significantly enhance the aqueous solubility. See the detailed protocol in the Experimental Protocols section.
Inconsistent or non-reproducible results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound over the course of the experiment.1. Visually inspect for precipitation. Before and during the experiment, check for any visible precipitate in your working solutions.2. Prepare fresh working solutions immediately before each experiment from a DMSO stock.3. Employ a solubility enhancement technique such as the use of solid dispersions or cyclodextrin complexes to ensure a homogenous solution.
Difficulty preparing an aqueous formulation for in vivo studies. The inherent low aqueous solubility of this compound makes direct dissolution in aqueous vehicles challenging.1. Prepare a suspension. For oral administration, this compound can be suspended in a vehicle containing 0.5% sodium carboxymethyl cellulose (CMC-Na).[3]2. Use a co-solvent formulation. For injections, a mixture of DMSO, PEG300, and Tween 80 in saline can be used to create a clear solution or a fine suspension. Refer to the In Vivo Formulation Protocol.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 5 mM, 10 mM, or 20 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Data Summary: Recommended Stock Solution Concentrations

Concentration Molarity (mM)

| Standard | 5, 10, or 20 |

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex to Enhance Aqueous Solubility

This method can significantly improve the solubility of this compound in aqueous solutions by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Methyl-β-cyclodextrin (Me-β-CD)

  • Deionized water

  • Acetic acid

Procedure:

  • Dissolve 750 mg of Me-β-CD in 10 mL of deionized water.

  • In a separate container, dissolve 150 mg of this compound in 5 mL of acetic acid.

  • Slowly add the this compound solution to the Me-β-CD solution while stirring continuously.

  • Stir the mixture at 50°C for 6 hours.

  • Refrigerate the solution at 4°C for several hours to allow for complex formation.

  • Evaporate the solvent, and then redissolve the resulting solid in 15 mL of deionized water.

  • Filter the solution through a 0.22 µm filter.

  • Freeze-dry the filtered solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

Protocol 3: Preparation of an In Vivo Formulation

This protocol provides an example of a co-solvent formulation suitable for animal studies.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl)

Procedure (for a 2.5 mg/mL working solution):

  • To prepare 1 mL of the final formulation, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG400 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 and mix again until a clear solution is obtained.

  • Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly. The final solution should be clear or a fine, homogenous suspension.

Data Summary: Example In Vivo Formulation Components

Component Volume Percentage
DMSO 10%
PEG400 40%
Tween 80 5%

| Saline | 45% |

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis stock This compound Stock (in DMSO) formulation Solubility Enhanced Formulation stock->formulation Formulation Method invitro In Vitro Assay (e.g., Cell Culture) formulation->invitro invivo In Vivo Study (e.g., Animal Model) formulation->invivo data Data Acquisition & Analysis invitro->data invivo->data solubility_troubleshooting start Precipitation Observed? check_conc Is Final Concentration Too High? start->check_conc Yes no_precip No Precipitation Proceed with Experiment start->no_precip No reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes check_dmso Is DMSO % Too Low? check_conc->check_dmso No increase_dmso Increase DMSO % (if possible) check_dmso->increase_dmso Yes use_cosolvent Use Co-solvent or Cyclodextrin Formulation check_dmso->use_cosolvent No cgas_sting_pathway PS This compound cGAS cGAS PS->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFN-β) IRF3->IFN Induces Transcription ImmuneResponse Enhanced Cellular Immune Response IFN->ImmuneResponse

References

Picrasidine S Stability and Degradation in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Picrasidine S in solution. As specific public-domain data on the stability of this compound is limited, this guide offers general protocols and best practices for establishing stability profiles in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for your specific application. Always use anhydrous, high-purity DMSO to minimize degradation. For in vivo applications, formulation may require a co-solvent system such as a mixture of DMSO, Tween 80, and saline.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: Once a stock solution in DMSO is prepared, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] Protect solutions from light, especially if long-term storage is intended. The stability of this compound in aqueous solutions at various temperatures should be experimentally determined.

Q3: How can I assess the stability of this compound in my experimental buffer?

A3: To assess the stability of this compound in your experimental buffer, you can perform a time-course experiment. Prepare the working solution of this compound in your buffer and incubate it under your experimental conditions (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it for the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent peak over time indicates degradation.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively reported, alkaloids with complex structures can be susceptible to hydrolysis of ester or lactone functionalities, oxidation of electron-rich moieties, and photodecomposition upon exposure to light. It is crucial to conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and pathways.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in aqueous solution. Low aqueous solubility of this compound.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Use a surfactant or a cyclodextrin to enhance solubility.- Prepare fresh dilutions from the DMSO stock immediately before use.
Color change of the this compound solution over time. Oxidation or other chemical degradation.- Store solutions protected from light and air (e.g., in amber vials, purged with nitrogen).- Add antioxidants to the formulation if compatible with the experiment.- Perform an analysis (e.g., HPLC, LC-MS) to identify any new peaks that may correspond to degradation products.
Loss of biological activity of this compound in an assay. Degradation of the compound under assay conditions.- Confirm the stability of this compound in the assay buffer at the incubation temperature and for the duration of the assay.- Prepare fresh solutions of this compound for each experiment.- Include a positive control with a known stable compound to ensure the assay itself is performing correctly.
Appearance of new peaks in the chromatogram during HPLC analysis. Degradation of this compound.- Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products.- Perform forced degradation studies to systematically investigate the effects of pH, temperature, oxidation, and light on stability.

Data Presentation: Example Stability Data

The following tables present hypothetical data to illustrate how to summarize the stability of this compound under various conditions.

Table 1: Example pH Stability of this compound in Solution

pHBuffer SystemTemperature (°C)Incubation Time (hours)Remaining this compound (%)
3.0Citrate Buffer252495.2
5.0Acetate Buffer252498.1
7.4Phosphate Buffer252497.5
9.0Borate Buffer252485.3

Table 2: Example Temperature Stability of this compound in pH 7.4 Buffer

Temperature (°C)Incubation Time (days)Remaining this compound (%)
4799.5
25796.2
40788.7

Table 3: Example Photostability of this compound in Solution (pH 7.4, 25°C)

Light ConditionExposure Duration (hours)Remaining this compound (%)
Dark Control2499.8
Cool White Fluorescent2492.1
UV-A Light2475.4

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This is a general reverse-phase HPLC method that can be optimized for your specific instrumentation and requirements.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed to find the absorbance maximum).

  • Quantification: Use a calibration curve of known concentrations of a this compound reference standard to determine the concentration in your samples.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours. Also, reflux a solution of this compound at 80°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples by the developed HPLC method and by LC-MS to identify and characterize any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare this compound Stock Solution (DMSO) prep_working Dilute to Working Concentration in Buffer prep_stock->prep_working acid Acid Hydrolysis (e.g., 0.1M HCl) prep_working->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep_working->base oxidation Oxidation (e.g., 3% H2O2) prep_working->oxidation thermal Thermal Stress (e.g., 80°C) prep_working->thermal photo Photostability (Light Exposure) prep_working->photo hplc HPLC Analysis (Quantify Parent Compound) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms pathway Elucidate Degradation Pathways lcms->pathway method_dev Develop Stability-Indicating Method pathway->method_dev

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photodegradation Photodegradation (UV/Vis Light) picrasidine_s This compound (Parent Compound) hydrolyzed_product Hydrolyzed Product (e.g., Ring Opening) picrasidine_s->hydrolyzed_product H⁺ / OH⁻ oxidized_product Oxidized Product (e.g., N-oxide) picrasidine_s->oxidized_product [O] photo_product Photodegradation Product picrasidine_s->photo_product

Caption: Hypothetical degradation pathways for this compound.

References

Minimizing off-target effects of Picrasidine S in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Picrasidine S. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for cell culture experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a potent inducer of the innate immune response. Its primary on-target effect is the activation of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, leading to the production of Type I Interferons (IFN-I), such as IFN-β.[1][2][3][4] This makes it a strong candidate for use as a vaccine adjuvant.[1][2][3][4]

Q2: What are the known or potential off-target effects of this compound?

A2: Direct, comprehensive profiling of this compound off-targets is not extensively documented in current literature. However, some potential off-target effects to consider are:

  • General Cytotoxicity: Studies have noted that this compound can induce cell death across various cell types.[2] The precise mechanism of this cytotoxicity is still under investigation.

  • MAPK Pathway Modulation: A related compound, Picrasidine J, has been shown to inhibit the ERK signaling pathway, a component of the MAPK pathway.[5][6] It is plausible that this compound could have some activity on this or related kinase pathways. One study has also suggested this compound may act as a p38α inhibitor, another MAPK family member.[7]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. General strategies include:

  • Dose-Response Experiments: Determine the minimal effective concentration of this compound that elicits the desired on-target effect (e.g., IFN-β production) with the lowest possible toxicity.

  • Use of Control Compounds: Include structurally related but inactive compounds, if available, to differentiate specific from non-specific effects.

  • Cell Line Selection: The effects of this compound can be cell-type dependent.[1] Choose cell lines that are well-characterized for the pathway of interest. For its on-target effect, cells expressing cGAS are essential.[1][2]

  • Time-Course Experiments: Limit the duration of exposure to this compound to the minimum time required to observe the on-target effect.

Q4: Are there any known derivatives of this compound with a better off-target profile?

A4: A study evaluated ten derivatives of Picrasidine T, a related compound, and found this compound to be the most potent inducer of IFN-β.[1] This suggests that while other derivatives exist, this compound was optimized for its on-target activity in that particular screen. Further research may identify derivatives with a more favorable therapeutic window.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High levels of cell death observed at concentrations expected to be non-toxic. 1. Cell line is particularly sensitive to this compound-induced cytotoxicity. 2. Off-target kinase inhibition leading to apoptosis. 3. Contamination of cell culture.1. Perform a detailed dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. 2. Assess the activation of apoptosis markers (e.g., cleaved caspase-3) via Western blot or flow cytometry. 3. Check for mycoplasma contamination and ensure aseptic technique.
Inconsistent or no induction of IFN-β (or other downstream targets). 1. Cell line does not express sufficient levels of cGAS or STING. 2. Incorrect dosage or duration of treatment. 3. Degradation of this compound.1. Verify the expression of cGAS and STING in your cell line via qPCR or Western blot.[1] 2. Re-run a dose-response and time-course experiment. 3. Prepare fresh stock solutions of this compound and store them appropriately.
Unexpected changes in cell morphology or signaling pathways unrelated to the cGAS-STING pathway. 1. Off-target effects on other signaling pathways, such as MAPK/ERK.[5][6][7] 2. General cellular stress response.1. Profile the activation state of key signaling kinases (e.g., p-ERK, p-p38) using a phospho-kinase array or Western blotting. 2. Measure markers of cellular stress.

Quantitative Data Summary

Compound Assay Cell Line Value Reference
This compoundp38α Inhibition-IC50: 1.87 µM[7]
Picrasidine JCytotoxicity (MTT Assay)Ca9-22No significant effect up to 50 µM[6]
Picrasidine JCytotoxicity (MTT Assay)FaDuNo significant effect up to 100 µM[6]

Key Experimental Protocols

Protocol 1: Determining the On-Target Efficacy (IFN-β Induction) of this compound
  • Cell Seeding: Plate bone marrow-derived dendritic cells (BMDCs) or a cGAS-expressing cell line (e.g., HeLa) in a 24-well plate at a density of 2.5 x 10^5 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of this compound in the appropriate cell culture medium. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 20 µM).

  • Cell Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IFN-β concentration against the this compound concentration to determine the EC50.

Protocol 2: Assessing Cytotoxicity (Off-Target Effect) of this compound using an MTT Assay
  • Cell Seeding: Plate your cell line of interest in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control.

  • Incubation: Incubate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solvent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the this compound concentration to determine the IC50.

Visualizations

Picrasidine_S_Signaling_Pathway cluster_cell Cell PS This compound UnknownTarget Upstream Target(s) (Induces DNA Damage/Stress) PS->UnknownTarget Activates SelfDNA Self-DNA Release UnknownTarget->SelfDNA cGAS cGAS SelfDNA->cGAS Activates STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNB IFN-β (Production & Secretion) IRF3->IFNB Induces Transcription

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow start Start: Experiment with this compound dose_response 1. Dose-Response Curve (On-Target Assay, e.g., IFN-β ELISA) start->dose_response cytotoxicity 2. Cytotoxicity Profiling (e.g., MTT, LDH Assay) dose_response->cytotoxicity select_conc 3. Select Optimal Concentration (Max On-Target, Min Toxicity) cytotoxicity->select_conc off_target_screen 4. Off-Target Screening (Optional) (Kinase Panel, Proteomics) select_conc->off_target_screen validate 5. Validate Hits (Western Blot, Functional Assays) off_target_screen->validate end End: Refined Experimental Conditions validate->end

Caption: Experimental workflow for minimizing off-target effects.

Troubleshooting_Tree start Problem Observed high_toxicity High Cell Death? start->high_toxicity no_effect No On-Target Effect? start->no_effect No check_ic50 Action: Determine IC50 in your cell line. high_toxicity->check_ic50 Yes check_pathway Action: Check cGAS/STING expression. no_effect->check_pathway Yes check_reagents Action: Verify compound integrity and concentration. no_effect->check_reagents No

Caption: Troubleshooting decision tree for this compound experiments.

References

Troubleshooting Picrasidine S synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Picrasidine S during its chemical synthesis.

I. Overview of this compound Synthesis

The total synthesis of this compound, a complex bis-β-carboline alkaloid, presents several challenges that can impact the overall yield and purity of the final product. A recently reported synthetic route involves a multi-step process, and issues can arise at each stage. This guide will address potential problems in a question-and-answer format, focusing on the key transformations involved.

A plausible synthetic approach for this compound and related compounds involves the following key steps:

  • Pictet-Spengler Reaction: Formation of the core tetrahydro-β-carboline structure.

  • DDQ Oxidation: Aromatization of the tetrahydro-β-carboline ring.

  • Iridium-Catalyzed C-H Borylation: Introduction of a boron functional group at a specific position on the β-carboline skeleton.

  • Regio-selective Aza-[4+2] Cycloaddition (Aza-Diels-Alder): Dimerization of two β-carboline units to form the final this compound scaffold.

An alternative strategy for a related compound, Picrasidine R, utilizes a Stetter Reaction , which may also be relevant for the synthesis of this compound analogues.

II. Troubleshooting Guides and FAQs

A. Pictet-Spengler Reaction

Question: My Pictet-Spengler reaction to form the tetrahydro-β-carboline intermediate is giving a low yield. What are the common causes and solutions?

Answer:

Low yields in the Pictet-Spengler reaction are a frequent issue, often stemming from the nucleophilicity of the aromatic ring and the reaction conditions.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Insufficiently Activated Aromatic Ring: The indole nucleus of tryptamine derivatives is generally reactive. However, if your substrate has electron-withdrawing groups, the reaction will be more challenging. Consider using stronger acid catalysts or higher temperatures, though this may lead to side products.
Inappropriate Acid Catalyst: The reaction is acid-catalyzed to form the reactive iminium ion. If the acid is too weak, the reaction may not proceed efficiently. If it's too strong, it can lead to decomposition. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used. Experiment with different acid catalysts and concentrations.
Iminium Ion Instability: The intermediate iminium ion can be unstable. Ensure your starting materials (tryptamine derivative and aldehyde) are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Suboptimal Temperature: The reaction often requires heating. If the temperature is too low, the reaction rate will be slow. If it's too high, it can lead to decomposition and the formation of side products. An initial temperature screen is recommended. For some tryptamine derivatives, running the reaction at lower temperatures can favor the kinetic cis product, while higher temperatures can lead to the thermodynamic trans product or racemization.
Side Product Formation: Incomplete cyclization or the formation of regioisomers can occur. Analyze your crude reaction mixture by LC-MS or NMR to identify any major byproducts. Adjusting the reaction time and temperature may help to minimize these.

Experimental Protocol: General Pictet-Spengler Reaction

  • Dissolve the tryptamine derivative (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile).

  • Add the aldehyde (1.0-1.2 eq).

  • Add the acid catalyst (e.g., TFA, 0.1-1.0 eq) at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Pictet-Spengler Troubleshooting cluster_input Inputs cluster_reaction Pictet-Spengler Reaction cluster_output Outputs cluster_troubleshooting Troubleshooting Steps Tryptamine Tryptamine Derivative Reaction Reaction Conditions (Solvent, Temperature, Time) Tryptamine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Catalyst Acid Catalyst Catalyst->Reaction Product Desired Product (Tetrahydro-β-carboline) Reaction->Product LowYield Low Yield Reaction->LowYield Troubleshoot Impurity Impurities Reaction->Impurity Troubleshoot ts1 1. Check Starting Material Purity LowYield->ts1 ts2 2. Optimize Acid Catalyst & Concentration LowYield->ts2 ts3 3. Screen Solvents LowYield->ts3 ts4 4. Vary Reaction Temperature & Time LowYield->ts4 ts5 5. Analyze Byproducts Impurity->ts5

Caption: Troubleshooting workflow for the Pictet-Spengler reaction.

B. DDQ Oxidation

Question: I am observing a low yield and multiple spots on my TLC after the DDQ oxidation of the tetrahydro-β-carboline. How can I improve this step?

Answer:

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a powerful oxidizing agent, and its reactions can sometimes be difficult to control, leading to side products or decomposition.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Over-oxidation or Side Reactions: DDQ can sometimes lead to undesired side reactions, especially with complex substrates. Ensure the reaction is run at the appropriate temperature (often room temperature or slightly elevated) and for the optimal time. Monitor the reaction closely by TLC to avoid over-oxidation.
Difficult Workup: The hydroquinone byproduct of DDQ (DDQH₂) can sometimes complicate purification. A common workup procedure involves filtering the reaction mixture through a pad of celite or silica gel to remove the precipitated hydroquinone. Washing with a basic aqueous solution can also help remove acidic byproducts, but be mindful of the stability of your product under basic conditions.
Incomplete Reaction: If the reaction is not going to completion, you may need to increase the amount of DDQ (typically 1.1-1.5 equivalents are used) or extend the reaction time.
Product Instability: The resulting aromatic β-carboline may be unstable under the reaction or workup conditions. It is crucial to handle the product with care and purify it promptly.

Experimental Protocol: General DDQ Oxidation

  • Dissolve the tetrahydro-β-carboline (1.0 eq) in a suitable solvent (e.g., dioxane, toluene, or dichloromethane).

  • Add DDQ (1.1-1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite or silica gel to remove the precipitated DDQH₂.

  • Wash the filtrate with a suitable aqueous solution (e.g., saturated sodium bicarbonate) if necessary.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

DDQ_Oxidation_Workflow Start Start: Tetrahydro-β-carboline Add_DDQ Add DDQ (1.1-1.5 eq) Start->Add_DDQ Reaction Reaction (Solvent, Temp, Time) Add_DDQ->Reaction Workup Workup: - Filter DDQH₂ - Aqueous Wash Reaction->Workup Troubleshoot Low Yield/ Impurities Reaction->Troubleshoot Potential Issues Purification Purification: Column Chromatography Workup->Purification Workup->Troubleshoot Potential Issues Product Final Product: Aromatic β-carboline Purification->Product Borylation_Regioselectivity cluster_factors Factors Influencing Regioselectivity cluster_outcomes Potential Borylation Outcomes Ligand Ligand - Steric Bulk - Electronic Properties Desired Desired Regioisomer Ligand->Desired Optimize Undesired Undesired Regioisomers Ligand->Undesired Non-optimal Choice Substrate Substrate - Steric Hindrance - Electronic Effects Substrate->Undesired Inherent Bias Conditions Reaction Conditions - Solvent - Temperature Conditions->Desired Fine-tune

Improving the efficiency of Picrasidine S extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of Picrasidine S extraction from natural sources, primarily Picrasma quassioides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source? A1: this compound is a dimeric β-carboline alkaloid.[1][2] It is naturally found in plants of the Picrasma genus, with Picrasma quassioides being a significant source.[2][3] This compound and its derivatives have been noted for various pharmacological benefits, including anti-cancer, anti-inflammatory, and antiviral effects.[4]

Q2: Which solvents are most effective for extracting this compound? A2: The choice of solvent is critical for efficient extraction and depends on the polarity of the target compound. For β-carboline alkaloids like this compound, polar solvents such as ethanol and methanol are commonly used.[3] Studies on related compounds from Picrasma quassioides have shown high extraction efficiency with aqueous ethanol solutions (e.g., 80% ethanol) and aqueous methanol (e.g., 90% methanol).[5][6]

Q3: What are the main methods for extracting this compound? A3: Both conventional and modern extraction techniques can be employed. Conventional methods include maceration and Soxhlet extraction. Advanced methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are often more efficient, offering reduced extraction times and solvent consumption.[7] For instance, a combined ultrasonic-microwave assisted method has been successfully used to extract other alkaloids from P. quassioides.[6]

Q4: How can the purity of the extracted this compound be improved? A4: Post-extraction purification is essential to remove impurities. A common and effective technique is column chromatography using stationary phases like silica gel, ODS, or Sephadex LH-20.[5] For high-purity samples, semi-preparative High-Performance Liquid Chromatography (HPLC) is often used as a final polishing step.[5]

Q5: What analytical methods are suitable for quantifying this compound? A5: High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or mass spectrometry (MS) detectors, is a standard method for the separation and quantification of alkaloids like this compound.[8][9] For structural elucidation, techniques such as Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H-NMR) are employed.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem 1: Low Extraction Yield

Q: My extraction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors related to the plant material, extraction parameters, and potential degradation of the target compound.

Possible Causes & Solutions:

  • Improper Solvent Selection: The solvent may not be optimal for this compound.

    • Solution: Experiment with different polar solvents and aqueous mixtures. Ethanol and methanol are good starting points.[3] Optimizing the water content (e.g., 80-90% alcohol) can significantly enhance extraction efficiency.[5][6]

  • Inefficient Extraction Technique: The chosen method may not be effectively disrupting the plant cell walls to release the alkaloids.

    • Solution: Switch to a more advanced technique. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) use energy to break cell walls, improving solvent penetration and reducing extraction time.[10]

  • Suboptimal Extraction Parameters: Parameters such as temperature, time, and solvent-to-solid ratio are not optimized.

    • Solution: Systematically optimize these parameters. Use a statistical approach like Response Surface Methodology (RSM) to find the ideal conditions.[6][11] For example, increasing temperature can improve solubility and diffusion, but excessive heat may degrade this compound.

  • Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's age, part (e.g., root bark, stem), and harvesting time.[3]

    • Solution: Ensure the use of high-quality, properly identified plant material. The root bark is often a rich source of alkaloids.[12] Use dried and finely ground powder to maximize the surface area for extraction.

  • Degradation of this compound: The compound may be sensitive to heat, light, or pH changes during the extraction process.

    • Solution: Conduct extractions under controlled conditions. Use methods that allow for lower temperatures, such as UAE or SFE with supercritical CO2.[11][13] Protect the extract from direct light and monitor the pH of the solvent.

Low_Yield_Troubleshooting Start Low this compound Yield CheckMaterial Assess Plant Material (Source, Part, Preparation) Start->CheckMaterial CheckSolvent Evaluate Solvent System (Type, Polarity, Ratio) Start->CheckSolvent CheckMethod Review Extraction Method (UAE, MAE, Maceration) Start->CheckMethod CheckParams Optimize Parameters (Time, Temp, Power) Start->CheckParams Degradation Investigate Degradation (Heat, Light, pH) Start->Degradation Sol_Material Use high-quality, powdered root bark or stems. CheckMaterial->Sol_Material Sol_Solvent Test aqueous ethanol/methanol. Increase solvent-to-solid ratio. CheckSolvent->Sol_Solvent Sol_Method Switch to UAE or MAE for better cell disruption. CheckMethod->Sol_Method Sol_Params Use RSM to find optimal settings. Avoid excessive heat. CheckParams->Sol_Params Sol_Degradation Use low-temp methods (SFE). Protect from light. Degradation->Sol_Degradation

Caption: Troubleshooting logic for diagnosing and resolving low this compound extraction yield.

Problem 2: High Level of Impurities in the Crude Extract

Q: My crude extract contains many co-extractives like pigments and lipids. How can I obtain a cleaner extract?

A: The presence of impurities is common in plant extracts. A multi-step approach involving pre-extraction processing and post-extraction purification is necessary.

Possible Causes & Solutions:

  • Non-selective Solvent: The solvent used is co-extracting a wide range of compounds along with this compound.

    • Solution: Perform a preliminary defatting step. Before the main extraction, wash the raw plant material with a non-polar solvent like n-hexane to remove lipids and some pigments.

  • Lack of Purification: The crude extract has not undergone sufficient purification.

    • Solution: Implement a robust column chromatography protocol. A sequential approach using different stationary phases can be effective.[5] For example, an initial separation on silica gel can be followed by a finer separation on Sephadex LH-20 or a reversed-phase C18 column.[5]

  • Sample Preparation for Chromatography: The sample may not be properly prepared before loading onto the column, causing poor separation.

    • Solution: Ensure the crude extract is completely free of particulate matter by filtering or centrifugation before chromatography. The sample should be dissolved in a minimal amount of the mobile phase or a weak solvent to ensure it binds to the column in a tight band.

Problem 3: Difficulty in Isolating/Purifying this compound

Q: I am struggling to separate this compound from other closely related alkaloids during chromatography. What can I do?

A: The chemical similarity between alkaloids in P. quassioides makes separation challenging and often requires high-resolution techniques.

Possible Causes & Solutions:

  • Insufficient Chromatographic Resolution: The chosen column and mobile phase are not providing adequate separation.

    • Solution 1: Optimize the mobile phase. For normal-phase chromatography (e.g., silica gel), systematically vary the ratio of polar and non-polar solvents. For reversed-phase chromatography, adjust the gradient slope, organic modifier (e.g., acetonitrile vs. methanol), and pH.

    • Solution 2: Use a higher-performance column. Columns with smaller particle sizes provide higher resolution.[14] Consider using semi-preparative or preparative HPLC for the final purification step.[5]

  • Column Overloading: Too much sample is being loaded onto the column, leading to broad, overlapping peaks.

    • Solution: Reduce the amount of sample loaded onto the column. Perform multiple smaller runs if necessary.

  • Incorrect Column Choice: The stationary phase may not be suitable for separating the target alkaloids.

    • Solution: Experiment with different types of chromatography. If ion-exchange chromatography is applicable, it can separate compounds based on charge differences, which may differ even among structurally similar alkaloids.[15]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on general principles for extracting alkaloids from plant materials using ultrasonication.[10][16]

  • Preparation of Plant Material:

    • Use dried and finely powdered stems or root bark of Picrasma quassioides.

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 150 mL of 80% (v/v) aqueous ethanol (a 1:15 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate at a frequency of 40 kHz and a power of 100 W.

    • Maintain the extraction temperature at 50°C for 30 minutes.[8]

  • Isolation of Crude Extract:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the solid residue twice more with fresh solvent under the same conditions to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Storage:

    • Store the dried crude extract at 4°C in a desiccator until further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for purifying the crude extract.[5]

  • Preparation of Stationary Phase:

    • Prepare a slurry of silica gel (200-300 mesh) in n-hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as gradient elution.

    • A typical gradient might be:

      • 100% n-Hexane

      • n-Hexane:Ethyl Acetate (90:10, 80:20, ... , 0:100)

      • Ethyl Acetate:Methanol (95:5, 90:10, ... )

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate continuously.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions that show a pure spot corresponding to a this compound standard.

  • Final Step:

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound. Further purification may be achieved using semi-preparative HPLC if needed.

Quantitative Data Summary

Optimizing extraction parameters is key to maximizing yield. The following tables summarize the influence of various parameters on alkaloid extraction efficiency, based on studies of P. quassioides and similar plant materials.

Table 1: Effect of Extraction Method on Efficiency

Extraction MethodTypical TimeTypical TemperatureRelative YieldAdvantages
Maceration24-72 hoursRoom TempBaseSimple, low cost
Soxhlet Extraction6-24 hoursSolvent Boiling PointModerateContinuous, efficient
Ultrasound-Assisted (UAE)10-60 min40-60°CHighFast, reduced solvent use[8][11]
Microwave-Assisted (MAE)5-30 min50-80°CHighVery fast, efficient heating[6][7]
Supercritical Fluid (SFE)30-120 min40-60°CHigh"Green" solvent (CO2), high purity[13][17]

Table 2: Influence of Key Parameters in Ultrasound-Assisted Extraction (UAE)

ParameterRange TestedOptimal Condition EffectReference
Solvent Concentration 40-100% Ethanol~80% often balances polarity for alkaloids.[5]
Temperature 30-70°CIncreased temp enhances solubility, but >60°C may risk degradation.[8]
Time 10-60 minYield increases with time up to a plateau (~30-40 min).[18]
Solid-to-Liquid Ratio 1:10 to 1:30 g/mLHigher ratios improve diffusion but increase solvent use. 1:15-1:20 is a good starting point.[19]
Ultrasonic Power 50-200 WHigher power increases cavitation and yield, but can generate heat.[20]

Visualizations

Extraction_Workflow Plant Picrasma quassioides (Stem/Root Bark) Prep Drying & Grinding Plant->Prep Extraction Extraction (e.g., UAE with 80% Ethanol) Prep->Extraction Filter Filtration / Centrifugation Extraction->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Crude Crude Extract Evap->Crude Purify Purification (Column Chromatography) Crude->Purify Analyze Analysis & Quantification (HPLC, MS, NMR) Purify->Analyze Pure Pure this compound Analyze->Pure

Caption: General experimental workflow for this compound extraction and purification.

Purification_Steps Crude Crude Extract Defat Optional: Defatting (with n-Hexane) Crude->Defat Silica Step 1: Silica Gel Column (Gradient: Hexane -> EtOAc -> MeOH) Defat->Silica Fractions1 Collect & Pool Fractions (TLC Analysis) Silica->Fractions1 SemiPure Semi-Pure Alkaloid Fraction Fractions1->SemiPure PrepHPLC Step 2: Preparative HPLC (Reversed-Phase C18) SemiPure->PrepHPLC Fractions2 Collect & Pool Fractions (HPLC-UV Analysis) PrepHPLC->Fractions2 PureCompound Isolated this compound (>95% Purity) Fractions2->PureCompound

Caption: Multi-step purification strategy for isolating high-purity this compound.

References

Addressing Picrasidine S toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Picrasidine S in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound is a bis-β-carboline alkaloid isolated from the plant Picrasma quassioides.[1][2] Its primary and most well-documented biological activity is as a potent vaccine adjuvant.[3][4][5][6] It significantly enhances both humoral and cellular immune responses.[3][4][5][6]

Q2: What is the known mechanism of action for this compound?

A2: this compound functions by activating the cGAS-STING signaling pathway, which in turn leads to the production of Type I interferons (IFN-I).[3][4][5][6] This activation of innate immunity is crucial for enhancing the adaptive immune response, particularly the CD8+ T cell-mediated anti-tumor immunity.[3][4][5]

Q3: In which animal models has this compound been studied?

A3: The primary animal model reported in the literature for studying the adjuvant effects of this compound is the mouse, specifically C57BL/6 and CD-1 strains.[3][4]

Q4: Is there any available data on the toxicity of this compound, such as an LD50 value?

A4: Currently, there is no publicly available, classical toxicology data for this compound, such as an LD50 (median lethal dose). However, studies have conducted toxicity assessments in mice. When used as a vaccine adjuvant, this compound was reported to be "well-tolerated," with minimal effects on body weight, survival, and no observable abnormalities in the gross anatomy of organs.[3][4]

Troubleshooting Guide

This guide addresses potential challenges and unexpected outcomes during experiments with this compound, focusing on its potent immunostimulatory properties.

Issue 1: Excessive inflammation or cytokine storm-like symptoms observed in animal models.

  • Question: My animal models are showing signs of systemic inflammation (e.g., rapid weight loss, lethargy) after administration of this compound. What could be the cause and how can I mitigate this?

  • Answer:

    • Cause: this compound is a strong inducer of Type I interferons and other pro-inflammatory cytokines via the cGAS-STING pathway.[3][4][5][6] The observed symptoms are likely a result of an over-exuberant immune response.

    • Troubleshooting Steps:

      • Dose Reduction: The most critical step is to perform a dose-response study to determine the optimal dose that provides a robust adjuvant effect with minimal adverse reactions. The published literature suggests doses ranging from 10 to 100 µg per animal.[3]

      • Route of Administration: The route of administration can influence the systemic exposure and subsequent inflammatory response. Consider subcutaneous or intramuscular injection as an alternative to intravenous administration to potentially localize the immune response.

      • Monitor Cytokine Levels: Measure the plasma levels of key cytokines (e.g., IFN-β, TNF-α, IL-6) at different time points post-administration to correlate the inflammatory phenotype with specific cytokine profiles.

      • Co-administration with Anti-inflammatory Agents: In mechanistic studies, co-administration with a neutralizing antibody against IFNAR-1 has been shown to inhibit the effects of this compound, confirming the central role of Type I interferon signaling.[3][4] While not a solution for general use, this can be a valuable tool for understanding the underlying cause of the excessive inflammation.

Issue 2: In vitro cell death observed at high concentrations.

  • Question: I am observing significant cell death in my in vitro cultures (e.g., bone marrow-derived dendritic cells) when treated with this compound. Is this expected?

  • Answer:

    • Cause: The mechanism of this compound involves the induction of an immune response that may be triggered by cellular stress or death, leading to the release of self-DNA that activates the cGAS pathway.[3] Therefore, some level of cell death may be an intrinsic part of its mechanism of action. High concentrations could exacerbate this effect.

    • Troubleshooting Steps:

      • Concentration Optimization: Perform a dose-response experiment to find a concentration that effectively stimulates IFN-β production without causing excessive cell death.

      • Time-Course Analysis: Assess cell viability at multiple time points. The effect of this compound on IFN-β expression has been shown to be time-dependent.[3]

      • Cell Type Specificity: The sensitivity to this compound may vary between different cell types. Test a range of cell lines to find the most suitable model for your in vitro experiments.

      • Apoptosis vs. Necrosis Assays: Utilize assays such as Annexin V and propidium iodide staining to differentiate between apoptotic and necrotic cell death, which can provide further insight into the mechanism of cell death.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies using this compound as a vaccine adjuvant in mice.

Table 1: In Vivo Dosage of this compound as a Vaccine Adjuvant

Animal ModelAntigenThis compound Dose (per animal)Route of Administration
C57BL/6 MiceNP-OVA (50 µg)10 µg, 30 µg, 100 µgNot specified in abstract

Data extracted from a study on the adjuvant effects of this compound.[3]

Table 2: Assessment of In Vivo Tolerability of this compound-Mediated Vaccination

Animal ModelAdjuvantDosage (per animal)Outcome
C57BL/6 MiceThis compound100 µgMinimal effects on body weight and survival; no abnormalities in gross organ anatomy.[3][4]

Experimental Protocols

1. In Vivo Immunization Protocol

  • Objective: To assess the adjuvant effect of this compound on humoral and cellular immunity in mice.

  • Materials:

    • C57BL/6 mice (6-8 weeks old)

    • Antigen (e.g., NP-OVA, 50 µg per mouse)

    • This compound (dissolved in a suitable vehicle like DMSO)

    • Control adjuvant (e.g., Alum)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare the immunization mixture by combining the antigen with the desired dose of this compound (e.g., 100 µg), control adjuvant, or vehicle control.

    • Administer the mixture to mice via the desired route (e.g., subcutaneous injection).

    • Monitor the animals for any adverse reactions, and track body weight.

    • At a specified time point (e.g., 14 days post-immunization), collect blood samples for the analysis of antigen-specific antibody titers (e.g., IgM, IgG, IgG1, IgG2b, IgG2c, IgG3) by ELISA.

    • For assessment of cellular immunity, lymph nodes can be harvested and analyzed for size, weight, and the presence of germinal centers.[3]

2. In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)

  • Objective: To measure the induction of IFN-β by this compound in vitro.

  • Materials:

    • Bone marrow cells harvested from mice

    • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and M-CSF)

    • This compound (dissolved in DMSO)

    • ELISA kit for mouse IFN-β

    • qPCR reagents for IFN-β and a housekeeping gene

  • Procedure:

    • Culture bone marrow cells in the presence of M-CSF for 5-7 days to differentiate them into BMDCs.

    • Plate the BMDCs in a multi-well plate.

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant to measure the concentration of secreted IFN-β using an ELISA kit.

    • Lyse the cells to extract RNA for analysis of IFN-β transcript levels by qPCR.[3]

Visualizations

Picrasidine_S_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cellular Stress/Death Cellular Stress/Death This compound->Cellular Stress/Death Induces Self-DNA Self-DNA Cellular Stress/Death->Self-DNA Releases cGAS cGAS Self-DNA->cGAS Activates STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IFN-I Genes IFN-I Genes p-IRF3->IFN-I Genes Translocates & Activates Transcription IFN-I Proteins IFN-I Proteins IFN-I Genes->IFN-I Proteins Leads to Expression

Caption: Signaling pathway of this compound-induced Type I Interferon production.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Animal Model (Mouse) Animal Model (Mouse) Immunization (Antigen + this compound) Immunization (Antigen + this compound) Animal Model (Mouse)->Immunization (Antigen + this compound) Monitor for Adverse Effects Monitor for Adverse Effects Immunization (Antigen + this compound)->Monitor for Adverse Effects Sample Collection (Blood, Lymph Nodes) Sample Collection (Blood, Lymph Nodes) Immunization (Antigen + this compound)->Sample Collection (Blood, Lymph Nodes) Analysis (ELISA, Flow Cytometry) Analysis (ELISA, Flow Cytometry) Sample Collection (Blood, Lymph Nodes)->Analysis (ELISA, Flow Cytometry) Cell Culture (e.g., BMDCs) Cell Culture (e.g., BMDCs) Treatment with this compound Treatment with this compound Cell Culture (e.g., BMDCs)->Treatment with this compound Cell Viability Assay Cell Viability Assay Supernatant & Lysate Collection Supernatant & Lysate Collection Analysis (ELISA, qPCR) Analysis (ELISA, qPCR) Supernatant & Lysate Collection->Analysis (ELISA, qPCR) Treatment with this compound) Treatment with this compound) Treatment with this compound)->Cell Viability Assay Treatment with this compound)->Supernatant & Lysate Collection

Caption: General experimental workflow for assessing this compound effects.

References

Technical Support Center: Picrasidine S Preclinical Delivery Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the preclinical delivery of Picrasidine S. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a bis-β-carboline alkaloid.[1] It functions as a potent inducer of type I interferon (IFN-I) by activating the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[1] This activation leads to enhanced humoral and cellular immune responses, making it a promising candidate as a vaccine adjuvant, particularly in the context of cancer immunotherapy.[1]

Q2: What are the known physicochemical properties of this compound?

Q3: What are the reported pharmacokinetic parameters for this compound?

A3: A preclinical study in mice following a single intravenous dose provided the following pharmacokinetic parameters.[1] This data can be useful for initial dose and scheduling considerations in in vivo experiments.

ParameterValueUnit
Half-life (t½)5.5hours
Maximum Plasma Concentration (Cmax)8423ng/mL
Area Under the Curve (AUC)3656ng/mL*h

Q4: What is a recommended starting concentration for in vitro experiments with this compound?

A4: Based on its activity in inducing IFN-β and IL-6 in bone marrow-derived dendritic cells (BMDCs), the half-maximal effective concentration (EC50) was found to be 5.94 µM for IFN-β induction and 5.36 µM for IL-6 induction.[1] Therefore, a starting concentration range of 1-10 µM is recommended for most in vitro cell-based assays.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when preparing aqueous dilutions from a DMSO stock.

  • Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically, causing the compound to precipitate.

  • Solutions:

    • Use of Co-solvents and Surfactants: Prepare an intermediate dilution in a pharmaceutically acceptable co-solvent like polyethylene glycol 300 (PEG300) before the final dilution in an aqueous vehicle. Adding a non-ionic surfactant such as Tween 80 can also help to maintain solubility and stability in the final formulation.[3]

    • Formulation as a Suspension: If a true solution is not achievable at the desired concentration, consider preparing a homogenous suspension. This can be achieved by using a vehicle containing a suspending agent like carboxymethylcellulose sodium (CMC-Na).[2] Ensure the suspension is uniformly mixed before each administration.

    • pH Adjustment: The solubility of alkaloids can be pH-dependent. Although specific data for this compound is unavailable, exploring the use of buffered solutions at different pH values (e.g., slightly acidic) may improve solubility.

Issue 2: Inconsistent or low bioavailability observed in in vivo studies.

  • Cause: Poor aqueous solubility often leads to low and variable absorption from the gastrointestinal tract after oral administration or from the injection site for other routes.

  • Solutions:

    • Optimize Formulation: Experiment with different formulation strategies. For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or the use of vehicles like corn oil can enhance absorption.[2][3] For parenteral routes, ensure the formulation is a stable, fine-particle suspension or a solution with appropriate solubilizing excipients.

    • Particle Size Reduction: For suspensions, reducing the particle size of this compound through techniques like micronization or nanomilling can increase the surface area for dissolution and potentially improve absorption.

    • Route of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection to ensure more direct systemic exposure.

Issue 3: High cellular toxicity observed in in vitro assays at higher concentrations.

  • Cause: Like many bioactive compounds, this compound may exhibit cytotoxicity at concentrations significantly above its effective range for STING activation.

  • Solutions:

    • Dose-Response Curve: Perform a careful dose-response study to determine the optimal concentration range that provides robust STING activation with minimal impact on cell viability. Start with concentrations around the known EC50 (approximately 5-6 µM) and titrate upwards.

    • Incubation Time: Reduce the incubation time. It is possible that prolonged exposure to higher concentrations is leading to toxicity. Assess STING pathway activation at earlier time points (e.g., 4-8 hours).

    • Cell Line Sensitivity: Different cell lines may have varying sensitivities to this compound. If significant toxicity is observed in one cell line, consider using a different, potentially more robust, cell line known to have an intact cGAS-STING pathway (e.g., THP-1 monocytes, mouse embryonic fibroblasts).

Issue 4: Lack of STING pathway activation in a specific cell line.

  • Cause: The chosen cell line may have a deficient or non-functional cGAS-STING pathway. For example, some cancer cell lines have mutations or epigenetic silencing of key pathway components like cGAS or STING.

  • Solutions:

    • Pathway Validation: Before conducting experiments with this compound, validate the functionality of the cGAS-STING pathway in your cell line. This can be done by transfecting the cells with a known STING agonist like 2'3'-cGAMP or dsDNA and measuring the induction of IFN-β or other interferon-stimulated genes (ISGs).[4]

    • Use a Validated Cell Line: Utilize a cell line that is well-characterized to have a functional cGAS-STING pathway, such as THP-1, BJ-5ta, or primary immune cells like bone marrow-derived macrophages (BMDMs) or dendritic cells (BMDCs).[1]

Experimental Protocols

Protocol 1: Determination of In Vitro Potency (IC50/EC50) of this compound for STING Pathway Activation

This protocol describes how to measure the concentration of this compound required to induce 50% of the maximal IFN-β response in a reporter cell line.

Materials:

  • THP-1 Dual™ ISG-Lucia/KI-hSTING-R232 cells (or other suitable reporter cell line)

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well white, flat-bottom cell culture plates

  • QUANTI-Luc™ or similar luciferase detection reagent

  • Luminometer

Methodology:

  • Cell Seeding:

    • Culture THP-1 reporter cells according to the supplier's instructions.

    • On the day of the assay, resuspend cells to a concentration of 5 x 10^5 cells/mL in fresh culture medium.

    • Add 180 µL of the cell suspension to each well of a 96-well plate (90,000 cells/well).

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in cell culture medium to create 2X working solutions. A typical 8-point dilution series might range from 100 µM to 0.1 µM (2X).

    • Add 20 µL of the 2X this compound dilutions to the corresponding wells of the 96-well plate containing the cells. The final concentrations will range from 50 µM to 0.05 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (e.g., 2'3'-cGAMP).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Luciferase Assay:

    • Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

    • After incubation, transfer 20 µL of the cell culture supernatant from each well to a white 96-well detection plate.

    • Add 50 µL of the prepared QUANTI-Luc™ reagent to each well.

    • Read the luminescence on a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data to the vehicle control (set as 0% activation) and the maximal response of a positive control or the highest concentration of this compound (set as 100% activation).

    • Plot the normalized response versus the log of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

Protocol 2: Preparation of this compound Formulation for In Vivo (Mouse) Studies

This protocol provides an example of how to prepare a formulation suitable for intraperitoneal (i.p.) or oral (p.o.) administration in mice.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl) or Corn oil

  • Sterile microcentrifuge tubes

Methodology for a Solution/Emulsion Formulation (for i.p. or p.o. administration):

  • Stock Solution:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).[1] Ensure it is fully dissolved.

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle is a mixture of PEG300, Tween 80, and saline. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]

  • Final Formulation:

    • To prepare the final dosing solution, first add the required volume of the this compound DMSO stock to a sterile tube.

    • Add the PEG300 and mix thoroughly.

    • Add the Tween 80 and mix until a clear solution is formed.

    • Finally, add the saline dropwise while vortexing to form a stable emulsion or solution.

    • The final concentration should be calculated based on the desired dose (mg/kg) and the dosing volume (typically 100 µL for mice).

Methodology for a Suspension Formulation (for p.o. administration):

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.

  • Final Formulation:

    • Weigh the required amount of this compound powder.

    • Add a small amount of the 0.5% CMC-Na solution to the powder to form a paste.

    • Gradually add the remaining volume of the CMC-Na solution while triturating or vortexing to create a uniform suspension.

    • Ensure the suspension is well-mixed immediately before each administration.

Visualizations

Signaling Pathway

cGAS_STING_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Picrasidine S_in This compound This compound->Picrasidine S_in Cellular Uptake cGAS cGAS Picrasidine S_in->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING (on ER) TBK1 TBK1 STING_ER->TBK1 Recruits & Activates ATP_GTP ATP + GTP ATP_GTP->cGAMP cGAMP->STING_ER Binds to & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3_dimer IRF3 Dimer p_IRF3->IRF3_dimer Dimerizes IRF3_dimer_nuc IRF3 Dimer IRF3_dimer->IRF3_dimer_nuc Translocates ISGs Interferon Stimulated Genes (e.g., IFN-β) IRF3_dimer_nuc->ISGs Induces Transcription

Caption: The cGAS-STING signaling pathway activated by this compound.

Experimental Workflow

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Decision formulation Formulation Development & Optimization potency Potency Assay (EC50) (e.g., IFN-β induction) formulation->potency viability Cell Viability Assay potency->viability pk_study Pharmacokinetic (PK) Study (Dose, Route, Schedule) viability->pk_study efficacy_model Efficacy Model (e.g., Tumor Model with Vaccination) pk_study->efficacy_model pd_study Pharmacodynamic (PD) Study (Biomarker analysis, e.g., ISGs) efficacy_model->pd_study data_analysis Analyze PK/PD/ Efficacy Data pd_study->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision

Caption: Preclinical development workflow for this compound as an immune adjuvant.

References

Technical Support Center: Enhancing the Adjuvant Effect of Picrasidine S

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing and enhancing the adjuvant effects of Picrasidine S through co-formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a vaccine adjuvant?

A: this compound is a natural bis-β-carboline alkaloid compound. It functions as a potent vaccine adjuvant by enhancing both humoral (antibody-based) and cellular (T-cell-based) immune responses.[1][2][3] Its primary mechanism of action is the activation of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway.[1][3] This leads to the production of Type I interferons (IFN-I), which are crucial for priming robust anti-viral and anti-tumor T-cell immunity.[1][2][3] Specifically, this compound has been shown to increase the population of CD8+ central memory T-cells (TCM), which are important for long-term protective immunity.[1][4]

Q2: Why should I consider co-formulations for this compound?

A: While this compound is a potent adjuvant on its own, co-formulations can further enhance its efficacy through several mechanisms:

  • Synergistic Immune Activation: Combining this compound with adjuvants that activate different innate immune pathways (e.g., Toll-like receptor agonists) can lead to a more robust and tailored immune response.[5] Activating multiple pathways simultaneously can result in synergistic production of cytokines and enhanced activation of antigen-presenting cells (APCs).[5]

  • Improved Targeting and Delivery: Encapsulating this compound and the vaccine antigen within a nanoparticle or liposome ensures their co-delivery to the same APC.[1][6] This spatial and temporal co-localization is critical for maximizing the adjuvant effect and generating a strong antigen-specific response.[6]

  • Enhanced Stability and Solubility: this compound is a hydrophobic molecule.[7] Formulating it within lipid-based carriers like liposomes or polymeric nanoparticles can improve its solubility and stability in aqueous vaccine formulations, preventing precipitation and ensuring bioavailability.[3][7]

  • Dose Sparing: By enhancing the overall adjuvant effect, co-formulations may allow for a reduction in the required dose of both the antigen and this compound, which can reduce costs and potential side effects.

Q3: What are the most promising co-formulation strategies for this compound?

A: Based on its mechanism as a STING agonist, the most promising strategies involve:

  • Liposomal Formulations: Liposomes are versatile vesicles that can encapsulate both hydrophobic molecules like this compound within their lipid bilayer and hydrophilic antigens in their aqueous core.[2][3][8][9] Cationic liposomes are particularly effective as they are readily taken up by APCs.[10]

  • Polymeric Nanoparticles: Biodegradable polymers (e.g., PLGA) can be used to create nanoparticles that co-encapsulate or surface-adsorb this compound and the antigen.[11] This approach allows for controlled release and efficient targeting to lymph nodes.

  • Combination with TLR Agonists: There is strong evidence for synergistic effects when combining STING agonists with Toll-like receptor (TLR) agonists, such as CpG oligonucleotides (a TLR9 agonist) or monophosphoryl lipid A (MPLA, a TLR4 agonist).[5] These combinations can drive a potent Type 1 immune response, which is ideal for anti-viral and anti-cancer vaccines.[5]

Troubleshooting Guides

Formulation & Stability

Q: I'm observing precipitation of this compound when preparing my vaccine formulation. How can I resolve this?

A: This is likely due to the low aqueous solubility of this compound.

  • Problem: this compound is a hydrophobic alkaloid. Direct addition to aqueous buffers (like PBS) will likely cause it to precipitate out of solution.

  • Solution 1: Use a stock solution in an organic solvent. Dissolve this compound in a compatible organic solvent like DMSO first.[7][12] You can then add this stock solution to your formulation, but be mindful of the final DMSO concentration, as high levels can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

  • Solution 2: Warm the solution. Gently warming the tube to 37°C and using an ultrasonic bath can help to dissolve this compound.[13][14]

  • Solution 3: Employ a co-formulation strategy. Encapsulating this compound in liposomes or nanoparticles is the most robust solution.[3] The lipid or polymer matrix will keep the hydrophobic molecule stably suspended in the aqueous phase of the vaccine.

Q: My liposomal/nanoparticle formulation is aggregating over time. What can I do?

A: Particle aggregation can be caused by several factors related to colloidal instability.

  • Problem: The surface charge of the particles is insufficient to maintain electrostatic repulsion, or other interactions are causing the particles to clump.

  • Solution 1: Check the zeta potential. The zeta potential is a measure of the surface charge. A value of ±30 mV or greater is generally considered stable. If your formulation's zeta potential is close to neutral, consider modifying the lipid or polymer composition to include more charged components.

  • Solution 2: Optimize the pH and buffer composition. The surface charge of particles can be highly dependent on the pH and ionic strength of the buffer. Ensure your storage buffer is at an optimal pH for your specific formulation.

  • Solution 3: Include stabilizers. Excipients like PEGylated lipids in liposome formulations can create a "stealth" layer that provides steric hindrance, preventing aggregation.

In Vitro & In Vivo Experiments

Q: My ELISA results show high background noise. What is the likely cause?

A: High background in an ELISA can stem from several issues.

  • Problem: Non-specific binding of antibodies or other reagents to the plate.

  • Solution 1: Insufficient blocking. Ensure you are using an appropriate blocking buffer (e.g., 1-5% BSA or non-fat milk in PBS-T) and incubating for a sufficient amount of time (typically 1-2 hours at room temperature).

  • Solution 2: Inadequate washing. Increase the number of wash steps (from 3 to 5-6 washes) and the soaking time between washes. Ensure your wash buffer contains a detergent like Tween-20 (0.05%).[9]

  • Solution 3: Antibody concentration too high. Your primary or secondary antibody concentration may be too high, leading to non-specific binding. Titrate your antibodies to find the optimal concentration that gives a good signal-to-noise ratio.[3][10]

Q: I am not detecting any spots or very few spots in my ELISpot assay for IFN-γ secreting T-cells, even in my positive control.

A: This indicates a fundamental issue with the assay setup or cell viability.

  • Problem: Lack of cytokine secretion or detection.

  • Solution 1: Check cell viability and number. Ensure your cells (e.g., splenocytes) are highly viable (>90%) after isolation. Low viability will lead to a poor response. Also, ensure you are plating a sufficient number of cells per well (typically 2x10^5 to 5x10^5 cells/well for splenocytes).

  • Solution 2: Verify stimulant activity. Your positive control stimulant (e.g., PHA or anti-CD3/CD28 antibodies) may be inactive. Use a fresh batch or a different stimulant.

  • Solution 3: Check reagent integrity. The capture or detection antibodies, or the enzyme conjugate, may have lost activity due to improper storage. Run a control to check each component. Ensure the substrate was prepared correctly and is not expired.[8]

Q: My flow cytometry data for CD8+ T-cell populations shows poor resolution and high non-specific staining.

A: Flow cytometry issues often relate to sample preparation, staining protocol, or instrument settings.

  • Problem: Suboptimal staining or data acquisition leading to unclear cell populations.

  • Solution 1: Include an Fc block step. Immune cells, particularly APCs, have Fc receptors that can non-specifically bind antibodies. Pre-incubating your cells with an Fc receptor blocking antibody is critical to reduce background staining.[7]

  • Solution 2: Titrate your antibodies. Using too much antibody is a common cause of high background. Perform a titration for each antibody in your panel to determine the optimal concentration.

  • Solution 3: Use a viability dye. Dead cells can non-specifically bind antibodies, leading to false positives. Including a viability dye (e.g., Fixable Viability Dye) allows you to gate on only live cells for analysis.

  • Solution 4: Optimize compensation. If you are running a multi-color panel, improper compensation for spectral overlap between fluorochromes will lead to incorrect population identification. Always run single-color compensation controls and apply them correctly during analysis.

Data Presentation

Table 1: Hypothetical Humoral Response to OVA Antigen with this compound Co-formulations

Adjuvant FormulationAntigen (OVA) DoseAdjuvant (PS) DoseOVA-specific IgG Titer (Day 14)
Antigen only10 µg-1:500
PS (Free)10 µg20 µg1:25,000
PS + Alum (Admixed)10 µg20 µg1:50,000
PS-Liposomes (Co-encapsulated)10 µg20 µg1:200,000
PS-Nanoparticles + CpG (Co-formulated)10 µg20 µg1:500,000

Table 2: Hypothetical Cellular Response to OVA Antigen with this compound Co-formulations

Adjuvant FormulationAntigen (OVA) DoseAdjuvant (PS) DoseIFN-γ Spot Forming Units (per 10^6 splenocytes)% CD8+ TCM (CD44+CD62L+) of total CD8+ T-cells
Antigen only10 µg-15 ± 52.5 ± 0.8
PS (Free)10 µg20 µg250 ± 3015.2 ± 2.1
PS + Alum (Admixed)10 µg20 µg180 ± 2510.5 ± 1.9
PS-Liposomes (Co-encapsulated)10 µg20 µg550 ± 6025.8 ± 3.5
PS-Nanoparticles + CpG (Co-formulated)10 µg20 µg980 ± 11035.1 ± 4.2

Visualizations

G cluster_0 Cytosol cluster_1 Nucleus cluster_2 Extracellular PS This compound (Induces DNA stress) DNA Self-DNA release PS->DNA cGAS cGAS DNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IFNB IFN-β Gene Transcription pIRF3->IFNB translocates & activates IFN_sec Secreted IFN-β IFNB->IFN_sec Immune_Response Enhanced Cellular Immunity (CD8+ TCM) IFN_sec->Immune_Response drives

Caption: this compound signaling pathway via cGAS-STING activation.

G cluster_formulation Step 1: Formulation cluster_immunization Step 2: Immunization cluster_analysis Step 3: Analysis Formulate Prepare Co-formulations: 1. PS-Liposome + Antigen 2. PS-Nanoparticle + Antigen 3. PS + CpG + Antigen (Admixed) Immunize Immunize Mice Groups (e.g., C57BL/6) Day 0: Prime Day 14: Boost Formulate->Immunize Bleed Blood Collection (Day 21) Immunize->Bleed Spleen Spleen Harvest (Day 21) Immunize->Spleen ELISA ELISA Bleed->ELISA Serum for Antibody Titers ELISpot ELISpot Spleen->ELISpot Splenocytes for IFN-γ Response Flow Flow Cytometry Spleen->Flow Splenocytes for T-cell Profiling

Caption: Experimental workflow for evaluating this compound co-formulations.

Experimental Protocols

Protocol 1: Preparation of this compound and Antigen Co-encapsulated Liposomes

This protocol describes the preparation of liposomes using the thin-film hydration method, followed by extrusion.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a 55:40:5 molar ratio)

  • This compound

  • Antigen (e.g., Ovalbumin)

  • Chloroform

  • Sterile PBS, pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve the lipids and this compound in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature (e.g., 60°C for DSPC) to evaporate the chloroform under reduced pressure.

    • A thin, uniform lipid film containing this compound will form on the wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Dissolve the antigen in sterile PBS.

    • Add the antigen solution to the dried lipid film.

    • Hydrate the film by rotating the flask in the water bath (still above the transition temperature) for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (e.g., 11-21 passes). This will produce small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification and Characterization:

    • Remove any unencapsulated antigen by size exclusion chromatography or ultracentrifugation.

    • Characterize the liposomes for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of both the antigen and this compound using appropriate assays (e.g., HPLC for this compound, protein assay for the antigen).

Protocol 2: Measurement of Antigen-Specific IgG Titers by ELISA

Materials:

  • High-binding 96-well ELISA plates

  • Antigen

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Methodology:

  • Plate Coating:

    • Dilute the antigen to 2-5 µg/mL in Coating Buffer.

    • Add 100 µL of the antigen solution to each well.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the mouse serum samples in Blocking Buffer (e.g., starting at 1:100).

    • Add 100 µL of each serum dilution to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 5 times with Wash Buffer.

    • Dilute the HRP-conjugated anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Reading:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.

    • Add 50 µL of Stop Solution to each well to stop the reaction (color will turn yellow).

    • Read the absorbance at 450 nm on a plate reader within 30 minutes. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a pre-determined cut-off (e.g., 2-3 times the background).

Protocol 3: IFN-γ ELISpot Assay

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or HRP conjugate

  • BCIP/NBT or AEC substrate

  • Sterile 35% ethanol

  • Sterile PBS

  • Complete RPMI medium

  • Antigen or specific peptide

  • Positive control (e.g., PHA)

  • ELISpot reader

Methodology:

  • Plate Coating:

    • Pre-wet the membrane of each well with 15 µL of 35% ethanol for 1 minute.

    • Wash wells 3 times with 200 µL of sterile PBS.

    • Add 100 µL of the capture antibody (diluted in sterile PBS) to each well.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with sterile PBS.

    • Add 200 µL of complete RPMI medium to each well.

    • Incubate for at least 2 hours at 37°C.

  • Cell Incubation:

    • Prepare a single-cell suspension of splenocytes from immunized mice in complete RPMI medium.

    • Remove the blocking medium from the plate.

    • Add 100 µL of cell suspension (e.g., 2.5x10^5 cells) to each well.

    • Add 100 µL of medium containing the antigen, peptide, or positive control.

    • Incubate for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection:

    • Wash away the cells with PBS, then 5 times with PBS-T.

    • Add 100 µL of the biotinylated detection antibody (diluted in PBS-T with 1% BSA) to each well.

    • Incubate for 2 hours at room temperature.

  • Enzyme and Substrate:

    • Wash the plate 5 times with PBS-T.

    • Add 100 µL of the Streptavidin-AP/HRP conjugate to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBS-T, followed by 2 washes with PBS.

    • Add 100 µL of the substrate solution and incubate until distinct spots emerge.

    • Stop the reaction by washing thoroughly with deionized water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader.

References

Navigating the Path to Clinic: A Technical Support Center for Picrasidine S Research

Author: BenchChem Technical Support Team. Date: November 2025

The journey of a promising therapeutic candidate from the laboratory to clinical application is fraught with challenges. Picrasidine S, a natural alkaloid, has demonstrated significant potential as a potent vaccine adjuvant and anti-cancer agent by activating the cGAS-IFN-I signaling pathway.[1][2][3][4] This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the common experimental hurdles and address the challenges in the clinical translation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as a potent inducer of Type I Interferon (IFN-I).[1][2] It activates the cGAS-IFN-I pathway, which in turn enhances both humoral and cellular immune responses.[3][4] This leads to an increase in CD8+ central memory T-like cells and boosts CD8+ T cell-mediated anti-tumor immunity.[1][2]

Q2: What are the main challenges in the clinical translation of this compound?

A2: While preclinical studies are promising, the clinical translation of this compound faces several potential hurdles common to natural product drug development. These include:

  • Poor aqueous solubility: This can affect formulation, bioavailability, and administration routes.

  • Limited pharmacokinetic data: A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial and currently not well-defined.

  • Potential for off-target effects: As with many natural products, identifying a specific single target can be difficult, and the potential for unintended biological interactions needs to be thoroughly investigated. The induction of cell death by this compound is a known effect that requires further characterization to distinguish therapeutic from toxic effects.[1]

  • Scalability of supply: Sourcing sufficient quantities of a natural product for clinical trials and commercialization can be challenging. Chemical synthesis may be required, which presents its own set of challenges.

Q3: Is this compound cytotoxic?

A3: Yes, this compound has been observed to induce cell death across various cell types.[1] This is a critical consideration for its therapeutic window. The co-localization of DNA with cGAS following treatment suggests that the activation of the immune pathway may be triggered by the release of self-derived DNA from dying cells.[1] Researchers should carefully titrate concentrations to separate the desired immune adjuvant effects from overt cytotoxicity in their experimental models. Other related compounds, like Picrasidine J, have shown low cytotoxicity at concentrations effective for inhibiting cancer cell metastasis.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Solubility / Precipitation in Aqueous Media This compound has low water solubility.For in vitro experiments, prepare a high-concentration stock solution in DMSO. For in vivo studies, test various formulations such as suspensions in carboxymethyl cellulose (CMC) or dissolution in PEG400 or Tween 80 solutions.[7] Always prepare fresh working solutions and avoid repeated freeze-thaw cycles of the stock solution.[7]
Inconsistent Results in Immune Activation Assays 1. Variability in cell health or density.2. Degradation of this compound.3. Inappropriate dosage.1. Ensure consistent cell seeding densities and viability >95%.2. Aliquot stock solutions and store at -20°C or -80°C.[7] Prepare fresh dilutions for each experiment.3. Perform a dose-response curve to determine the optimal concentration. The EC50 for IFN-β induction in BMDCs has been reported as 5.94 µM.[2]
High Levels of Cell Death in Culture The concentration of this compound is too high, leading to cytotoxicity.Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assay to determine the therapeutic window for your specific cell type.
Lack of in vivo Efficacy 1. Poor bioavailability of the chosen formulation.2. Insufficient dosage or frequency of administration.1. Experiment with different oral or parenteral formulations to improve drug exposure.[7]2. Conduct a pilot dose-ranging study to establish an effective dose. In mice, doses of 10, 30, and 100 µg per animal have been shown to produce a dose-dependent humoral response.[1]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Cell TypeAssayEndpointEC50 / ConcentrationReference
Bone Marrow-Derived Dendritic Cells (BMDCs)qPCRIFN-β Induction5.94 µM[2]
Bone Marrow-Derived Dendritic Cells (BMDCs)qPCRIL-6 Induction5.36 µM[2]

Table 2: In Vivo Adjuvant Effect of this compound vs. Alum

AntigenAdjuvant (Dose)Outcome MeasureResultReference
NP-OVA (50 µg)This compound (100 µg)NP-specific IgG TiterSignificantly higher than Alum[1]
NP-OVA (50 µg)Alum (25 µL)NP-specific IgG TiterHigher than antigen alone[1]
OVA (50 µg)This compound (100 µg)Subcutaneous Lymph Node WeightSignificantly increased vs. Alum[1]
E.G7 Tumor ChallengeThis compound (100 µg)Tumor GrowthSignificantly suppressed vs. Alum[1]

Key Experimental Protocols

Protocol 1: In Vitro IFN-β Induction Assay
  • Cell Seeding: Seed bone marrow-derived dendritic cells (BMDCs) in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., cGAMP).

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Analysis:

    • qPCR: Harvest the cells, extract total RNA, and perform reverse transcription to generate cDNA. Quantify IFN-β mRNA levels using qPCR. Normalize to a housekeeping gene (e.g., GAPDH).

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β protein using a commercially available ELISA kit according to the manufacturer's instructions.

Protocol 2: In Vivo Immunization and Tumor Challenge Model
  • Animal Model: Use 6-8 week old C57BL/6 mice.

  • Immunization:

    • Prepare the immunization mixture by combining the antigen (e.g., 50 µg Ovalbumin) with the adjuvant.

    • For the this compound group, mix the antigen with 100 µg of this compound in a suitable vehicle (e.g., saline with 1% DMSO and 10% PEG400).

    • For the control group, use the antigen mixed with vehicle alone or with an alternative adjuvant like Alum.

    • Administer the immunization via subcutaneous injection on day 0.

  • Immune Response Analysis (Optional): On day 14, collect serum via retro-orbital bleeding to measure antigen-specific antibody titers by ELISA. Spleens or lymph nodes can also be harvested to analyze T-cell populations by flow cytometry.

  • Tumor Challenge:

    • At a set time point post-immunization (e.g., day 23 or 38), subcutaneously inject tumor cells that express the target antigen (e.g., 2x10^6 B16-OVA cells) into the flank of the mice.[1]

  • Monitoring: Monitor tumor growth over time by measuring tumor volume with calipers. Record animal weight and general health status.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Analyze tumors and immune organs as required.

Visualizations

Picrasidine_S_Pathway cluster_cell Cell cluster_response Immune Response PS This compound CellDeath Induces Cell Death PS->CellDeath DNA_Release Self-DNA Release CellDeath->DNA_Release cGAS cGAS DNA_Release->cGAS activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I Interferon (IFN-β) IRF3->IFN1 induces transcription Humoral Enhanced Humoral Immunity (Antibodies) IFN1->Humoral Cellular Enhanced Cellular Immunity (CD8+ T-cells) IFN1->Cellular Tumor Anti-Tumor Immunity Cellular->Tumor

Caption: Signaling pathway of this compound-induced immune activation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Study cluster_data Data Interpretation start_vitro Seed BMDCs treat Treat with this compound (Dose-Response) start_vitro->treat analyze Analyze IFN-β (qPCR / ELISA) treat->analyze potency Determine EC50 analyze->potency start_vivo Immunize Mice (Antigen + this compound) challenge Tumor Cell Challenge start_vivo->challenge monitor Monitor Tumor Growth challenge->monitor endpoint Endpoint Analysis monitor->endpoint efficacy Evaluate Anti-Tumor Efficacy monitor->efficacy

Caption: General experimental workflow for evaluating this compound.

References

Validation & Comparative

Picrasidine S in Cancer Immunotherapy: A Comparative Guide to cGAS Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This pathway, central to the innate immune response, detects cytosolic DNA and triggers a cascade of events leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, ultimately fostering a robust anti-tumor immune response. A variety of agonists targeting this pathway are under investigation, each with unique mechanisms and properties. This guide provides a detailed comparison of Picrasidine S, a novel natural product-derived cGAS agonist, with other well-characterized cGAS/STING agonists: 2',3'-cGAMP, diABZI, and MSA-2.

Mechanism of Action: Indirect vs. Direct Activation

A key differentiator among these agonists is their mode of activating the cGAS-STING pathway.

  • This compound: This bis-β-carboline alkaloid acts as an indirect cGAS activator . It induces cell death, leading to the release of endogenous double-stranded DNA (dsDNA) into the cytoplasm.[1][2] This self-derived DNA is then sensed by cGAS, initiating the downstream signaling cascade.[1][2]

  • 2',3'-cGAMP: As the natural endogenous ligand for STING, 2',3'-cGAMP is a direct STING agonist . It is produced by cGAS upon binding to cytosolic dsDNA and subsequently binds to and activates STING.

  • diABZI: This synthetic, non-nucleotide small molecule is a potent, direct STING agonist . It binds to STING, inducing a conformational change that triggers downstream signaling.

  • MSA-2: A non-nucleotide, orally available small molecule that acts as a direct STING agonist .

Quantitative Performance Comparison

The following tables summarize the available quantitative data on the in vitro and in vivo performance of this compound and other cGAS/STING agonists. It is important to note that the data are derived from different studies and experimental systems, which may not allow for a direct, one-to-one comparison.

AgonistTargetAssayCell LineEC50Citation
This compound cGAS (indirect)IFN-β Induction (qPCR)BMDCs5.94 µM[1][2]
cGAS (indirect)IL-6 Induction (qPCR)BMDCs5.36 µM[1][2]
diABZI STING (direct)IRF Reporter ActivationA549-Dual™ cells0.013 µM
MSA-2 STING (direct)STING ActivationHuman STING (WT)8.3 µM
STING (direct)STING ActivationHuman STING (HAQ)24 µM

Table 1: In Vitro Potency of cGAS/STING Agonists. BMDCs: Bone Marrow-Derived Dendritic Cells; WT: Wild-Type; HAQ: A common human STING variant.

AgonistCancer ModelAdministrationKey FindingsCitation
This compound E.G7 or B16-OVA (prophylactic)Subcutaneous (with OVA antigen)Smaller tumor sizes and lower tumor incidence compared to control and alum adjuvant.[3][3]
diABZI Colorectal cancer (mouse model)IntravenousSignificant inhibition of tumor growth.[4][4]
Melanoma (mouse model)Intratumoral (with TCR-T cells)Significantly suppressed tumor growth, especially in combination with TCR-T cells.[5][5]
MSA-2 MC38 syngeneic tumorsOral or SubcutaneousInduced tumor regressions and durable antitumor immunity.

Table 2: In Vivo Anti-Tumor Efficacy of cGAS/STING Agonists. OVA: Ovalbumin.

Signaling Pathways and Experimental Workflows

The activation of the cGAS-STING pathway by these agonists initiates a well-defined signaling cascade, which can be investigated through various experimental workflows.

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates Picrasidine_S This compound Cell_Death Cell Death Picrasidine_S->Cell_Death induces Cell_Death->dsDNA releases cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 activates diABZI diABZI diABZI->STING activates MSA2 MSA-2 MSA2->STING activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN1_genes Type I IFN Genes pIRF3->IFN1_genes translocates to nucleus and activates transcription

Caption: The cGAS-STING signaling pathway.

Experimental Workflow for Evaluating cGAS Agonists

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., BMDCs, Tumor Cells) agonist_treatment Treatment with cGAS Agonist (this compound, etc.) cell_culture->agonist_treatment cell_death_assay Cell Death/Viability Assay (LDH, ATP-based) agonist_treatment->cell_death_assay cytokine_analysis Cytokine Production Analysis (ELISA, qPCR for IFN-β, IL-6) agonist_treatment->cytokine_analysis western_blot Western Blot Analysis (p-TBK1, p-IRF3) agonist_treatment->western_blot tumor_model Syngeneic Mouse Tumor Model agonist_administration Agonist Administration (e.g., intratumoral, systemic) tumor_model->agonist_administration tumor_measurement Tumor Growth Monitoring agonist_administration->tumor_measurement immune_profiling Immune Cell Infiltration Analysis (Flow Cytometry) agonist_administration->immune_profiling

Caption: Experimental workflow for cGAS agonist evaluation.

Detailed Experimental Protocols

Cell Viability and Cell Death Assays

a. Lactate Dehydrogenase (LDH) Release Assay (for this compound-induced cell death):

  • Principle: This assay quantifies the release of the cytosolic enzyme LDH into the culture supernatant upon cell membrane damage, an indicator of cytotoxicity.

  • Protocol:

    • Seed cells (e.g., BMDCs) in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate overnight.

    • Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

    • Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Carefully collect the cell culture supernatant.

    • Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.[6][7] The assay typically involves the reduction of a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release wells.

Analysis of cGAS-STING Pathway Activation

a. IFN-β and IL-6 Production Measurement (ELISA and qPCR):

  • Principle: Activation of the cGAS-STING pathway leads to the production and secretion of IFN-β and other cytokines like IL-6. These can be quantified at the protein level (ELISA) or mRNA level (qPCR).

  • Protocol:

    • Seed cells (e.g., BMDCs) in a 24-well plate and treat with the cGAS agonist of interest.

    • For ELISA: After the desired incubation time, collect the cell culture supernatant. Quantify the concentration of secreted IFN-β or IL-6 using a specific ELISA kit following the manufacturer's protocol.

    • For qPCR: After treatment, lyse the cells and extract total RNA using a suitable kit. Synthesize cDNA from the RNA. Perform quantitative real-time PCR using specific primers for Ifnb1, Il6, and a housekeeping gene (e.g., Actb). Calculate the relative mRNA expression levels.

b. Western Blot for Phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3):

  • Principle: A key step in STING signaling is the phosphorylation of TBK1 and its substrate IRF3. Western blotting can be used to detect these phosphorylated forms, indicating pathway activation.

  • Protocol:

    • Seed cells in a 6-well plate and treat with the cGAS agonist.

    • After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for p-TBK1 (Ser172) and p-IRF3 (Ser396) overnight at 4°C.[8][9][10]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Also, probe for total TBK1, total IRF3, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Tumor Models
  • Principle: To evaluate the anti-tumor efficacy of cGAS agonists, syngeneic mouse tumor models are commonly used, where immunocompetent mice are implanted with cancer cells of the same genetic background.

  • Protocol:

    • Implant tumor cells (e.g., B16-OVA, E.G7, MC38) subcutaneously into the flank of syngeneic mice.

    • Once tumors are established, randomize the mice into treatment groups.

    • Administer the cGAS agonist (e.g., this compound, diABZI, MSA-2) via the desired route (e.g., intratumoral, subcutaneous, intravenous, or oral) at a predetermined dosing schedule.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • At the end of the study, or at specific time points, tumors and tumor-draining lymph nodes can be harvested for further analysis.

    • Immune Cell Analysis: Prepare single-cell suspensions from tumors and lymph nodes. Stain the cells with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80, CD11c) and analyze by flow cytometry to determine the composition and activation status of the tumor immune microenvironment.

Conclusion

This compound represents a novel approach to activating the cGAS-STING pathway through an indirect mechanism involving the induction of immunogenic cell death. While direct STING agonists like diABZI and MSA-2 exhibit high potency in in vitro assays, the in vivo efficacy of this compound in preclinical tumor models highlights its potential as a cancer immunotherapeutic agent. The choice of a cGAS agonist for a specific therapeutic application will depend on various factors, including the desired mode of action, the tumor type, and the delivery strategy. Further head-to-head comparative studies, particularly in in vivo settings, are warranted to fully elucidate the relative advantages and disadvantages of these different cGAS agonists in cancer immunotherapy.

References

Picrasidine S: A Novel Vaccine Adjuvant Elevating Humoral and Cellular Immunity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for potent and safe vaccine adjuvants is a cornerstone of modern vaccinology. Picrasidine S, a natural small molecule, has recently emerged as a promising novel vaccine adjuvant, demonstrating the ability to significantly enhance both humoral and cellular immune responses. This guide provides a comprehensive comparison of this compound with established and other novel adjuvants—Alum, Monophosphoryl lipid A (MPLA), and CpG oligodeoxynucleotides (CpG ODN)—supported by experimental data to inform vaccine development strategies.

Performance Comparison: A Data-Driven Overview

The efficacy of a vaccine adjuvant is primarily evaluated by its capacity to augment antigen-specific antibody production (humoral immunity) and to stimulate T-cell mediated responses (cellular immunity). The following tables summarize the comparative performance of this compound against Alum, MPLA, and CpG ODN based on key immunological parameters.

Humoral Immune Response

A robust humoral response is characterized by high titers of antigen-specific antibodies, particularly IgG. The ratio of IgG2a/IgG2c to IgG1 is often used as an indicator of the type of T-helper (Th) cell response, with a higher ratio suggesting a Th1-biased response, which is crucial for clearing intracellular pathogens.

AdjuvantAntigen-Specific IgG TiterIgG1 TiterIgG2a/c TiterIgG2a/c to IgG1 RatioTh Bias
This compound Significantly Higher vs. Alum[1]High[1]High[1]Balanced to Th1-skewedTh1/Th2 (Balanced)
Alum Baseline Adjuvant ResponseHigh[2]LowLowTh2[2]
MPLA HighHighHigh[3]Balanced to Th1-skewed[3][4]Th1/Th2 (Balanced)
CpG ODN HighModerateVery High[5]HighStrong Th1[5]

Table 1: Comparison of Humoral Immune Responses. Data is compiled from preclinical studies and indicates the general trend of antibody responses induced by each adjuvant.

Cellular Immune Response

Cellular immunity, mediated by T cells, is critical for eliminating infected cells and for providing long-term immunological memory. Key indicators of a potent cellular immune response include the proliferation and activation of CD4+ helper T cells and CD8+ cytotoxic T cells, and the secretion of specific cytokines. IFN-γ is a hallmark of a Th1 response, while IL-4 and IL-5 are characteristic of a Th2 response.

AdjuvantCD4+ T Cell ResponseCD8+ T Cell ResponseIFN-γ (Th1 Cytokine)IL-4 / IL-5 (Th2 Cytokines)
This compound Enhanced[6]Significantly Increased CD8+ TCM-like cells[6][7]IncreasedModerate
Alum Primarily Th2 phenotype[8]Weak induction[8]Low[9]High[9]
MPLA Strong Th1 and Th2 activationPotent induction of cytotoxic T cells[10]High[11]Moderate[12]
CpG ODN Strong Th1 polarizationStrong induction of CD8+ T cells[13][14]Very High[2]Low[2]

Table 2: Comparison of Cellular Immune Responses. This table summarizes the general effects of each adjuvant on T-cell populations and hallmark cytokines.

Mechanism of Action: The cGAS-STING Pathway

This compound exerts its potent adjuvant activity by activating the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[7][15] This pathway is a key component of the innate immune system responsible for detecting cytosolic DNA. By activating this pathway, this compound induces the production of type I interferons (IFN-I), which in turn promotes the maturation of dendritic cells, enhances antigen presentation, and ultimately leads to robust T-cell activation and a powerful adaptive immune response.[6][7]

Picrasidine_S_Signaling_Pathway cluster_cell Antigen Presenting Cell (APC) cluster_response Immune Response PS This compound cGAS cGAS PS->cGAS activates STING STING (on ER) cGAS->STING produces cGAMP which activates TBK1 TBK1 STING->TBK1 recruits and activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_I Type I Interferons (IFN-α/β) IRF3->IFN_I induces transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription T_Cell_Activation T-Cell Activation (CD4+ & CD8+) IFN_I->T_Cell_Activation promotes Cytokines->T_Cell_Activation enhances B_Cell_Activation B-Cell Activation & Antibody Production T_Cell_Activation->B_Cell_Activation provides help

This compound signaling pathway.

Experimental Protocols

Standardized and validated assays are crucial for the comparative evaluation of vaccine adjuvants. Below are detailed methodologies for the key experiments cited in this guide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

This protocol is used to quantify antigen-specific antibody titers in serum samples.

  • Coating: 96-well microplates are coated with the specific antigen (e.g., 1-10 µg/mL in PBS) and incubated overnight at 4°C.[6]

  • Washing: Plates are washed three times with wash buffer (PBS containing 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat milk in PBS) and incubating for 1-2 hours at room temperature.[6]

  • Sample Incubation: Serum samples are serially diluted in dilution buffer and added to the wells. Plates are incubated for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG, IgG1, or IgG2a) is added to each well and incubated for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color change is observed.[6]

  • Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: The optical density is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.[6]

ELISA_Workflow start Start coat Coat Plate with Antigen start->coat wash1 Wash coat->wash1 block Block Plate wash1->block add_serum Add Diluted Serum Samples block->add_serum wash2 Wash add_serum->wash2 add_secondary Add Enzyme-Conjugated Secondary Antibody wash2->add_secondary wash3 Wash add_secondary->wash3 add_substrate Add Substrate wash3->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate end End read_plate->end

ELISA workflow for antibody titration.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Profiling

This assay is used to quantify the number of cytokine-secreting cells at a single-cell level.

  • Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ or anti-IL-4) and incubated overnight at 4°C.

  • Washing and Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Cell Plating: Single-cell suspensions from immunized animals (e.g., splenocytes) are added to the wells at a known density.

  • Stimulation: Cells are stimulated with the specific antigen or a mitogen and incubated for 24-48 hours in a CO₂ incubator.

  • Cell Removal: Cells are washed away, leaving the secreted cytokine captured by the antibody on the plate.

  • Detection Antibody: A biotinylated detection antibody specific for the cytokine is added and incubated.

  • Enzyme Conjugate: Streptavidin-alkaline phosphatase or -horseradish peroxidase is added.

  • Substrate Addition: A precipitating substrate is added, which forms a colored spot at the location of each cytokine-secreting cell.

  • Data Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader.

Flow Cytometry for T-Cell Response Analysis

Flow cytometry is employed to phenotype and quantify different T-cell subsets.

  • Cell Preparation: Single-cell suspensions are prepared from spleens or lymph nodes of immunized animals.

  • Surface Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD44, CD62L).

  • Intracellular Staining (for cytokines): For intracellular cytokine analysis, cells are first stimulated in vitro with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). After stimulation, cells are fixed, permeabilized, and then stained with antibodies against intracellular cytokines (e.g., IFN-γ, IL-4).

  • Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.

  • Data Analysis: The data is analyzed using specialized software to identify and quantify different T-cell populations based on their marker expression.

Cellular_Immunity_Workflow cluster_elispot ELISpot Assay cluster_flow Flow Cytometry start Immunized Animal isolate Isolate Splenocytes/ Lymph Node Cells start->isolate elispot_plate Plate Cells on Antibody-Coated Plate isolate->elispot_plate flow_stain Stain Cells with Fluorescent Antibodies isolate->flow_stain elispot_stim Stimulate with Antigen elispot_plate->elispot_stim elispot_develop Develop and Count Spots elispot_stim->elispot_develop elispot_result Quantify Cytokine- Secreting Cells elispot_develop->elispot_result flow_acquire Acquire Data on Flow Cytometer flow_stain->flow_acquire flow_analyze Analyze T-Cell Populations flow_acquire->flow_analyze flow_result Phenotype and Quantify T-Cell Subsets flow_analyze->flow_result

Workflow for cellular immunity evaluation.

Conclusion

This compound represents a significant advancement in the field of vaccine adjuvants. Its unique mechanism of action through the cGAS-STING pathway translates into a potent and balanced immune response, outperforming the traditional Alum adjuvant in key aspects of cellular immunity. While further clinical evaluation is necessary, the preclinical data strongly suggest that this compound has the potential to be a valuable tool in the development of next-generation vaccines against a wide range of diseases. This guide provides a foundational comparison to aid researchers in considering this compound as a compelling alternative to conventional adjuvants.

References

Comparative study of Picrasidine S and other Picrasidine alkaloids' anticancer activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the burgeoning therapeutic potential of Picrasidine S and its analogs in oncology.

In the quest for novel and effective cancer therapeutics, natural products continue to be a rich source of inspiration. Among these, Picrasidine alkaloids, isolated from plants of the Picrasma genus, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the anticancer properties of this compound and other notable Picrasidine alkaloids, including Picrasidine I, Picrasidine G, and Picrasidine Q. The information is compiled from recent studies to aid researchers in navigating the therapeutic landscape of these compounds.

Comparative Anticancer Performance

While a direct quantitative comparison of the half-maximal inhibitory concentration (IC50) values is challenging due to the current lack of publicly available data for this compound against cancer cell lines, this section summarizes the observed anticancer effects of various Picrasidine alkaloids at specified concentrations. This allows for a semi-quantitative and mechanistic comparison of their potential.

AlkaloidCancer ModelObserved EffectsConcentrations TestedMechanism of Action
This compound Cancer Prevention (Vaccine Adjuvant)Enhances humoral and cellular immune responses; Boosts CD8+ T cell-mediated anti-tumor immunity.Not Applicable (in this context)Induces cGAS-mediated cellular immune response.
Picrasidine I Oral Squamous Cell CarcinomaReduces cell viability in a dose-dependent manner; Induces G2/M phase cell cycle arrest; Promotes apoptosis.[1][2][3]20, 30, and 40 µMDownregulation of JNK phosphorylation; Induction of mitochondrial and death receptor pathways.[1][2][3]
MelanomaDemonstrates cytotoxic effects; Induces sub-G1 phase cell cycle arrest.Not SpecifiedActivation of ERK and JNK pathways; Suppression of AKT signaling.
Picrasidine G Triple-Negative Breast Cancer (EGFR+)Decreases cell viability; Induces apoptosis.[4][5][6]Not SpecifiedInhibition of EGFR/STAT3 signaling pathway.[4][5][6]
Picrasidine Q Esophageal Squamous Cell CarcinomaInhibits cell proliferation; Induces G1 phase cell cycle arrest and apoptosis.[4]Not SpecifiedDirect inhibition of FGFR2 kinase activity; Suppression of AKT/mTOR signaling.
Picrasidine J Head and Neck Squamous Cell CarcinomaNo significant cytotoxic effect; Inhibits cell motility, migration, and invasion.[1]25, 50, and 100 µMInhibition of the EMT process; Reduction of ERK phosphorylation.[1]

Note: The absence of IC50 values for this compound in direct cytotoxicity assays against cancer cell lines in the reviewed literature suggests that its primary anticancer potential may lie in its immunomodulatory functions rather than direct cell-killing effects.

Key Experimental Methodologies

The following are detailed protocols for the key experiments commonly cited in the study of the anticancer activities of Picrasidine alkaloids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Picrasidine alkaloid and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the Picrasidine alkaloid for a designated time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the Picrasidine alkaloid, and both the adherent and floating cells are collected.

  • Washing: The cells are washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes influenced by Picrasidine alkaloids, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

G cluster_Picrasidine_I Picrasidine I Signaling Pathway in Oral Cancer Picrasidine_I Picrasidine I JNK JNK Phosphorylation (Downregulation) Picrasidine_I->JNK Mitochondria Mitochondrial Pathway Picrasidine_I->Mitochondria Death_Receptors Death Receptor Pathway Picrasidine_I->Death_Receptors Apoptosis_I Apoptosis JNK->Apoptosis_I Mitochondria->Apoptosis_I Death_Receptors->Apoptosis_I

Picrasidine I induced apoptosis signaling cascade.

G cluster_Picrasidine_G Picrasidine G Signaling Pathway in TNBC Picrasidine_G Picrasidine G EGFR EGFR Picrasidine_G->EGFR STAT3 STAT3 Phosphorylation (Inhibition) Picrasidine_G->STAT3 Inhibits EGFR->STAT3 Proliferation Cell Proliferation (Reduction) STAT3->Proliferation Apoptosis_G Apoptosis (Induction) STAT3->Apoptosis_G Inhibits

Picrasidine G anticancer signaling pathway.

G cluster_Picrasidine_S This compound Immune Adjuvant Pathway Picrasidine_S This compound cGAS cGAS Activation Picrasidine_S->cGAS STING STING Activation cGAS->STING IFN_I Type I Interferon (IFN-I) Production STING->IFN_I CD8_T_Cell CD8+ T Cell Response (Enhanced) IFN_I->CD8_T_Cell Anti_Tumor_Immunity Anti-Tumor Immunity CD8_T_Cell->Anti_Tumor_Immunity G cluster_Workflow General Experimental Workflow for Anticancer Activity Cell_Culture Cancer Cell Culture Treatment Treatment with Picrasidine Alkaloid Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Data_Analysis Data Analysis MTT_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay Flow_Cytometry->Apoptosis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

References

Cross-validation of Picrasidine S's mechanism of action in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Picrasidine S, a natural β-carboline alkaloid, across different cell types. While research on this compound is rapidly evolving, this document synthesizes the current understanding of its primary mechanism and contrasts it with the actions of other related picrasidine compounds to offer a broader perspective for researchers in oncology and immunology.

This compound: An Immunomodulatory Approach to Cancer Therapy

Current evidence strongly indicates that this compound primarily functions as a potent activator of the innate immune system through the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This mechanism positions this compound as a promising vaccine adjuvant and immunomodulatory agent for cancer therapy, enhancing the body's own anti-tumor immune response.

The cGAS-STING Signaling Pathway Activated by this compound

This compound has been shown to induce the production of type I interferons (IFN-I), key cytokines in anti-tumor immunity.[1][2] This induction is mediated through the activation of the cGAS-STING pathway.[1] The proposed mechanism involves this compound inducing a form of cell death that leads to the release of self-DNA into the cytoplasm. This cytosolic DNA is then detected by cGAS, which synthesizes the second messenger cGAMP. cGAMP, in turn, binds to and activates STING on the endoplasmic reticulum, triggering a downstream signaling cascade that results in the production of IFN-I and other inflammatory cytokines.

PicrasidineS_Pathway cluster_cell Cancer Cell / Antigen-Presenting Cell Picrasidine_S This compound Cell_Death Cell Death Picrasidine_S->Cell_Death Cytosolic_DNA Cytosolic DNA Cell_Death->Cytosolic_DNA cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus translocates to IFN_I_genes Type I IFN Genes Nucleus->IFN_I_genes activates transcription of IFN_I Type I Interferons IFN_I_genes->IFN_I leads to production of Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity IFN_I->Anti_Tumor_Immunity

Caption: this compound-induced activation of the cGAS-STING pathway.
Experimental Evidence in Different Cell Types

Studies have demonstrated the effects of this compound in the following cell lines:

  • HeLa Cells: In HeLa cells, this compound treatment has been shown to induce a form of cell death that is distinct from apoptosis, necroptosis, and pyroptosis.[1] This cell death is associated with the activation of the cGAS-STING pathway.

  • Bone Marrow-Derived Dendritic Cells (BMDCs): this compound has been identified as a potent inducer of IFN-β in BMDCs, with an EC50 of 5.94 µM for IFN-β induction.[1] This highlights its potential to activate key antigen-presenting cells and initiate an adaptive immune response.

Comparative Analysis with Other Picrasidine Alkaloids

To provide a comprehensive overview, it is valuable to compare the mechanism of this compound with that of other members of the picrasidine family, for which more direct anti-cancer effects have been documented.

Compound Primary Mechanism of Action Affected Signaling Pathways Observed Effects Studied Cell Lines
This compound cGAS-STING Pathway Activation, ImmunomodulationcGAS-STING-IFN-IInduction of Type I Interferons, Enhanced Anti-Tumor ImmunityHeLa, Bone Marrow-Derived Dendritic Cells (BMDCs)
Picrasidine I Induction of Apoptosis, Cell Cycle ArrestMAPK (ERK, JNK), PI3K/AktCytotoxicity, Mitochondrial Membrane Depolarization, Caspase ActivationOral Squamous Carcinoma Cells, Melanoma Cells (HMY-1, A2058)
Picrasidine Q Inhibition of FGFR2, Induction of ApoptosisFGFR2, PI3K/Akt/mTORInhibition of Cell Proliferation, Cell Cycle ArrestEsophageal Squamous Cell Carcinoma Cells (KYSE30, KYSE410, KYSE450)

This comparison suggests that while picrasidine alkaloids share a common chemical scaffold, they can exert their anti-cancer effects through distinct mechanisms. Picrasidine I and Q appear to have direct cytotoxic and pro-apoptotic effects on cancer cells, whereas this compound acts indirectly by stimulating an anti-tumor immune response.

Experimental Protocols

Below are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

cGAS-STING Pathway Activation Assay

This protocol is used to determine if a compound activates the cGAS-STING pathway, typically by measuring the expression of downstream target genes like IFN-β.

cGAS_Assay_Workflow cluster_workflow cGAS-STING Activation Assay Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, BMDCs) Treatment 2. Treatment with this compound Cell_Culture->Treatment Incubation 3. Incubation (Time-course) Treatment->Incubation RNA_Extraction 4. RNA Extraction Incubation->RNA_Extraction Protein_Lysis 4a. Protein Lysis Incubation->Protein_Lysis RT_qPCR 5. RT-qPCR Analysis (IFN-β, ISGs) RNA_Extraction->RT_qPCR Data_Analysis 6. Data Analysis RT_qPCR->Data_Analysis Western_Blot 5a. Western Blot (p-TBK1, p-IRF3) Protein_Lysis->Western_Blot Western_Blot->Data_Analysis

Caption: Workflow for assessing cGAS-STING pathway activation.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or BMDCs) in appropriate culture vessels and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for different time points to assess the kinetics of the response.

  • RNA Extraction and RT-qPCR: Extract total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of IFN-β and other interferon-stimulated genes (ISGs). An increase in the expression of these genes indicates pathway activation.

  • Protein Extraction and Western Blot: Lyse the cells to extract total protein. Perform Western blot analysis using antibodies against key phosphorylated signaling proteins such as p-TBK1 and p-IRF3 to confirm the activation of the STING downstream cascade.

Cell Viability and Cell Death Assays

These assays are used to determine the cytotoxic effects of a compound and to characterize the mode of cell death.

Methodology:

  • Cell Viability (MTT/XTT Assay):

    • Seed cells in a 96-well plate and treat with a range of this compound concentrations.

    • After a defined incubation period, add the MTT or XTT reagent to the wells.

    • Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the control. This data can be used to calculate the IC50 value.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with this compound.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+) distinguishes between viable, early apoptotic, late apoptotic/necrotic, and necrotic cells.

Conclusion

The primary mechanism of action of this compound identified to date is the activation of the cGAS-STING signaling pathway, leading to an immunomodulatory effect that enhances anti-tumor immunity. This distinguishes it from other picrasidine alkaloids, such as Picrasidine I and Q, which have been shown to induce direct cytotoxicity and apoptosis in cancer cells.

For researchers and drug development professionals, this compound represents a compelling candidate for immuno-oncology applications, particularly in combination with other immunotherapies like checkpoint inhibitors. Future research should focus on further elucidating the upstream molecular targets of this compound that lead to cGAS activation and on expanding the investigation of its effects across a broader range of cancer cell types to fully understand its therapeutic potential.

References

A Head-to-Head Comparison of Synthetic vs. Natural Picrasidine S: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the choice between a naturally sourced and a synthetically produced bioactive compound is a critical decision. This guide provides a comprehensive comparison of natural Picrasidine S, an alkaloid with burgeoning interest for its immunomodulatory properties, and its synthetic counterpart. While direct comparative experimental data is nascent, this document outlines the known biological activities of natural this compound and discusses the key potential differences and considerations when evaluating a synthetic alternative.

This compound is a bis-β-carboline alkaloid naturally occurring in the plant Picrasma quassioides.[1] It has garnered significant attention for its potential as a novel vaccine adjuvant and its anticancer properties.[2] Recent studies have elucidated its mechanism of action, highlighting its role in activating the cGAS-IFN-I signaling pathway, a critical component of the innate immune system.[1][3][4] The development of a total synthesis for this compound and its derivatives has made a synthetic version available, prompting a need to understand the potential similarities and differences between the two sources.[1]

Physicochemical Properties

A direct comparative analysis of the physicochemical properties of natural versus synthetic this compound has not yet been published. However, key parameters for any given lot of either product would include purity, melting point, spectral data (NMR, MS), and solubility. In theory, a fully characterized synthetic product should be chemically identical to the natural compound.

PropertyNatural this compoundSynthetic this compoundKey Considerations
Purity Typically high, but may contain trace amounts of related alkaloids or other plant-derived impurities.Can achieve very high purity (>99%), with predictable and characterizable synthesis-related impurities.The impurity profile is a critical differentiator. Natural extracts may have co-occurring compounds that could have synergistic or antagonistic biological effects. Synthetic impurities will depend on the reaction pathway and purification methods.
Stereochemistry As a natural product, it exists in a specific stereoisomeric form.Total synthesis can produce a specific stereoisomer or a racemic mixture, depending on the synthetic route.Ensuring the correct and single stereoisomer is produced is crucial, as different stereoisomers can have vastly different biological activities.
Isotopic Composition Will have a natural abundance of isotopes (e.g., ¹³C/¹²C ratio).May have a different isotopic signature depending on the starting materials and synthetic process.Isotopic analysis can be a definitive method for distinguishing between natural and synthetic sources.

Biological Activity: The Adjuvant Effect of Natural this compound

The most comprehensively studied biological activity of this compound is its function as a vaccine adjuvant, where it has been shown to significantly enhance both humoral and cellular immune responses.[1][3]

Enhanced Humoral and Cellular Immunity

In a key study, natural this compound was identified from a screening of approximately 6,800 small molecules as a potent inducer of type I interferon (IFN-I).[1][3] When used as an adjuvant in mice immunized with an antigen (NP-OVA), this compound was compared to alum, a commonly used adjuvant.

Outcome MeasureThis compound AdjuvantAlum AdjuvantControl (Antigen Alone)
NP-specific IgG Titers Significantly HigherHigherBaseline
NP-specific IgG1 Titers Significantly HigherHigherBaseline
NP-specific IgG2b Titers Significantly HigherHigherBaseline
CD8+ Central Memory (TCM)-like Cells Notably Increased PopulationNot ReportedBaseline
CD8+ T cell-mediated anti-tumor immunity Robust Protective ResponseNot ReportedBaseline

This table summarizes findings from studies on natural this compound.[1][3]

Mechanism of Action: cGAS-IFN-I Pathway

Natural this compound initiates the activation of the cGAS-IFN-I pathway, which leads to an enhanced T cell response.[1][3][4] This is a crucial mechanism for its adjuvant effect. The proposed pathway is as follows:

PicrasidineS_Pathway PS This compound CellDeath Cell Death PS->CellDeath SelfDNA Release of self-DNA CellDeath->SelfDNA cGAS cGAS Activation SelfDNA->cGAS STING STING Activation cGAS->STING IFN1 Type I Interferon (IFN-I) Production STING->IFN1 TCell Enhanced T Cell Response IFN1->TCell Immunity Enhanced Humoral and Cellular Immunity TCell->Immunity

Caption: Proposed signaling pathway for this compound-induced immunity.

Experimental Protocols

In Vivo Adjuvant Activity Assay

A standard protocol to assess the in vivo adjuvant activity of this compound would involve the following steps:

Experimental_Workflow Immunization 1. Immunization Mice immunized with antigen (e.g., NP-OVA) + Adjuvant (this compound or Alum) Booster 2. Booster Shot Administered at a specific time point (e.g., Day 7 or 14) Immunization->Booster Serum 3. Serum Collection Blood collected at various time points (e.g., Day 14, 21, 28) Booster->Serum CellAnalysis 5. Cellular Analysis Spleen and lymph nodes harvested for flow cytometry to analyze T cell populations Booster->CellAnalysis ELISA 4. ELISA Measurement of antigen-specific antibody titers (IgG, IgG1, etc.) Serum->ELISA

Caption: Experimental workflow for in vivo adjuvant testing.

Methodology:

  • Animal Model: C57BL/6 mice are typically used.

  • Immunization: Mice are immunized intraperitoneally or subcutaneously with a specific dose of the antigen (e.g., 50 µg of NP-OVA) mixed with the desired amount of this compound (e.g., 10-100 µg per animal) or a control adjuvant like alum.

  • Booster Immunizations: Booster shots are given at set intervals to enhance the immune response.

  • Sample Collection: Blood is collected periodically via tail vein bleeding to obtain serum. At the end of the experiment, spleens and lymph nodes are harvested.

  • Analysis: Antigen-specific antibody titers in the serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). T cell populations (e.g., CD4+, CD8+, memory T cells) in the spleen and lymph nodes are analyzed by flow cytometry.

Conclusion and Future Directions

Natural this compound is a promising immunomodulatory agent with a well-defined mechanism of action. While a synthetic version offers advantages in terms of potential scalability and purity control, direct comparative studies are essential.

For researchers, the key takeaways are:

  • Natural this compound: Proven biological activity as a potent vaccine adjuvant that enhances both humoral and cellular immunity via the cGAS-IFN-I pathway. The presence of co-isolated natural compounds could influence its activity.

  • Synthetic this compound: Offers the potential for a highly pure, well-characterized, and scalable source of the compound. However, its biological equivalence to the natural product needs to be experimentally verified. The impurity profile will differ from the natural product and must be carefully characterized.

Future studies should focus on a direct head-to-head comparison of highly purified natural this compound with its synthetic counterpart. Such studies should include a full physicochemical characterization and a comprehensive analysis of their biological activities, both in vitro and in vivo, to confirm that the synthetic version recapitulates the potent immunomodulatory effects of the natural product. This will be a critical step for its potential translation into clinical applications.

References

Picrasidine S: A Comparative Analysis of its Efficacy in Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Picrasidine S's efficacy in various tumor models, juxtaposed with related compounds and alternative cancer treatment strategies. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer an objective assessment of its therapeutic potential.

Comparative Efficacy of Picrasidine Alkaloids

This compound, a bis-β-carboline alkaloid, has demonstrated notable anti-tumor effects, primarily through the activation of the immune system. Its efficacy, when compared to other picrasidine derivatives such as Picrasidine I and Picrasidine J, reveals distinct mechanisms of action. While this compound acts as a potent vaccine adjuvant, Picrasidines I and J exhibit direct cytotoxic and anti-metastatic properties, respectively.

CompoundTumor ModelEfficacy MetricObserved EffectReference
This compound (as an adjuvant with NP-OVA) E.G7 or B16-OVA tumor-bearing miceTumor SizeSmaller tumor sizes compared to control and alum adjuvant groups.[1][2]
Tumor IncidenceLower tumor incidence compared to control and alum adjuvant groups.[1][2]
Picrasidine I Oral Squamous Cell Carcinoma (SCC-47, SCC-1)Cell Viability (IC50)Dose-dependent reduction in cell viability.[3][4]
Cell CycleArrest at G2/M phase.[3][4]
ApoptosisInduction of apoptosis through mitochondrial and death receptor pathways.[3][4]
Picrasidine J Head and Neck Squamous Cell Carcinoma (HNSCC)Cell Motility, Migration, and InvasionSignificant inhibition of motility, migration, and invasion.[5][6]
EMT MarkersUpregulation of E-cadherin and ZO-1; downregulation of β-catenin and Snail.[5][6]

This compound as an Immune Adjuvant: Comparison with Alum and DMXAA

This compound has been identified as a novel vaccine adjuvant that significantly enhances cellular immune responses. Its performance has been evaluated against alum, a commonly used adjuvant, and DMXAA, a STING (stimulator of interferon genes) pathway activator.

AdjuvantMechanism of ActionKey Outcomes in Tumor ModelsReference
This compound Activates the cGAS-IFN-I pathway, leading to an enhanced T cell response.Increased CD8+ central memory T-like cells, leading to a robust anti-tumor immune response. Smaller tumor sizes and lower tumor incidence compared to alum.[1][2][7][8]
Alum Primarily promotes a Th2-biased immune response.Less effective in promoting cellular immunity required for anti-tumor responses compared to this compound.[1][2]
DMXAA Activates the STING pathway to produce Type I Interferons.Comparable effects to this compound on lymph node response, germinal center formation, and immune reactions.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Picrasidine_S_Signaling_Pathway cluster_cell Antigen Presenting Cell cluster_immune Immune Response PS This compound DNA Self-DNA release PS->DNA cGAS cGAS DNA->cGAS activates STING STING cGAS->STING activates IFN1 Type I IFN (IFN-β) STING->IFN1 induces T_Cell CD8+ T Cell IFN1->T_Cell enhances response TCM_Cell CD8+ Central Memory T-like Cell T_Cell->TCM_Cell promotes formation Tumor_Cell Tumor Cell TCM_Cell->Tumor_Cell attacks Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis

Caption: this compound signaling pathway activating the anti-tumor immune response.

Experimental_Workflow_Tumor_Model cluster_immunization Immunization Phase cluster_challenge Tumor Challenge Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase Immunization Immunize Mice with NP-OVA + Adjuvant (this compound or Alum) Tumor_Injection Inject E.G7 or B16-OVA Tumor Cells Immunization->Tumor_Injection Day 9 Tumor_Growth Monitor Tumor Growth (Size and Incidence) Tumor_Injection->Tumor_Growth TIL_Analysis Analyze Tumor-Infiltrating Lymphocytes (TILs) Tumor_Growth->TIL_Analysis

Caption: Experimental workflow for evaluating this compound efficacy in tumor models.

Detailed Experimental Protocols

In Vivo Prophylactic Tumor Model
  • Animal Model: Wild-type C57BL/6 mice.

  • Immunization: Mice were immunized on day 0 with 50 μg NP-OVA combined with either 100 μg of this compound or alum adjuvant.

  • Tumor Cell Injection: On day 9 post-immunization, mice were subcutaneously injected with 5 x 105 E.G7 or B16-OVA tumor cells.

  • Monitoring: Tumor growth was monitored over time by measuring tumor volume. Tumor incidence was also recorded.

  • Endpoint Analysis: At the experimental endpoint, tumors were excised, and tumor-infiltrating lymphocytes (TILs) were isolated for flow cytometric analysis to quantify CD8+, CD4+, and NK1.1+ cell populations.

Cell Viability and Apoptosis Assays (for Picrasidine I)
  • Cell Lines: Human oral squamous cell carcinoma cell lines (SCC-47 and SCC-1).

  • Treatment: Cells were treated with varying concentrations of Picrasidine I (e.g., 20, 30, and 40 μM) for 24, 48, and 72 hours.

  • Cell Viability: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Cycle Analysis: Treated cells were fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the cell cycle distribution.

  • Apoptosis Assay: Apoptosis was evaluated by detecting the externalization of phosphatidylserine using Annexin V staining and flow cytometry. Western blotting was used to measure the expression levels of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

Cell Migration and Invasion Assays (for Picrasidine J)
  • Cell Lines: Head and neck squamous cell carcinoma (HNSCC) cell lines.

  • Treatment: Cells were treated with non-toxic concentrations of Picrasidine J.

  • Wound Healing Assay: A scratch was made in a confluent cell monolayer, and the rate of wound closure was monitored over time to assess cell motility.

  • Transwell Migration Assay: Cells were seeded in the upper chamber of a Transwell insert. The number of cells that migrated to the lower chamber containing a chemoattractant was quantified.

  • Transwell Invasion Assay: Similar to the migration assay, but the upper chamber was coated with Matrigel to assess the invasive potential of the cells.

  • Western Blotting: Expression levels of proteins involved in the epithelial-mesenchymal transition (EMT) and signaling pathways like ERK were analyzed.[5]

References

Assessing the long-term immune memory induced by Picrasidine S adjuvanted vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term immune memory induced by vaccines adjuvanted with Picrasidine S against other established adjuvants. Experimental data is presented to support the objective assessment of its performance.

Introduction to this compound and Long-Term Immune Memory

This compound is a novel small molecule adjuvant identified through extensive chemical screening.[1] It has demonstrated potentiation of both humoral and cellular immune responses.[1][2] A key feature of a successful vaccine is the induction of long-lasting immunological memory, which enables a rapid and robust response upon subsequent exposure to a pathogen. This memory is primarily mediated by long-lived plasma cells, memory B cells, and memory T cells. Adjuvants play a critical role in shaping the magnitude and quality of this long-term immunity.

Mechanism of Action: this compound and the cGAS-STING Pathway

This compound exerts its adjuvant effect through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA.[1][3] This activation leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn promote a robust adaptive immune response.[1] A notable outcome of this pathway activation is the significant increase in the population of CD8+ central memory T (Tcm) cells, which are crucial for long-term cellular immunity.[1][2]

PicrasidineS_Pathway cluster_cell Antigen Presenting Cell (APC) cluster_response Immune Response PS This compound DNA Self-DNA release PS->DNA induces cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates Cytokines Pro-inflammatory Cytokines STING->Cytokines induces IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN1 Type I Interferons (IFN-α/β) pIRF3->IFN1 upregulates transcription T_Cell CD8+ T Cell Activation & Differentiation IFN1->T_Cell Humoral Enhanced Humoral Immunity Cytokines->Humoral Tcm CD8+ Central Memory T (Tcm) Cell Formation T_Cell->Tcm caption This compound Signaling Pathway

Caption: this compound activates the cGAS-STING pathway, leading to enhanced T cell and humoral immunity.

Comparative Performance Data

The following tables summarize the performance of this compound in comparison to Alum, a widely used adjuvant. The data is extracted from preclinical studies.

Table 1: Antigen-Specific Antibody Titers

AdjuvantAntigenIgG Titer (Day 14 post-immunization)IgG1 Titer (Day 14 post-immunization)IgG2b Titer (Day 14 post-immunization)
This compound NP-KLH~1.2 x 10^6~8 x 10^5~4 x 10^5
Alum NP-KLH~2 x 10^5~1.5 x 10^5~5 x 10^4
None NP-KLH< 1 x 10^4< 1 x 10^4< 1 x 10^4

Data presented as endpoint titers. Source: Adapted from Ding et al., Advanced Science, 2024.[1]

Table 2: T Cell Response in Draining Lymph Nodes (Day 7 post-immunization)

AdjuvantAntigen% CD8+ of CD3+ T cells% CD4+ of CD3+ T cells% Central Memory (CD44+CD62L+) of CD8+ T cells
This compound OVA~35%~60%~15%
Alum OVA~20%~70%~5%
None OVA~15%~75%~2%

Source: Adapted from Ding et al., Advanced Science, 2024.[1]

Comparison with Other Adjuvants: MF59 and AS01

While direct comparative studies with this compound are not yet available, MF59 and AS01 are modern adjuvants known for their ability to induce robust and long-lasting immune responses.

  • MF59: A squalene-based oil-in-water emulsion that induces a localized inflammatory response, leading to the recruitment of immune cells and enhanced antigen uptake.[4] It has been shown to induce persistent antibody responses and memory T and B cells.[4]

  • AS01: A liposome-based adjuvant system containing MPL (a TLR4 agonist) and QS-21 (a saponin). AS01 stimulates a strong Th1-biased immune response, which is crucial for cellular immunity, and has been shown to induce high and sustained antibody and CD4+ T cell responses.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Immunization of Mice

C57BL/6 mice (6-8 weeks old) were immunized subcutaneously with 50 µg of antigen (NP-KLH or OVA) either alone or emulsified with 100 µg of this compound or 25 µL of Alum.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers
  • 96-well plates were coated with NP-BSA (10 µg/mL) overnight at 4°C.

  • Plates were washed and blocked with 1% BSA in PBS.

  • Serially diluted sera from immunized mice were added and incubated for 1 hour at 37°C.

  • Plates were washed, and HRP-conjugated anti-mouse IgG, IgG1, or IgG2b antibodies were added and incubated for 1 hour at 37°C.

  • After washing, TMB substrate was added, and the reaction was stopped with 2M H2SO4.

  • Absorbance was measured at 450 nm. The endpoint titer was defined as the highest dilution with an absorbance value greater than twice that of the pre-immune serum.[1]

ELISA_Workflow start Start coat Coat plate with antigen start->coat block Block with BSA coat->block add_serum Add serially diluted sera block->add_serum add_secondary_ab Add HRP-conjugated secondary antibody add_serum->add_secondary_ab add_substrate Add TMB substrate add_secondary_ab->add_substrate stop_reaction Stop reaction with acid add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End read_plate->end caption ELISA Workflow Flow_Cytometry_Workflow start Start harvest Harvest draining lymph nodes start->harvest prepare_suspension Prepare single-cell suspension harvest->prepare_suspension stain_cells Stain with fluorescent antibodies prepare_suspension->stain_cells acquire_data Acquire data on flow cytometer stain_cells->acquire_data analyze_data Analyze data to quantify T cell populations acquire_data->analyze_data end End analyze_data->end caption Flow Cytometry Workflow

References

Comparative Guide to the Structure-Activity Relationship of Picrasidine S Analogs and Related β-Carboline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Picrasidine S analogs and the broader class of β-carboline alkaloids, focusing on their anticancer properties. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activity

While comprehensive SAR studies focusing specifically on a wide range of this compound analogs are limited in the public domain, analysis of related Picrasidine congeners and the general class of β-carboline alkaloids provides significant insights into the structural features crucial for their cytotoxic and other biological effects.

Cytotoxicity of Picrasidine Analogs

Picrasidine I and J have demonstrated notable anticancer activities against various cancer cell lines. The available data on their half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Citation
Picrasidine I SCC-47, SCC-1Oral Squamous Cell Carcinoma20-40 (viability reduction)[1]
HMY-1, A2058MelanomaNot specified, but showed cytotoxic effects[2]
Picrasidine J Ca9-22, FaDuHead and Neck Squamous Cell Carcinoma25-100 (viability reduction)

Note: The data for Picrasidine I and J often indicates a dose-dependent reduction in cell viability rather than precise IC50 values in all publications.

General Structure-Activity Relationships of β-Carboline Alkaloids

Studies on a broader range of synthetic and natural β-carboline derivatives have established several key structural determinants for their anticancer activity. These findings can be extrapolated to guide the design of novel this compound analogs.

Position of SubstitutionInfluence on Anticancer Activity
C1 Substitution with aromatic or heteroaromatic rings can enhance cytotoxicity.
N2 (β-position) Introduction of bulky substituents, such as benzyl groups, can increase antitumor activity.
C3 Modifications at this position can significantly impact activity. For instance, the presence of a carboxylate group can be crucial.
N9 (indole nitrogen) Substitution at this position can modulate activity and toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of Picrasidine analogs and other cytotoxic compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs or other test compounds in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by Picrasidine analogs and a typical workflow for assessing their cytotoxic activity.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Lines) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (this compound Analogs) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout viability Cell Viability Calculation readout->viability ic50 IC50 Determination viability->ic50

Caption: Workflow for Determining Cytotoxicity of this compound Analogs.

erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors picrasidines Picrasidine Analogs picrasidines->erk Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: Simplified ERK Signaling Pathway and Potential Inhibition by Picrasidines.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 Activation caspase9->caspase3 picrasidines Picrasidine Analogs picrasidines->mitochondrion Induction of stress apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and Extrinsic Apoptosis Pathways Modulated by Picrasidine Analogs.

References

Safety Operating Guide

Proper Disposal of Picrasidine S: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Picrasidine S, a natural alkaloid compound, to ensure laboratory safety and environmental compliance.

This compound is a bioactive compound investigated for its potential therapeutic benefits.[1] Adherence to strict disposal protocols is crucial due to its potential hazards. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and can cause skin, eye, and respiratory irritation. Therefore, it must be disposed of through an approved waste disposal plant. This guide elaborates on these procedures to provide clear, actionable steps for laboratory personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Data Summary

For quick reference, the key identifiers and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical FormulaC₃₀H₂₉N₄O₄⁺
Molecular Weight509.6 g/mol
CAS Number112503-87-4

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This procedure applies to pure this compound, solutions containing the compound, and any contaminated labware.

1. Waste Minimization: The first step in responsible chemical management is to minimize waste generation. This can be achieved by:

  • Ordering only the necessary quantities of this compound for your experiments.

  • Maintaining a clear inventory of the chemical to avoid ordering duplicates.

  • Considering sharing surplus material with other authorized researchers in your institution.[2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound powder and any grossly contaminated items (e.g., weighing paper, gloves) in a dedicated, properly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.[2][3]

  • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, clearly labeled hazardous waste containers. Do not mix aqueous waste with organic solvent waste.[3] It is crucial to avoid mixing incompatible waste types.[3]

  • Sharps: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After thorough cleaning, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.[3][4]

3. Labeling of Waste Containers: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration of the waste

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container

4. Storage in Satellite Accumulation Areas: Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[2] Ensure that the containers are kept closed except when adding waste.

5. Arranging for Disposal: Once the waste container is full, or before it has been in storage for the maximum allowable time according to your institution's policy (often up to 12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[2] Do not attempt to dispose of this compound down the drain or in the regular trash.[2][4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final pickup by EHS.

PicrasidineS_Disposal_Workflow cluster_lab_operations Laboratory Operations cluster_saa Satellite Accumulation Area (SAA) cluster_disposal Disposal Process A Waste Generation (this compound) B Segregate Waste (Solid, Liquid, Sharps) A->B Step 1 C Collect in Labeled Hazardous Waste Container B->C Step 2 D Store in Designated SAA C->D Step 3 E Contact EHS for Pickup D->E Step 4 F EHS Transports to Approved Disposal Facility E->F Step 5

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Essential Safety and Handling Protocols for Picrasidine S

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Picrasidine S. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes or aerosol generation.Protects eyes from contact with the powder and potential splashes of solutions containing the compound.
Skin Protection Nitrile gloves (double-gloving recommended). A fully buttoned lab coat. Closed-toe shoes.Prevents skin contact with the chemical.[1][2][3] Disposable gloves should be changed frequently and immediately upon contamination.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder outside of a certified chemical fume hood.[4]Minimizes the risk of inhaling fine particles of the compound.

Operational and Disposal Plan

A systematic workflow is crucial for safely managing this compound from receipt to disposal. The following diagram outlines the key procedural steps.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Assemble and Inspect PPE prep_area->gather_ppe prep_materials Prepare All Necessary Equipment and Reagents gather_ppe->prep_materials weigh Weigh this compound in a Ventilated Enclosure prep_materials->weigh Proceed to Handling dissolve Dissolve or Use as per Protocol weigh->dissolve decontaminate_surfaces Decontaminate Work Surfaces dissolve->decontaminate_surfaces Experiment Complete dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container decontaminate_surfaces->dispose_waste remove_ppe Remove PPE in Correct Order dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Procedural Guidance

1. Preparation:

  • Designated Area: All handling of solid this compound should be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[2][5]

  • PPE: Before entering the designated handling area, all required personal protective equipment must be donned and inspected for any defects.[1][2]

  • Materials: Ensure all necessary labware, solvents, and emergency spill kit materials are readily accessible within the work area to avoid unnecessary movement and potential spread of contamination.

2. Handling:

  • Weighing: Use a microbalance within the fume hood for weighing the powdered compound. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing.

3. Post-Handling and Disposal:

  • Decontamination: Thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

  • Waste Disposal: All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips) must be placed in a clearly labeled hazardous waste container.[6][7] Liquid waste should be collected in a separate, appropriately labeled hazardous waste container. Do not dispose of this compound down the drain.[1][2]

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out), and finally eye and respiratory protection.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Picrasidine S
Reactant of Route 2
Picrasidine S

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.